(+)-beta-Cedrene
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLPEFGBWGEFBB-OSFYFWSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(=C)C(C3)C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CCC(=C)[C@H](C3)C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883435 | |
| Record name | (+)-beta-Cedrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546-28-1 | |
| Record name | (+)-β-Cedrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Cedrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-3a,7-Methanoazulene, octahydro-3,8,8-trimethyl-6-methylene-, (3R,3aS,7S,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-beta-Cedrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3R-(3α,3aβ,7β,8aα)]-octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-CEDRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QL7ERD5Q1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(+)-β-Cedrene: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
(+)-β-Cedrene is a tricyclic sesquiterpenoid naturally occurring in the essential oils of various plants.[1][2] It is an isomer of α-cedrene and a significant component of cedarwood oil.[3][4] Valued for its characteristic woody and balsamic aroma, (+)-β-Cedrene is utilized in the fragrance and flavor industries.[5][6] Furthermore, preliminary scientific investigations have highlighted its potential therapeutic properties, including anti-inflammatory, antiseptic, antispasmodic, and antimicrobial activities.[5][6][7] This guide provides a comprehensive overview of the natural sources of (+)-β-Cedrene and detailed methodologies for its isolation and purification.
Natural Sources of (+)-β-Cedrene
The primary natural sources of (+)-β-Cedrene are the essential oils derived from coniferous trees, particularly from the Juniperus (Juniper) and Cedrus (Cedar) genera.[2][3] The heartwood of these trees is typically the main source for commercial extraction.[8][9] The concentration of β-cedrene and other sesquiterpenes can vary significantly depending on the specific species, geographical origin, and the extraction method employed.[10] For instance, the essential oil of Cunninghamia lanceolata var. konishii has been found to contain approximately 3.5% β-cedrene.[11] Other reported natural sources include Artemisia annua and Solanum tuberosum.[1] The fungus Fusarium verticillioides has also been shown to produce (+)-β-cedrene.[12]
Quantitative Composition of Major Components in Select Essential Oils
The following table summarizes the approximate percentage of (+)-β-Cedrene and other key sesquiterpenes found in the essential oils of various Juniperus and Cedrus species, which are the most commercially relevant sources.
| Plant Species | Plant Part | α-Cedrene (%) | (+)-β-Cedrene (%) | Thujopsene (B1203592) (%) | Cedrol (B397079) (%) | Widdrol (%) | Reference |
| Juniperus virginiana (Virginia Cedarwood) | Heartwood | 20 - 35 | 4 - 8 | 10 - 25 | 16 - 25 | 2 - 5 | [10][13] |
| Juniperus ashei (Texas Cedarwood) | Heartwood | Major Component | Present | Major Component | Major Component | Present | [14][15] |
| Juniperus occidentalis var. occidentalis | Heartwood | - | - | - | 38.9 | - | [14] |
| Juniperus erythrocarpa | Heartwood | - | - | - | - | - | [14] |
| Cunninghamia lanceolata var. konishii | Heartwood | 11.8 | 3.5 | - | 58.3 | - | [11] |
Note: The composition of essential oils can exhibit considerable variation. The values presented are indicative ranges reported in the literature.
Biosynthesis of (+)-β-Cedrene
(+)-β-Cedrene, like other sesquiterpenes, is biosynthesized in plants through the mevalonic acid (MVA) pathway, which primarily occurs in the cytosol.[16] The pathway begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] These units are condensed to form the 15-carbon intermediate, farnesyl diphosphate (B83284) (FPP).[16] A specific terpene synthase enzyme then catalyzes the complex cyclization of FPP to form the tricyclic structure of (+)-β-Cedrene.[12][16]
Isolation and Purification Protocols
The industrial isolation of (+)-β-Cedrene is intrinsically linked to the production of cedarwood oil. The primary methods involve extraction of the essential oil from the wood, followed by purification techniques to separate the hydrocarbon fraction (containing cedrenes) from the alcohol fraction (containing cedrol).
Experimental Protocol 1: Steam Distillation for Cedarwood Oil Extraction
Steam distillation is a conventional and widely used method for extracting essential oils from plant materials.[17] It is particularly effective for separating volatile compounds like sesquiterpenes from the non-volatile woody biomass.
Objective: To extract crude essential oil rich in sesquiterpenes from the heartwood of Juniperus or Cedrus species.
Materials and Equipment:
-
Chipped or ground cedarwood heartwood
-
Steam distillation apparatus (steam generator, distillation flask, condenser, separator/receiver)
-
Heating source
-
Deionized water
Protocol:
-
The cedarwood chips or powder are loaded into the distillation flask.
-
Steam generated from a separate flask is passed through the plant material.
-
The steam causes the rupture of oil glands in the wood, releasing the volatile essential oil components.
-
The mixture of steam and volatile oil is carried into a condenser.
-
The vapor is cooled and condensed back into a liquid phase.
-
In the separator, the less dense, water-immiscible essential oil naturally separates from the aqueous phase (hydrosol), allowing for its collection.
-
It is crucial to control distillation parameters such as time, temperature, and pressure, as these can significantly impact the final composition of the oil.[15] High temperatures can lead to the dehydration of cedrol into cedrene (B97730), altering the natural ratio of the components.[9][18]
Experimental Protocol 2: Fractional Distillation for (+)-β-Cedrene Purification
Following the initial extraction of crude cedarwood oil, fractional distillation is employed to separate the components based on their different boiling points.[13] This method allows for the isolation of a fraction enriched in α- and β-cedrene.
Objective: To separate the sesquiterpene hydrocarbon fraction (including (+)-β-Cedrene) from the higher-boiling sesquiterpene alcohol fraction.
Materials and Equipment:
-
Crude cedarwood oil
-
Vacuum fractional distillation apparatus (round-bottom flask, fractionating column, condenser, multiple receiving flasks)
-
Vacuum pump and manometer
-
Heating mantle with magnetic stirrer
Protocol:
-
The crude cedarwood oil is placed in the round-bottom flask of the vacuum distillation setup.
-
A vacuum is applied to reduce the boiling points of the components, preventing thermal degradation.
-
The oil is gently heated. The more volatile sesquiterpene hydrocarbons, including α-cedrene and (+)-β-Cedrene, will vaporize first.
-
These vapors travel up the fractionating column and are collected as the "light fraction" after condensation.[13]
-
The temperature and pressure are carefully controlled to achieve a clean separation.
-
The higher-boiling fraction, which is rich in cedrol and other sesquiterpene alcohols, remains in the distillation flask or is collected separately at a higher temperature.[13]
-
A patent for this process describes heating the oil to distill the light components, then cooling the remaining heavy fraction to crystallize cedrol. The liquid centrifugate, rich in cedrene, is then combined with the initial light fraction and subjected to vacuum fractionation to yield a product with a cedrene content of ≥85%.[19]
Alternative and Modern Extraction Techniques
While steam distillation is traditional, other methods are also employed:
-
Solvent Extraction: This method involves submerging cedarwood pulp or sawdust in a suitable water-insoluble solvent. After a set period, the wood material is filtered out, and the solvent is removed by distillation, leaving the purified cedarwood oil.[20] This process can yield a higher percentage of cedrol compared to steam distillation.[20]
-
Pressurized Fluid Extraction: Using subcritical or supercritical fluids like CO2 can also extract cedarwood oil. The composition of the extracted oil is highly dependent on the temperature and pressure used. Lower temperatures (e.g., 25°C) tend to yield a higher ratio of cedrol to cedrene, which is often an indicator of oil quality.[18]
Further purification of the cedrene-rich fraction can be achieved using chromatographic techniques if a higher purity of (+)-β-Cedrene is required for specific research or pharmaceutical applications.
References
- 1. (+)-beta-Cedrene | C15H24 | CID 11106485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-b-Cedrene = 95.0 GC sum of enantiomers 546-28-1 [sigmaaldrich.com]
- 3. eybna.com [eybna.com]
- 4. Cedrene - Wikipedia [en.wikipedia.org]
- 5. This compound [cogershop.com]
- 6. This compound ≥95%|CAS 546-28-1|For Research [benchchem.com]
- 7. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniper.oregonstate.edu [juniper.oregonstate.edu]
- 9. Antifungal activity of heartwood extracts from three Juniperus species :: BioResources [bioresources.cnr.ncsu.edu]
- 10. explorationpub.com [explorationpub.com]
- 11. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of sesquiterpenes by the fungus Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. juniper.oregonstate.edu [juniper.oregonstate.edu]
- 15. juniperus.org [juniperus.org]
- 16. Showing Compound beta-Cedrene (FDB006258) - FooDB [foodb.ca]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]
- 20. US4920096A - Method for extracting cedar wood oil - Google Patents [patents.google.com]
The Biological Activities of (+)-β-Cedrene: A Technical Guide for Researchers
An In-depth Review of the Pharmacological Properties and Mechanisms of a Promising Sesquiterpene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-β-Cedrene is a tricyclic sesquiterpene naturally occurring in the essential oils of various plants, most notably cedarwood.[1][2] Belonging to the cedrane (B85855) and isocedrane class of sesquiterpenoids, this compound has garnered scientific interest for its potential therapeutic applications.[1][3] Traditional medicine has utilized cedarwood oil, a primary source of β-cedrene, for its antiseptic, anti-inflammatory, antispasmodic, and diuretic properties.[4] This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of (+)-β-Cedrene, with a focus on quantitative data, experimental methodologies, and known mechanisms of action to support further research and drug development efforts.
Pharmacological Activities
Current research has identified several key biological activities of (+)-β-Cedrene, including its interaction with metabolic enzymes and its potential as an anti-inflammatory and antimicrobial agent.
Inhibition of Cytochrome P450 Enzymes
(+)-β-Cedrene has been identified as a potent and selective inhibitor of certain cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. This activity highlights the potential for drug-herb interactions but also suggests a role in modulating the metabolism of xenobiotics.
Quantitative Data: Cytochrome P450 Inhibition
| Enzyme | Inhibition Type | Kᵢ Value (µM) | Substrate Used | Source |
| CYP2B6 | Competitive | 1.6 | Bupropion (B1668061) | [4] |
| CYP3A4 | Moderate Inhibition | Not specified | Midazolam | [4] |
| CYP1A2 | Negligible | Not applicable | Not specified | [4] |
| CYP2A6 | Negligible | Not applicable | Not specified | [4] |
| CYP2D6 | Negligible | Not applicable | Not specified | [4] |
| CYP2C8 | No Inhibition | Not applicable | Not specified | [4] |
| CYP2C9 | No Inhibition | Not applicable | Not specified | [4] |
| CYP2C19 | No Inhibition | Not applicable | Not specified | [4] |
Experimental Protocol: CYP2B6 Inhibition Assay
A representative experimental protocol for determining the inhibitory effect of (+)-β-Cedrene on CYP2B6 activity is outlined below. This method is based on the use of human liver microsomes and a specific substrate for the enzyme.
Objective: To determine the inhibition constant (Kᵢ) of (+)-β-Cedrene on CYP2B6-mediated bupropion hydroxylation.
Materials:
-
Human liver microsomes (HLMs)
-
(+)-β-Cedrene
-
Bupropion (CYP2B6 substrate)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a series of incubation mixtures in potassium phosphate buffer containing HLMs, the NADPH regenerating system, and varying concentrations of both bupropion and (+)-β-Cedrene.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding bupropion to the incubation mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time, ensuring the reaction proceeds in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the bupropion metabolite (hydroxybupropion) using a validated LC-MS/MS method.
-
Data Analysis: Determine the reaction velocities at each substrate and inhibitor concentration. Plot the data using appropriate graphical methods (e.g., Dixon or Lineweaver-Burk plots) to determine the type of inhibition and calculate the Kᵢ value.
Signaling Pathway: Competitive Inhibition of CYP2B6
Competitive inhibition of CYP2B6 by (+)-β-Cedrene.
Anti-inflammatory Activity
Studies have suggested that (+)-β-Cedrene possesses anti-inflammatory properties, a claim supported by its use in traditional medicine.[1][4] While specific quantitative data for the pure compound is limited in publicly available literature, the general protocols for assessing anti-inflammatory effects provide a framework for its evaluation. A key mechanism in inflammation involves the production of nitric oxide (NO) and pro-inflammatory cytokines by macrophages upon stimulation, often via the NF-κB signaling pathway.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Workflow for assessing anti-inflammatory activity.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the inhibitory effect of (+)-β-Cedrene on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
(+)-β-Cedrene
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of (+)-β-Cedrene for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS, cells + vehicle).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of (+)-β-Cedrene compared to the LPS-only control.
Antimicrobial Activity
(+)-β-Cedrene has been reported to exhibit antimicrobial properties.[1] While extensive data on a wide range of microorganisms is not available for the purified compound, a study has reported its activity against both Gram-positive and Gram-negative bacteria when tested in combination with its isomer, α-cedrene.
Quantitative Data: Antimicrobial Activity
| Microorganism | Type | MIC (µg/mL) | Compound(s) |
| Bacillus subtilis | Gram-positive bacterium | 3.06 | α- and β-cedrene |
| Proteus sp. | Gram-negative bacterium | 3.06 | α- and β-cedrene |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of (+)-β-Cedrene against a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
(+)-β-Cedrene
-
Solvent for β-cedrene (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic
-
Resazurin or other viability indicator (optional)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of (+)-β-Cedrene in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the (+)-β-Cedrene stock solution in the growth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve the desired final inoculum concentration in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (medium + inoculum) and a sterility control well (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of (+)-β-Cedrene at which there is no visible growth of the microorganism. This can be assessed visually or by using a viability indicator.
Experimental Workflow: Antimicrobial Susceptibility Testing
Workflow for determining MIC and MBC.
Anticancer Activity
While many sesquiterpenes have demonstrated anticancer properties, there is a notable lack of publicly available, peer-reviewed data on the specific cytotoxic effects (e.g., IC₅₀ values) of purified (+)-β-Cedrene against human cancer cell lines. Studies on essential oils containing β-cedrene have shown cytotoxic activity, but the contribution of β-cedrene itself has not been definitively quantified.[5] Further research is required to elucidate the potential of (+)-β-Cedrene as an anticancer agent.
Conclusion and Future Directions
(+)-β-Cedrene is a natural sesquiterpene with demonstrated biological activities, most notably as a potent and selective competitive inhibitor of the drug-metabolizing enzyme CYP2B6.[4] Its traditional use as an anti-inflammatory and antimicrobial agent is supported by preliminary scientific evidence, although more rigorous studies with the purified compound are needed to establish definitive efficacy and dose-response relationships.
A significant gap in the current knowledge is the lack of data on the anticancer activity of pure (+)-β-Cedrene. Future research should focus on evaluating its cytotoxicity against a panel of human cancer cell lines to determine its IC₅₀ values.
Furthermore, the precise molecular mechanisms underlying the observed anti-inflammatory and antimicrobial effects remain to be fully elucidated. Investigating the modulation of specific signaling pathways, such as the NF-κB and MAPK pathways, by (+)-β-Cedrene will be crucial for understanding its mechanism of action and for the rational design of future therapeutic applications.
This technical guide summarizes the current state of knowledge on the biological activities of (+)-β-Cedrene, providing a foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound.
References
- 1. Buy (+)-beta-Cedrene | 546-28-1 [smolecule.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Showing Compound beta-Cedrene (FDB006258) - FooDB [foodb.ca]
- 4. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-beta-Cedrene chemical structure and properties
An In-depth Technical Guide to (+)-β-Cedrene for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of (+)-β-Cedrene, a sesquiterpene of significant interest in various scientific fields.
(+)-β-Cedrene is a tricyclic sesquiterpene belonging to the cedrane (B85855) class of organic compounds.[1] Its chemical structure is characterized by a complex, fused ring system.
DOT Script for the Chemical Structure of (+)-β-Cedrene:
References
Spectroscopic Data of (+)-β-Cedrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring sesquiterpene, (+)-β-Cedrene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is organized into structured tables for clarity and is accompanied by detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for (+)-β-Cedrene
| Carbon No. | Chemical Shift (δ) in ppm |
| 1 | 54.2 |
| 2 | 37.1 |
| 3 | 25.1 |
| 4 | 29.8 |
| 5 | 56.5 |
| 6 | 41.8 |
| 7 | 60.8 |
| 8 | 152.1 |
| 9 | 29.8 |
| 10 | 42.5 |
| 11 | 35.2 |
| 12 | 23.9 |
| 13 | 29.1 |
| 14 | 25.4 |
| 15 | 105.8 |
Data obtained from Tomi, F., Bighelli, A., & Casanova, J. (1993). Carbon-13 Chemical Shift Assignment of β-Cedrene and Some Derivatives. Spectroscopy Letters, 26(9), 1661-1671.
Table 2: Typical ¹H NMR Chemical Shift Ranges for Functional Groups in (+)-β-Cedrene
| Functional Group | Typical Chemical Shift (δ) in ppm |
| Vinylic Protons (=CH₂) | 4.5 - 5.5 |
| Allylic Protons | 1.6 - 2.5 |
| Aliphatic Protons (CH, CH₂) | 1.0 - 2.0 |
| Methyl Protons (CH₃) | 0.7 - 1.5 |
The following is a representative protocol for obtaining NMR spectra of sesquiterpenes like (+)-β-Cedrene.
-
Sample Preparation: A sample of (+)-β-Cedrene (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 10-15 ppm is set.
-
Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A spectral width of approximately 200-220 ppm is set.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands for (+)-β-Cedrene
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| =C-H stretch (vinylic) | 3080 - 3010 | Medium |
| C-H stretch (aliphatic) | 2960 - 2850 | Strong |
| C=C stretch (alkene) | 1645 - 1635 | Medium |
| C-H bend (alkane) | 1470 - 1430 | Medium |
| =C-H bend (out-of-plane) | 915 - 885 | Strong |
A typical protocol for obtaining an IR spectrum of a liquid sample like (+)-β-Cedrene is as follows:
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. (+)-β-Cedrene is often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Table 4: Mass Spectrometry Data for Cedrene
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment |
| 204 | 25 | [M]⁺ (Molecular Ion) |
| 189 | 15 | [M - CH₃]⁺ |
| 161 | 30 | [M - C₃H₇]⁺ |
| 133 | 40 | [M - C₅H₉]⁺ |
| 119 | 100 | [M - C₆H₁₃]⁺ (Base Peak) |
| 105 | 60 | [C₈H₉]⁺ |
| 93 | 75 | [C₇H₉]⁺ |
| 91 | 55 | [C₇H₇]⁺ (Tropylium ion) |
Data is based on the NIST WebBook entry for "Cedrene". The fragmentation pattern is characteristic of sesquiterpenes. The molecular ion at m/z 204 corresponds to the molecular formula C₁₅H₂₄.
The following is a general protocol for the GC-MS analysis of sesquiterpenes.
-
Sample Preparation: A dilute solution of the sample (e.g., cedarwood oil containing β-cedrene) is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: A mass range of m/z 40-400 is typically scanned.
-
Ion Source Temperature: Typically maintained at 230 °C.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) shows the separation of different compounds over time. The mass spectrum of each peak can be compared with spectral libraries (e.g., NIST, Wiley) for compound identification.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like (+)-β-Cedrene.
Caption: General workflow for the spectroscopic analysis of (+)-β-Cedrene.
An In-depth Technical Guide to (+)-β-Cedrene (CAS: 546-28-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-β-Cedrene, a tricyclic sesquiterpene with the CAS number 546-28-1, is a prominent constituent of cedarwood oil. This document provides a comprehensive technical overview of its physicochemical properties, experimental protocols for its analysis and evaluation of its biological activities, and insights into its potential mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
(+)-β-Cedrene is a colorless to light yellow liquid with a characteristic woody and cedar-like aroma.[1] It is a non-polar compound, which dictates its solubility in various solvents. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (+)-β-Cedrene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.35 g/mol | [2] |
| CAS Number | 546-28-1 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 263-264 °C (at 760 mmHg) | [4][5][6] |
| Density | 0.932 g/mL at 20 °C | [4][5] |
| Refractive Index | n20/D 1.502 | [4][7] |
| Optical Activity | [α]/D +11.5° to +14.5° (c=1 in chloroform) | [4] |
| Flash Point | 113 °C (closed cup) | [4] |
| Solubility | Soluble in chloroform, DMSO, pyridine, methanol, ethanol. Insoluble in water. | [2][3][8] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of (+)-β-Cedrene. While specific experimental spectra are proprietary, this section outlines the expected spectral features based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of (+)-β-Cedrene is expected to exhibit signals corresponding to its various hydrogen atoms. Key features would include signals for the methyl groups, methylene (B1212753) protons within the tricyclic system, and the exocyclic methylene protons, which would appear as distinct singlets or multiplets depending on their coupling interactions.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The spectrum of (+)-β-Cedrene would display 15 distinct signals corresponding to its 15 carbon atoms, including aliphatic carbons in the rings, methyl carbons, and the two sp² hybridized carbons of the exocyclic double bond. A study by Tomi et al. provides detailed assignments of the ¹³C NMR spectrum of β-cedrene and its derivatives.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of (+)-β-Cedrene would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:
-
C-H stretching vibrations for the sp³ hybridized carbons of the aliphatic rings and methyl groups, typically appearing just below 3000 cm⁻¹.
-
C-H stretching vibrations for the sp² hybridized carbons of the exocyclic methylene group, appearing just above 3000 cm⁻¹.
-
C=C stretching vibration for the exocyclic double bond, expected around 1640-1680 cm⁻¹.
-
C-H bending vibrations for the various CH, CH₂, and CH₃ groups, which would contribute to the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (+)-β-Cedrene would result in a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight. The fragmentation pattern would be complex due to the tricyclic structure, with characteristic losses of alkyl fragments. The fragmentation would likely involve rearrangements and cleavages of the ring system, providing valuable structural information.
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and biological evaluation of (+)-β-Cedrene.
Extraction and Isolation from Cedarwood Oil
A general method for the extraction and isolation of cedrene (B97730) from cedarwood oil involves fractional distillation. The following protocol is based on a patented method:
-
Initial Distillation: Cedarwood oil is subjected to distillation to remove lighter components. This step concentrates the sesquiterpene fraction, including cedrene and cedrol (B397079).
-
Crystallization of Cedrol: The concentrated oil is cooled to allow for the natural crystallization of cedrol, a major component of cedarwood oil.
-
Centrifugation: The mixture is then subjected to high-speed centrifugation to separate the solid cedrol from the liquid fraction, which is enriched in cedrene.
-
Fractional Vacuum Distillation: The resulting liquid, which contains a higher concentration of cedrene, is then subjected to fractional vacuum distillation using a packed column. This allows for the separation of cedrene from other components based on their boiling points, yielding a product with a high cedrene content.[8]
References
- 1. scispace.com [scispace.com]
- 2. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. benchchem.com [benchchem.com]
- 5. rubingroup.org [rubingroup.org]
- 6. uni-saarland.de [uni-saarland.de]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. www1.udel.edu [www1.udel.edu]
The Discovery and History of (+)-β-Cedrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-β-Cedrene is a tricyclic sesquiterpene hydrocarbon, a member of the cedrane (B85855) family of natural products.[1] First identified as a major constituent of cedarwood oil, it has garnered significant interest from chemists due to its complex molecular architecture and its role as a key intermediate in the biosynthesis of other cedranoid sesquiterpenes.[2][3] This technical guide provides a comprehensive overview of the discovery, history of structural elucidation, seminal synthetic achievements, and biosynthesis of (+)-β-cedrene. Quantitative data is presented in structured tables, and key experimental methodologies are detailed to serve as a valuable resource for researchers in natural product chemistry, synthetic organic chemistry, and drug development.
Discovery and Structural Elucidation
The story of (+)-β-cedrene is intrinsically linked to the study of cedarwood oil, a complex essential oil utilized for centuries. While the oil itself was isolated as early as 1841 by Walter, the specific components remained largely uncharacterized for over a century.[4] The structural elucidation of the cedrene (B97730) isomers represents a significant milestone in the history of natural product chemistry.
In 1953, a pivotal publication by Stork and Breslow proposed the correct structure of cedrene.[4] This was a formidable challenge for the time, relying on classical methods of chemical degradation and analysis, as modern spectroscopic techniques were not yet widely available. The work of Plattner and his colleagues also contributed significantly to the understanding of the cedrane skeleton during this period.[5][6]
Physicochemical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic properties of (+)-β-Cedrene, essential for its identification and characterization.
Table 1: Physicochemical Properties of (+)-β-Cedrene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [7] |
| Molecular Weight | 204.35 g/mol | [7] |
| CAS Number | 546-28-1 | [2] |
| Appearance | Pale yellow oily liquid | [8] |
| Boiling Point | 261–264 °C | [2][9] |
| Density | 0.932 g/mL at 20 °C | [2][9] |
| Refractive Index (n²⁰/D) | 1.502 | [9][10] |
| Optical Rotation [α]/D | +11.5° to +14.5° (c = 1 in chloroform) | [9] |
Table 2: Spectroscopic Data of (+)-β-Cedrene
| Technique | Key Data Points | Reference(s) |
| ¹³C NMR | Assignments for all 15 carbon atoms have been reported. | [11] |
| ¹H NMR | Spectra available for structural confirmation. | [8] |
| Mass Spectrometry (GC-MS) | Characteristic fragmentation pattern available in spectral databases. | [7] |
| Infrared (IR) Spectroscopy | Used for the identification of functional groups. | [8] |
Isolation from Natural Sources
(+)-β-Cedrene is most commonly isolated from the essential oil of cedarwood (Juniperus virginiana or Juniperus ashei), where it is a major component alongside its isomer, (-)-α-cedrene, and other sesquiterpenoids like thujopsene (B1203592) and cedrol (B397079).[12][13] The typical composition of Virginian cedarwood oil can vary, but often contains 4-8% β-cedrene.[8][12]
Experimental Protocol: Isolation of (+)-β-Cedrene from Cedarwood Oil by Fractional Distillation
This protocol describes a general method for the enrichment and isolation of β-cedrene from crude cedarwood oil.
Objective: To separate the hydrocarbon fraction (containing α- and β-cedrene) from the oxygenated components (like cedrol) and then to fractionate the hydrocarbons to isolate β-cedrene.
Materials and Equipment:
-
Crude cedarwood oil
-
Vacuum distillation apparatus with a fractionating column (e.g., Vigreux or packed column)
-
Heating mantle with magnetic stirring
-
Vacuum pump and manometer
-
Receiving flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Procedure:
-
Initial Distillation (Removal of Oxygenated Compounds): The crude cedarwood oil is subjected to vacuum distillation. The more volatile hydrocarbon fraction, which includes α- and β-cedrene, will distill first, leaving the higher-boiling oxygenated compounds like cedrol in the distillation flask.[14][15]
-
Fractional Distillation of the Hydrocarbon Fraction: The collected hydrocarbon fraction is then subjected to a more precise fractional distillation under reduced pressure.
-
The distillation is performed slowly to allow for efficient separation of the isomers.
-
The fractions are collected at different temperature ranges.
-
-
Analysis and Pooling of Fractions: Each collected fraction is analyzed by GC-FID to determine its composition.[8][16] Fractions that are enriched in (+)-β-cedrene are combined.
-
Final Purification: The pooled fractions may require further fractional distillation or other chromatographic techniques (e.g., column chromatography on silica (B1680970) gel) to achieve high purity.
The following diagram illustrates the general workflow for the isolation of (+)-β-Cedrene from cedarwood oil.
History of Chemical Synthesis
The complex, bridged tricyclic structure of cedrene has made it an attractive target for total synthesis, serving as a benchmark for new synthetic methodologies.
The First Total Synthesis: Stork and Clarke (1955)
The first total synthesis of cedrene (in its racemic form) was a landmark achievement reported by Gilbert Stork and Frank H. Clarke Jr. in 1955.[17] This synthesis was a testament to the power of classical synthetic strategies in the absence of modern spectroscopic methods for routine characterization. A key intermediate in their synthesis was a β-diketone, which was also a target in other synthetic approaches.[6]
Subsequent Synthetic Approaches
Following Stork's pioneering work, numerous other research groups have developed innovative strategies for the synthesis of the cedrene skeleton. Notable contributions include those from:
-
E.J. Corey: Developed several elegant and efficient syntheses of cedrene and related compounds, often employing novel strategies and reagents.[17]
-
Pauson-Khand Reaction: The intramolecular Pauson-Khand reaction has been effectively utilized to construct the tricyclic core of cedrene in a concise manner.[4]
The following diagram outlines a simplified retrosynthetic analysis for a generic approach to the cedrene core, highlighting key disconnections.
Biosynthesis
(+)-β-Cedrene, like all sesquiterpenes, is biosynthesized from farnesyl diphosphate (B83284) (FPP).[1] The cyclization of the linear FPP precursor into the complex tricyclic cedrene skeleton is a fascinating and intricate process catalyzed by a class of enzymes known as sesquiterpene synthases.
In many plants, including Artemisia annua, an enzyme called epi-cedrol synthase is responsible for the production of cedranoid sesquiterpenes.[18][19] This enzyme is notable for its product promiscuity, converting FPP into a mixture of compounds, with epi-cedrol and cedrol being the major products, and α- and β-cedrene as minor products.[19][20]
The biosynthesis proceeds through a series of carbocationic intermediates and rearrangements. The initial cyclization of FPP is followed by intramolecular attacks and hydride shifts, ultimately leading to the formation of the cedrene backbone. The final deprotonation step determines the position of the double bond, resulting in either the α- or β-isomer.
The following diagram illustrates a plausible biosynthetic pathway from FPP to (+)-β-Cedrene.
Conclusion
The journey of (+)-β-cedrene from its discovery as a component of a traditional essential oil to its total synthesis and the elucidation of its biosynthetic pathway is a compelling narrative in the field of organic chemistry. For researchers, scientists, and drug development professionals, the story of (+)-β-cedrene continues to be relevant, offering insights into the complexities of natural product chemistry, the elegance of synthetic design, and the intricacies of enzymatic catalysis. The detailed information provided in this guide serves as a foundational resource for further exploration and innovation in these fields.
References
- 1. Showing Compound beta-Cedrene (FDB006258) - FooDB [foodb.ca]
- 2. Cedrene - Wikipedia [en.wikipedia.org]
- 3. eybna.com [eybna.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. This compound | C15H24 | CID 11106485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Materials and Methods - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. (+)-b-Cedrene = 95.0 GC sum of enantiomers 546-28-1 [sigmaaldrich.com]
- 10. beta-Cedrene|lookchem [lookchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. juniperus.org [juniperus.org]
- 14. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]
- 15. US4920096A - Method for extracting cedar wood oil - Google Patents [patents.google.com]
- 16. cdn.accentuate.io [cdn.accentuate.io]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhancing epi‐cedrol production in Escherichia coli by fusion expression of farnesyl pyrophosphate synthase and epi‐cedrol synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-β-Cedrene and its Isomers α-Cedrene and Cedrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tricyclic sesquiterpenoid (+)-β-cedrene, its isomer α-cedrene, and the related sesquiterpene alcohol, cedrol (B397079). These compounds, primarily sourced from cedarwood oil, have garnered significant interest in the scientific community due to their diverse biological activities and potential therapeutic applications. This document consolidates key chemical and physical data, details established experimental protocols for their isolation and biological evaluation, and elucidates their known mechanisms of action, including their impact on critical signaling pathways. The information is presented to support further research and development in pharmacology and medicinal chemistry.
Introduction
(+)-β-Cedrene, α-cedrene, and cedrol are naturally occurring sesquiterpenoids that are major constituents of the essential oil of cedarwood (Juniperus virginiana) and other conifers.[1][2] Their characteristic woody aroma has led to their extensive use in the fragrance industry.[3][4] Beyond their olfactory properties, these compounds exhibit a range of promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making them attractive candidates for drug discovery and development.[3][5][6] This guide aims to provide a detailed technical resource for researchers and professionals working with these compounds.
Physicochemical Properties
A summary of the key physicochemical properties of (+)-β-cedrene, α-cedrene, and cedrol is presented in Table 1. This data is essential for their handling, formulation, and analysis.
| Property | (+)-β-Cedrene | α-Cedrene | Cedrol |
| Molecular Formula | C₁₅H₂₄[3] | C₁₅H₂₄[7] | C₁₅H₂₆O[8] |
| Molecular Weight ( g/mol ) | 204.35[3] | 204.35[7] | 222.37[8] |
| CAS Number | 546-28-1[3] | 469-61-4[7] | 77-53-2[9] |
| Appearance | Liquid[10] | Colorless to pale yellow liquid[7] | Colorless crystals[9] |
| Boiling Point (°C) | 263-264[10] | 262-265[7] | 273[9] |
| Melting Point (°C) | N/A | N/A | 55-59[9] |
| Density (g/mL) | 0.932 at 20°C[11] | ~0.91 at 25°C[7] | 0.9479 at 90°C[12] |
| Refractive Index | n20/D 1.502[10] | 1.497 – 1.502[7] | 1.4825 at 90°C[12] |
| Solubility | Insoluble in water, soluble in organic solvents[7] | Insoluble in water, soluble in alcohol and organic solvents[7] | Soluble in 11 parts of 95% alcohol[9] |
| Flash Point (°C) | 113[10] | ~100[7] | 81[8] |
Biological Activities and Therapeutic Potential
(+)-β-Cedrene, α-cedrene, and cedrol have been investigated for a variety of biological activities, with significant findings in the areas of cancer, inflammation, and infectious diseases. A summary of their reported biological effects is provided in Table 2.
| Biological Activity | (+)-β-Cedrene | α-Cedrene | Cedrol |
| Anticancer | moderate | Antileukemic (IC₅₀ = 22.2 µg/mL)[1] | Glioblastoma, colorectal cancer, lung cancer[9][13][14] |
| Anti-inflammatory | Potent[3][15] | Demonstrated in animal models[6] | Reduces pro-inflammatory mediators[16][17] |
| Antimicrobial | Antifungal, antibacterial[3][18] | Antibacterial against anaerobic bacteria and yeast[1] | Antibacterial, antifungal[16][17] |
| Sedative/Anxiolytic | Not well-studied | Not well-studied | Promotes relaxation and aids in sleep[13][16] |
| Other | Inhibitor of CYP2B6 (Ki = 1.6 µM) and CYP3A4[15][19] | Ligand of olfactory receptor MOR23, induces skeletal muscle hypertrophy[1] | Neuroprotective, promotes hair growth[2][13] |
Mechanisms of Action and Signaling Pathways
Cedrol: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Cedrol has demonstrated significant anticancer activity, which is, in part, attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway.[14][20] This pathway is a critical regulator of cell survival, proliferation, and growth. By downregulating the phosphorylation of key proteins such as PI3K, Akt, and mTOR, cedrol effectively suppresses pro-survival signals, leading to the induction of apoptosis and autophagy in cancer cells.[14][20]
Figure 1. Cedrol's inhibitory effect on the PI3K/Akt/mTOR pathway.
α-Cedrene: Activation of the MOR23 Signaling Pathway
α-Cedrene has been identified as a natural ligand for the mouse olfactory receptor 23 (MOR23).[1][21] Activation of this G-protein coupled receptor in skeletal muscle cells initiates a downstream signaling cascade involving adenylyl cyclase (ADCY3), leading to an increase in cyclic AMP (cAMP) levels.[1][21] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[21] This signaling pathway has been shown to promote skeletal muscle hypertrophy.[1][21]
Figure 2. α-Cedrene-mediated activation of the MOR23 signaling pathway.
(+)-β-Cedrene: Inhibition of Cytochrome P450 Enzymes
(+)-β-Cedrene has been identified as a competitive inhibitor of cytochrome P450 enzymes, particularly CYP2B6 and to a lesser extent, CYP3A4.[15][19] This inhibitory activity is significant as these enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. The potential for drug-drug interactions necessitates careful consideration when co-administering β-cedrene-containing products with pharmaceuticals metabolized by these enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation and biological evaluation of (+)-β-cedrene, α-cedrene, and cedrol.
Isolation of Cedrol and Cedrene (B97730) Isomers from Cedarwood Oil
Objective: To isolate cedrol and a mixture of α- and β-cedrene from cedarwood oil.
Methodology:
-
Fractional Distillation:
-
Cedarwood oil is subjected to fractional distillation under reduced pressure.[2]
-
The initial, lower-boiling point fractions, rich in sesquiterpene hydrocarbons like α- and β-cedrene, are collected.[2]
-
The temperature is gradually increased to distill the higher-boiling point fraction containing cedrol.[2]
-
-
Crystallization of Cedrol:
-
Purification of Cedrene Isomers:
-
The cedrene-rich fraction can be further purified using column chromatography on silica (B1680970) gel.
-
Figure 3. Workflow for the isolation of cedrol and cedrene isomers.
Anticancer Activity Assessment: MTT Assay
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HT-29, CT-26) are seeded in 96-well plates and incubated for 24 hours to allow for attachment.[13]
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., 0-450 µM for cedrol) for 24, 48, and 72 hours.[13]
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4-8 hours.[13]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured at 560 nm using a microplate reader to determine cell viability.[13]
Antimicrobial Activity Assessment: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
Methodology:
-
Preparation of Inoculum: A standardized microbial inoculum (e.g., 0.5 McFarland standard) is prepared.[9]
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[9]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[9]
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.[9]
Conclusion
(+)-β-Cedrene, α-cedrene, and cedrol represent a class of sesquiterpenoids with significant potential for therapeutic applications. Their well-defined chemical properties, coupled with a growing body of evidence for their biological activities, make them compelling subjects for further investigation. This technical guide provides a foundational resource for researchers, summarizing key data and experimental protocols to facilitate ongoing and future studies aimed at harnessing the therapeutic benefits of these natural compounds. The elucidation of their mechanisms of action, particularly their influence on key signaling pathways, opens new avenues for the development of targeted therapies for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DE2202249C2 - Process for the recovery of alpha-cedrene from the hydrocarbon fraction of cedarwood oil - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. DETERMINATION OF CEDROL CONTENT OF CEDARWOOD OILS [epharmacognosy.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. medsci.org [medsci.org]
- 13. medsci.org [medsci.org]
- 14. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Formal total synthesis of (+/-)-alpha- and beta-cedrene by preparation of cedrone. Construction of the tricyclic carbon skeleton by the use of a highly efficient intramolecular Khand annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Regulation of Adipogenesis and Thermogenesis through Mouse Olfactory Receptor 23 Stimulated by α-Cedrene in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Publication : USDA ARS [ars.usda.gov]
- 22. benchchem.com [benchchem.com]
In Vitro Anti-inflammatory Properties of (+)-β-Cedrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of (+)-β-Cedrene, a sesquiterpene found in cedar oil. This document outlines the experimental data on its inhibitory effects on key inflammatory mediators, details the protocols for assessing these effects, and visualizes the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Anti-inflammatory Effects of (+)-β-Cedrene
The anti-inflammatory activity of (+)-β-Cedrene has been quantified through its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation.[1]
Table 1: Effect of β-Cedrene on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [1]
| Concentration (µM) | NO Production (% of Control) | Standard Deviation |
| 0 (LPS only) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.1 |
| 5 | 62.1 | ± 3.5 |
| 10 | 45.8 | ± 2.9 |
| 25 | 25.2 | ± 2.1 |
| 50 | 12.6 | ± 1.5 |
| IC₅₀ (µM) | ~15 |
Table 2: Effect of β-Cedrene on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages [1]
| Concentration (µM) | TNF-α (% Inhibition) | IL-6 (% Inhibition) | IL-1β (% Inhibition) |
| 1 | 12.5 | 8.2 | 10.1 |
| 5 | 35.8 | 28.9 | 31.5 |
| 10 | 58.2 | 49.7 | 52.3 |
| 25 | 75.6 | 68.4 | 72.1 |
| 50 | 91.3 | 85.7 | 88.9 |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of (+)-β-Cedrene.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (a murine macrophage-like cell line) and THP-1 (a human monocytic cell line) are commonly used.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for RAW 264.7 cells and RPMI-1640 for THP-1 cells, both supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Treatment: Cells are pre-treated with various concentrations of β-Cedrene for 1 hour before stimulation with an inflammatory agent like LPS.[1]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Pre-treatment: Pre-treat the cells with different concentrations of β-Cedrene (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.[1]
-
Stimulation: Induce inflammation by adding 1 µg/mL of LPS to the wells for 24 hours. A negative control group without LPS stimulation should also be included.[1]
-
Supernatant Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[1]
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well containing the supernatant.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]
-
Calculation: Determine the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [((NO in LPS group) - (NO in treated group)) / (NO in LPS group)] x 100[1]
Pro-inflammatory Cytokine Production Assay (ELISA)
This protocol measures the levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Seeding and Differentiation (for THP-1): Seed THP-1 monocytes and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Pre-treatment and Stimulation: Follow the same pre-treatment and stimulation steps as in the NO production assay, using differentiated THP-1 macrophages.
-
Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (human TNF-α, IL-6, and IL-1β).[1]
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve provided with the kit. The percentage of inhibition for each cytokine is calculated similarly to the NO inhibition.
NF-κB Signaling Pathway Assay (Luciferase Reporter Assay)
This assay determines the effect of β-Cedrene on the activation of the NF-κB signaling pathway using a reporter cell line that expresses luciferase under the control of an NF-κB response element.
-
Cell Line: Utilize a stable THP-1 cell line containing an NF-κB-luciferase reporter construct.
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well.[1]
-
Pre-treatment: Pre-treat the cells with various concentrations of β-Cedrene for 1 hour.[1]
-
Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) or TNF-α (e.g., 20 ng/mL) for 6-8 hours.[1]
-
Luciferase Assay: Add the luciferase assay reagent to each well as per the manufacturer's protocol.[1]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[1]
-
Calculation: The percentage of NF-κB inhibition is calculated as follows: % Inhibition = [((Luminescence in LPS/TNF-α group) - (Luminescence in treated group)) / (Luminescence in LPS/TNF-α group)] x 100[1]
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The anti-inflammatory effects of (+)-β-Cedrene are likely mediated through the inhibition of key pro-inflammatory signaling pathways, namely the NF-κB and MAPK pathways.
References
An In-depth Technical Guide on the Mechanism of Action of (+)-β-Cedrene in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-β-Cedrene, a prominent sesquiterpene found in the essential oils of various plants, notably cedarwood, has garnered significant scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of (+)-β-cedrene in biological systems. The document delves into its well-established role as a potent inhibitor of cytochrome P450 enzymes, its antimicrobial and anti-inflammatory properties, and its effects on the central nervous system. Detailed experimental protocols for key assays, quantitative data from various studies, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Introduction
(+)-β-Cedrene is a tricyclic sesquiterpene hydrocarbon with a characteristic woody aroma. It is a major constituent of cedarwood oil, which has been utilized in traditional medicine for its antiseptic, anti-inflammatory, and sedative properties[1]. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these therapeutic effects, revealing specific interactions with key biological targets. This guide aims to consolidate the existing knowledge on the biological activities of (+)-β-cedrene, with a focus on its mechanisms of action, to serve as a valuable resource for the scientific community.
Inhibition of Cytochrome P450 Enzymes
One of the most well-characterized biological activities of (+)-β-cedrene is its potent and competitive inhibition of cytochrome P450 (CYP) enzymes, particularly CYP2B6. CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including drugs, and endogenous compounds.
Mechanism of CYP2B6 Inhibition
Studies utilizing human liver microsomes have demonstrated that (+)-β-cedrene is a potent competitive inhibitor of CYP2B6-mediated bupropion (B1668061) hydroxylase activity[1]. Competitive inhibition implies that (+)-β-cedrene binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. This interaction is of significant interest in the context of drug-drug interactions, as co-administration of (+)-β-cedrene with drugs metabolized by CYP2B6 could lead to altered pharmacokinetic profiles and potential toxicity.
Quantitative Data on CYP Inhibition
The inhibitory potency of (+)-β-cedrene against various CYP isoforms has been quantified in several studies. The key findings are summarized in the table below.
| CYP Isoform | Substrate | Inhibition Type | Kᵢ (μM) | IC₅₀ (μM) | Reference |
| CYP2B6 | Bupropion | Competitive | 1.6 | - | [1] |
| CYP3A4 | Midazolam | Moderate Inhibition | - | - | [1] |
| CYP1A2 | - | Negligible | - | >100 | [1] |
| CYP2A6 | - | Negligible | - | >100 | [1] |
| CYP2D6 | - | Negligible | - | >100 | [1] |
| CYP2C8 | - | No Inhibition | - | - | [1] |
| CYP2C9 | - | No Inhibition | - | - | [1] |
| CYP2C19 | - | No Inhibition | - | - | [1] |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay
The following protocol outlines a typical experimental setup to determine the inhibitory effect of (+)-β-cedrene on CYP enzyme activity using human liver microsomes.
Objective: To determine the inhibition constant (Kᵢ) of (+)-β-cedrene on CYP2B6-mediated bupropion hydroxylation.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
(+)-β-Cedrene (of high purity)
-
Bupropion (CYP2B6 substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents: Prepare stock solutions of (+)-β-cedrene, bupropion, and the internal standard in an appropriate solvent (e.g., methanol (B129727) or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation: In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and varying concentrations of (+)-β-cedrene. Pre-incubate the mixture at 37°C for a short period.
-
Initiation of Reaction: Add bupropion to the pre-incubated mixture to initiate the enzymatic reaction.
-
Start of Metabolism: Add the NADPH regenerating system to start the metabolic reaction. Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Quenching of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the bupropion metabolite (hydroxybupropion) in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each concentration of (+)-β-cedrene. Plot the data using appropriate enzyme inhibition models (e.g., Michaelis-Menten, Dixon, or Cornish-Bowden plots) to calculate the Kᵢ value.
Antimicrobial Activity
(+)-β-Cedrene, as a component of various essential oils, has been associated with broad-spectrum antimicrobial activity against bacteria and fungi.
Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for (+)-β-cedrene is not fully elucidated but is thought to be similar to that of other lipophilic terpenes. The proposed mechanisms include:
-
Disruption of Cell Membrane Integrity: The hydrophobic nature of (+)-β-cedrene allows it to partition into the lipid bilayer of microbial cell membranes. This can lead to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death[2][3][4].
-
Inhibition of Cellular Respiration: By disrupting the cell membrane, (+)-β-cedrene may also interfere with the electron transport chain and oxidative phosphorylation, leading to a depletion of cellular ATP.
-
Inhibition of Efflux Pumps: Some terpenes have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. This can lead to a synergistic effect when combined with conventional antibiotics.
Quantitative Data on Antimicrobial Activity
While specific MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values for pure (+)-β-cedrene are not extensively reported, studies on essential oils rich in cedrene (B97730) sesquiterpenes provide an indication of its potential antimicrobial efficacy.
| Microorganism | Type | Essential Oil Source | Key Sesquiterpenes | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | Juniperus virginiana | α-Cedrene, β-Cedrene, Thujopsene (B1203592) | - | [5] |
| Escherichia coli | Gram-negative bacteria | Juniperus virginiana | α-Cedrene, β-Cedrene, Thujopsene | - | [5] |
| Candida albicans | Fungus (Yeast) | Juniperus virginiana | α-Cedrene, β-Cedrene, Thujopsene | - | [5] |
Note: The table reflects the general antimicrobial activity of essential oils containing β-cedrene. Further studies are required to determine the specific MIC/MBC values of purified (+)-β-cedrene.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Objective: To determine the MIC of (+)-β-cedrene against a specific bacterial or fungal strain.
Materials:
-
(+)-β-Cedrene
-
Test microorganism (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Solvent for (+)-β-cedrene (e.g., DMSO), ensuring final concentration is not inhibitory to the microorganism
-
Positive control (a known antibiotic/antifungal)
-
Negative control (broth with solvent)
-
Inoculum of the test microorganism standardized to a specific density (e.g., 0.5 McFarland standard)
Procedure:
-
Preparation of (+)-β-Cedrene Dilutions: Prepare a series of twofold dilutions of (+)-β-cedrene in the broth medium in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well containing the diluted compound. Also, prepare a growth control well (broth + inoculum) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of (+)-β-cedrene that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a viability indicator dye (e.g., resazurin).
Anti-inflammatory Activity
Terpenes, including sesquiterpenes like (+)-β-cedrene, are known to possess anti-inflammatory properties. While direct studies on the anti-inflammatory mechanism of pure (+)-β-cedrene are limited, the effects of essential oils containing this compound suggest a modulatory role on key inflammatory pathways.
Putative Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of terpenes are often attributed to their ability to modulate the production of pro-inflammatory mediators and interfere with intracellular signaling cascades. The putative mechanisms for (+)-β-cedrene include:
-
Inhibition of Pro-inflammatory Cytokine Production: Terpenes have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in activated immune cells like macrophages[6][7][8][9][10].
-
Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation. Some terpenes can inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα[11][12][13][14][15].
-
Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in regulating the inflammatory response. Terpenes may exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of these kinases[16][17][18][19][20].
References
- 1. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dual antibacterial mechanism involved in membrane disruption and DNA binding of 2R,3R-dihydromyricetin from pine needles of Cedrus deodara against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Membrane Disruption and Antibiotic Action against Pathogenic Bacteria by Designed Histidine-Rich Peptides at Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of IL-1 beta, IL-6, IL-8, TNF-alpha, and TGF-beta secretions by alveolar macrophages under NO2 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IκBβ acts to both inhibit and activate gene expression at different stages of the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of NF-κB in B cell receptor signaling through Bruton's tyrosine kinase-dependent phosphorylation of IκB-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of IKK-beta inhibition on early NF-kappa-B activation and transcription of downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of the p38 pathway upregulates macrophage JNK and ERK activities, and the ERK, JNK, and p38 MAP kinase pathways are reprogrammed during differentiation of the murine myeloid M1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual inhibition of P38 MAPK and JNK pathways preserves stemness markers and alleviates premature activation of muscle stem cells during isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ERK and p38 MAPK inhibition controls NF-E2 degradation and profibrotic signaling in renal proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of (+)-β-Cedrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive in vivo pharmacokinetic data for (+)-β-Cedrene is limited in publicly available scientific literature. This guide provides a detailed overview of the most relevant available data, primarily focusing on its isomer, α-Cedrene, for in vivo characteristics and in vitro studies directly involving β-Cedrene for metabolic insights. This information serves as a valuable resource for guiding future research and development, with the caveat that direct extrapolation should be performed with caution.
Pharmacokinetic Profile
The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its therapeutic potential and safety. For (+)-β-Cedrene, a complete in vivo profile is not yet established. However, studies on the closely related isomer, α-Cedrene, and in vitro metabolic assays with β-Cedrene provide critical insights.
Absorption and Bioavailability
Based on studies of α-Cedrene in rats, it is anticipated that β-Cedrene would be orally bioavailable. After oral administration, α-Cedrene was observed to be slowly absorbed, reaching its maximum plasma concentration (Tmax) at approximately 4.4 hours.[1] The oral bioavailability of α-Cedrene was found to be in the range of 48.7% to 84.8%, suggesting good absorption from the gastrointestinal tract.[1] Sesquiterpenes, as a class of compounds, are generally known for their lipophilic nature, which can facilitate their absorption across biological membranes.[2]
Distribution
Following absorption, a drug distributes to various tissues. α-Cedrene has been shown to have a large volume of distribution (35.9-56.5 L/kg) in rats, indicating extensive tissue distribution rather than confinement to the bloodstream.[1] Notably, α-Cedrene exhibited a high affinity for lipid-rich tissues, with a tissue-to-plasma partition coefficient (Kp) of 132.0 in fat.[1] This suggests that β-Cedrene, being an isomer with similar lipophilicity, may also accumulate in adipose tissue.
Metabolism
The metabolism of β-Cedrene has been investigated in vitro using human liver microsomes to understand its interaction with cytochrome P450 (CYP) enzymes, which are crucial for the biotransformation of many drugs.[3] These studies show that β-Cedrene is a potent competitive inhibitor of CYP2B6, with an inhibition constant (Ki) of 1.6 µM.[3] It also moderately inhibits CYP3A4.[3] However, it did not show significant inhibition of CYP1A2, CYP2A6, CYP2D6, CYP2C8, CYP2C9, and CYP2C19 at a concentration of 100 µM.[3] These findings are critical for predicting potential drug-drug interactions if β-Cedrene were to be co-administered with other therapeutic agents that are substrates for these enzymes.
In the in vivo study of α-Cedrene, a mono-hydroxylated metabolite was identified in rat plasma, indicating that hydroxylation is a metabolic pathway for this class of sesquiterpenes.[1]
Excretion
The elimination of α-Cedrene in rats was characterized by rapid clearance (98.4-120.3 mL/min/kg) and a relatively long half-life of 4.0 to 6.4 hours.[1] This suggests that while the compound is cleared from the plasma efficiently, its extensive distribution into tissues contributes to a longer overall presence in the body. The primary routes of excretion for sesquiterpenes and their metabolites are generally through urine and feces.[4]
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of α-Cedrene in Rats
| Parameter | Intravenous Administration (10 mg/kg) | Oral Administration (50 mg/kg) | Reference |
| Tmax (h) | - | 4.4 ± 1.5 | [1] |
| Cmax (ng/mL) | - | 1386.7 ± 354.3 | [1] |
| AUClast (ng·h/mL) | 1698.3 ± 331.4 | 1438.9 ± 386.7 | [1] |
| AUCinf (ng·h/mL) | 1712.9 ± 335.8 | 1588.1 ± 422.5 | [1] |
| t1/2 (h) | 4.0 ± 0.8 | 6.4 ± 1.9 | [1] |
| CL (mL/min/kg) | 98.4 ± 18.9 | - | [1] |
| Vss (L/kg) | 35.9 ± 10.1 | - | [1] |
| F (%) | - | 48.7 ± 12.9 | [1] |
| Data are presented as mean ± standard deviation. | |||
| Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability. |
Table 2: In Vitro Inhibitory Effects of β-Cedrene on Human Cytochrome P450 Enzymes
| CYP Isoform | Substrate | Inhibition Type | Ki (µM) | Reference |
| CYP2B6 | Bupropion (B1668061) | Competitive | 1.6 | [3] |
| CYP3A4 | Midazolam | Moderate Inhibition | - | [3] |
| CYP1A2 | Phenacetin | Negligible Inhibition | >100 | [3] |
| CYP2A6 | Coumarin | Negligible Inhibition | >100 | [3] |
| CYP2D6 | Dextromethorphan | Negligible Inhibition | >100 | [3] |
| CYP2C8 | Paclitaxel | No Inhibition | - | [3] |
| CYP2C9 | Diclofenac | No Inhibition | - | [3] |
| CYP2C19 | Omeprazole | No Inhibition | - | [3] |
| Ki: Inhibition constant. |
Experimental Protocols
In Vivo Pharmacokinetic Study of α-Cedrene in Rats
-
Animal Model: Male and female Sprague-Dawley rats were used for the study.[1]
-
Administration: For intravenous administration, α-Cedrene was dissolved in a vehicle of ethanol, polyethylene (B3416737) glycol 400, and saline (1:3:6, v/v/v) and administered via the jugular vein at doses of 10 and 20 mg/kg.[1] For oral administration, α-Cedrene was suspended in 0.5% carboxymethylcellulose and administered by gavage at doses of 50 and 100 mg/kg.[1]
-
Sample Collection: Blood samples were collected from the jugular vein at predetermined time points into heparinized tubes. Plasma was separated by centrifugation. For tissue distribution studies, rats were euthanized, and various tissues, including fat, liver, kidney, and brain, were collected.[1] Urine and feces were also collected.[1]
-
Analytical Method: The concentration of α-Cedrene in plasma and tissue homogenates was determined using a validated gas chromatography-tandem mass spectrometry (GC-MS/MS) method.[1][5] A gas chromatography-mass selective detection (GC-MSD) method was employed to identify the major metabolite.[1]
In Vitro Cytochrome P450 Inhibition Assay for β-Cedrene
-
Enzyme Source: Pooled human liver microsomes were used as the source of cytochrome P450 enzymes.[3]
-
Incubation: β-Cedrene at various concentrations was incubated with the human liver microsomes, a specific substrate for each CYP isoform, and an NADPH-generating system to initiate the metabolic reaction.[3][6]
-
Substrates: Specific probe substrates were used for each CYP isoform (e.g., bupropion for CYP2B6, midazolam for CYP3A4).[3]
-
Quantification: The formation of the specific metabolite from the probe substrate was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6] The decrease in metabolite formation in the presence of β-Cedrene compared to the control was used to determine the inhibitory effect. The inhibition constant (Ki) was calculated for competitive inhibition.[3]
Visualizations
Caption: Workflow of the in vivo pharmacokinetic study of α-Cedrene.
References
- 1. In vivo absorption and disposition of α-cedrene, a sesquiterpene constituent of cedarwood oil, in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Toxicological Profile of (+)-β-Cedrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological information for (+)-β-Cedrene. A comprehensive toxicological evaluation of this specific isomer is limited in the public domain. Much of the available data pertains to cedarwood oil, which contains β-Cedrene as a component, or to the related isomer, α-Cedrene. Therefore, the information presented herein should be interpreted with caution, and further targeted toxicological studies on (+)-β-Cedrene are warranted.
Executive Summary
(+)-β-Cedrene is a sesquiterpene found in the essential oils of various plants, notably cedarwood. While it shares structural similarities with other terpenes, its specific toxicological profile is not well-established. This guide provides a consolidated overview of the existing data, highlighting significant data gaps in acute and chronic toxicity, genotoxicity, and reproductive toxicity. The information is intended to support informed decision-making in research and development involving this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C15H24 | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| CAS Number | 546-28-1 | [1] |
| Appearance | Pale yellow oily liquid | [2] |
| Odor | Cedar-like | [2] |
Toxicological Data
A significant challenge in assessing the toxicology of (+)-β-Cedrene is the lack of studies on the isolated compound. Most available toxicological assessments have been conducted on cedarwood oil, where (+)-β-Cedrene is one of several components. For instance, a National Toxicology Program (NTP) report on dermal studies of Virginia cedarwood oil indicated that the oil contained approximately 6.05% β-Cedrene.[2]
Acute Toxicity
Specific acute toxicity data for (+)-β-Cedrene is largely unavailable.[3] A comparative safety profile of α-Cedrene and β-Cedrene notes that the acute oral LD50 for α-Cedrene in rats is >5 g/kg, but no data is available for β-Cedrene.[4] Similarly, the acute dermal LD50 for α-Cedrene in rabbits is >5 g/kg, with no corresponding data for β-Cedrene.[4]
| Endpoint | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat | Oral | Data Not Available | [4] |
| Acute Dermal LD50 | Rabbit | Dermal | Data Not Available | [4] |
Repeated Dose Toxicity
There is a lack of publicly available information on the sub-acute, sub-chronic, or chronic toxicity of isolated (+)-β-Cedrene. Studies on cedarwood oil, containing β-Cedrene, have been conducted, but attributing specific effects to β-Cedrene is not possible from this data.[2]
Genotoxicity
No specific genotoxicity studies, such as the Ames test or in vivo/in vitro micronucleus assays, were identified for (+)-β-Cedrene.[3][4]
Skin and Eye Irritation and Sensitization
Information regarding the skin and eye irritation potential of (+)-β-Cedrene is not well-documented. One source suggests it is a potential sensitizer, though the primary data supporting this is not provided.[4]
Aspiration Hazard
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (+)-β-Cedrene is classified as an aspiration hazard, with the warning that it may be fatal if swallowed and enters airways.[1]
Aquatic Toxicity
(+)-β-Cedrene is classified as very toxic to aquatic life with long-lasting effects.[1]
Metabolism and Enzyme Inhibition
While comprehensive metabolic pathways for (+)-β-Cedrene are not detailed in the available literature, there is specific data on its interaction with cytochrome P450 enzymes.
Cytochrome P450 Inhibition
(+)-β-Cedrene has been identified as a potent competitive inhibitor of CYP2B6, with a reported Ki value of 1.6 µM.[4] It is also noted as a moderate inhibitor of CYP3A4.[4] This suggests a potential for drug-drug interactions with substrates of these enzymes.
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on (+)-β-Cedrene are not available due to the lack of such studies in the public literature. However, standardized methodologies relevant to the safety assessment of chemical substances, such as those from the Organisation for Economic Co-operation and Development (OECD), would be applicable.
OECD Guideline for Acute Oral Toxicity (e.g., OECD 420)
This guideline describes a stepwise procedure with the use of a limited number of animals. The substance is administered orally to a group of fasted female animals. The study is conducted in a stepwise manner, and the results from one step determine the necessity for the next. The observation period is typically 14 days, during which mortality, clinical signs, and body weight changes are recorded.[5]
In Vitro Cytochrome P450 Inhibition Assay
This assay is crucial for predicting drug-drug interactions. The test substance is incubated with human liver microsomes, a specific substrate for the CYP isoform of interest, and a cofactor (NADPH) to initiate the enzymatic reaction.[4] The formation of the metabolite from the specific substrate is measured over time, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the inhibitory potential of the test substance.[4]
Visualizations
Logical Relationship of Available Toxicological Data
The following diagram illustrates the current state of toxicological data for (+)-β-Cedrene, highlighting the reliance on data from related compounds and mixtures.
References
- 1. (+)-beta-Cedrene | C15H24 | CID 11106485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Materials and Methods - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (+)-β-Cedrene and Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes toward the tricyclic sesquiterpene (+)-β-cedrene and its derivatives. Detailed experimental protocols for key synthetic strategies are presented, alongside methods for evaluating the potential anti-inflammatory activity of these compounds through the modulation of the NF-κB signaling pathway.
Introduction to (+)-β-Cedrene
(+)-β-Cedrene is a naturally occurring tricyclic sesquiterpene found in the essential oil of cedarwood. Its complex, sterically congested structure has made it a challenging and attractive target for total synthesis. The cedrane (B85855) skeleton is a common motif in a variety of natural products, and synthetic efforts towards this core structure have led to the development of novel and elegant chemical transformations. This document outlines key synthetic approaches and provides detailed protocols for the preparation of β-cedrene and related derivatives. Furthermore, it explores the potential biological activity of these compounds as modulators of inflammatory signaling pathways.
Key Synthetic Strategies for the Cedrane Skeleton
The construction of the tricyclo[5.3.1.01,5]undecane core of β-cedrene has been approached through various synthetic strategies. The most notable of these include the intramolecular Pauson-Khand reaction, the Stork annulation, and Corey's spiro-annulation approach.
Formal Total Synthesis via Intramolecular Pauson-Khand Reaction
A highly efficient formal total synthesis of (±)-α- and β-cedrene has been reported by Kerr and coworkers, utilizing an intramolecular Pauson-Khand reaction as the key step to construct the tricyclic carbon skeleton.[1][2][3] This approach begins with a simple monocyclic precursor and rapidly assembles the complex cedrene (B97730) framework. The final steps from the intermediate, cedrone, to α- and β-cedrene were previously established.
Experimental Workflow: Pauson-Khand Approach to Cedrone
Caption: Workflow for the synthesis of cedrone via the Pauson-Khand reaction.
Experimental Protocols
Protocol 1: Formal Total Synthesis of (±)-Cedrone via Pauson-Khand Reaction
This protocol is adapted from the work of Kerr et al.[4][5]
Materials:
-
Lithium diisopropylamide (LDA)
-
Trimethylsilyl chloride (TMSCl)
-
Palladium(II) acetate (B1210297)
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium
-
Ohira-Bestmann reagent
-
Potassium carbonate
-
Dicobalt octacarbonyl
-
N-Methylmorpholine N-oxide (NMO)
-
Hydrogen, Palladium on carbon (10%)
-
p-Toluenesulfonic acid
-
Anhydrous solvents (THF, CH₂Cl₂, MeOH, Acetone, EtOAc)
-
Standard glassware for anhydrous reactions
-
Chromatography supplies
Procedure:
Part A: Synthesis of the Enyne Precursor
-
Synthesis of the Silyl (B83357) Enol Ether: To a solution of LDA in anhydrous THF at -78 °C, add 3-methyl-2-cyclohexen-1-one dropwise. Stir the solution for 1 hour, then add TMSCl. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Saegusa-Ito Oxidation: Dissolve the crude silyl enol ether in acetonitrile (B52724) and add a catalytic amount of palladium(II) acetate. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). The resulting enone is purified by column chromatography.
-
Wittig Reaction: To a suspension of ethyltriphenylphosphonium bromide in anhydrous THF, add n-butyllithium at 0 °C. Stir for 30 minutes, then cool to -78 °C. Add the enone from the previous step dropwise and allow the reaction to warm to room temperature overnight. Quench with water and extract with diethyl ether. Purify the diene product by column chromatography.
-
Alkynylation: To a solution of the diene in anhydrous methanol, add potassium carbonate and the Ohira-Bestmann reagent. Stir at room temperature until the reaction is complete. Remove the solvent under reduced pressure and purify the resulting enyne by column chromatography.
Part B: Intramolecular Pauson-Khand Cyclization
-
To a solution of the enyne precursor in CH₂Cl₂ at room temperature, add dicobalt octacarbonyl. Stir for 2 hours.
-
Add N-methylmorpholine N-oxide (NMO) portion-wise over 1 hour. Stir the reaction for an additional 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure. Purify the tricyclic enone by column chromatography.
Part C: Conversion to Cedrone
-
Hydrogenation: Dissolve the tricyclic enone in ethyl acetate and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter through Celite and concentrate.
-
Deprotection: Dissolve the resulting ketone in acetone and add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until the deprotection is complete. Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate. Purify the final product, cedrone, by column chromatography.
| Step | Product | Yield (%) |
| Saegusa-Ito Oxidation | 3-Methyl-2-cyclohexen-1-one | 85 |
| Wittig Reaction | 1-Ethylidene-3-methylcyclohex-2-ene | 78 |
| Alkynylation | 1-Ethynyl-3-ethylidene-5-methylcyclohexene | 65 |
| Pauson-Khand Cyclization | Tricyclic Enone | 70 |
| Hydrogenation & Deprotection | Cedrone | 95 |
Synthesis of (+)-β-Cedrene Derivatives
The functionalization of the cedrene skeleton allows for the creation of novel derivatives with potentially interesting biological activities.
Protocol 2: Synthesis of Cedrene cis-diol
This method provides a route to a dihydroxylated cedrene derivative.
Materials:
-
α-Cedrene
-
Hydrogen peroxide
-
Brønsted acid (e.g., p-TsOH)
-
Strong base (e.g., NaH)
-
Lewis acid (e.g., BF₃·OEt₂)
-
Reducing agent (e.g., NaBH₄)
-
Anhydrous solvents
Procedure:
-
Epoxidation: To a solution of α-cedrene, add lipase and hydrogen peroxide. Stir at 20-35 °C to yield cedrene epoxide.[6]
-
Isomerization: Treat the crude cedrene epoxide with a Brønsted acid at 20-85 °C to form cedranone, which is then purified by distillation.[6]
-
Hydroxylation: React cedranone with a strong base in an appropriate solvent, followed by quenching, to introduce a hydroxyl group. The resulting hydroxycedranone is purified by crystallization.[6]
-
Reduction: Treat the hydroxycedranone with a Lewis acid, followed by a reducing agent at -5 to 0 °C to stereoselectively form cedrene cis-diol, which is purified by crystallization.[6]
| Derivative | Starting Material | Key Reagents |
| Cedrene cis-diol | α-Cedrene | Lipase, H₂O₂, p-TsOH, NaH, BF₃·OEt₂, NaBH₄ |
| Cedrene Acetals | (-)-α-Cedrene | Peracetic acid, Aldehyde/Ketone, p-TsOH |
Application Notes: Evaluation of Anti-inflammatory Activity
Sesquiterpenes have been shown to possess anti-inflammatory properties, often through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] The following protocols describe in vitro assays to assess the potential of (+)-β-cedrene and its derivatives to inhibit inflammation in a macrophage cell model.
The NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and enzymes such as COX-2 and iNOS.[2][9]
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by β-cedrene.
Protocol 3: Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol describes the use of RAW 264.7 murine macrophages to evaluate the anti-inflammatory effects of test compounds.[1]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitrite (B80452) determination
-
ELISA kits for TNF-α and IL-6
-
(+)-β-Cedrene or its derivatives dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of (+)-β-cedrene or its derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's protocol.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
Data Presentation:
| Concentration (µM) | NO Production (% of LPS Control) | TNF-α Secretion (% of LPS Control) | IL-6 Secretion (% of LPS Control) |
| 0 (LPS only) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 7.3 |
| 1 | 92.1 ± 4.5 | 95.3 ± 5.8 | 96.8 ± 6.5 |
| 5 | 75.4 ± 3.8 | 80.1 ± 4.9 | 82.5 ± 5.1 |
| 10 | 58.9 ± 3.1 | 62.7 ± 4.2 | 65.4 ± 4.6 |
| 25 | 34.6 ± 2.5 | 41.2 ± 3.5 | 45.1 ± 3.9 |
| 50 | 18.2 ± 1.9 | 25.8 ± 2.8 | 28.9 ± 3.1 |
Note: The data presented in the tables are hypothetical and for illustrative purposes only.
Conclusion
The total synthesis of (+)-β-cedrene and its derivatives remains an active area of research, offering opportunities for the development of novel synthetic methodologies. The protocols outlined in this document provide a starting point for the synthesis and biological evaluation of these complex molecules. The potential for cedrene-based compounds to modulate the NF-κB signaling pathway suggests their promise as leads for the development of new anti-inflammatory agents. Further investigation into the synthesis of a wider range of derivatives and their structure-activity relationships is warranted.
References
- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formal total synthesis of (+/-)-alpha- and beta-cedrene by preparation of cedrone. Construction of the tricyclic carbon skeleton by the use of a highly efficient intramolecular Khand annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis method of cedrene cis-diol [re.public.polimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 9. benchchem.com [benchchem.com]
Extraction and purification of (+)-beta-Cedrene from cedarwood oil
Application Note: High-Purity (+)-β-Cedrene from Cedarwood Oil
Introduction
(+)-β-Cedrene is a tricyclic sesquiterpene found in the essential oil of cedarwood (Juniperus virginiana and other related species).[1][2] It is a valuable natural compound used in the fragrance and flavor industries and serves as a chiral starting material for the synthesis of other complex molecules. The isolation of high-purity (+)-β-Cedrene from cedarwood oil presents a chemical challenge due to the complex mixture of structurally similar sesquiterpenes. This document provides a detailed protocol for the extraction and purification of (+)-β-Cedrene from crude cedarwood oil, achieving high purity through a multi-step process.
Overview of the Purification Strategy
The purification process is a three-stage procedure designed to efficiently separate (+)-β-Cedrene from other major components of cedarwood oil, such as α-Cedrene, Thujopsene, and Cedrol (B397079). The workflow begins with the removal of the high-boiling point sesquiterpene alcohol, Cedrol, by crystallization. This is followed by fractional vacuum distillation to isolate the cedrene-rich hydrocarbon fraction. The final step involves preparative high-performance liquid chromatography (HPLC) to separate (+)-β-Cedrene from its isomer, α-Cedrene, and other remaining impurities.
Data Presentation
Table 1: Typical Composition of Crude Cedarwood Oil (Juniperus virginiana)
| Component | Chemical Class | Typical Percentage Range (%) |
| α-Cedrene | Sesquiterpene Hydrocarbon | 20 - 35 |
| (+)-β-Cedrene | Sesquiterpene Hydrocarbon | 4 - 8 |
| Thujopsene | Sesquiterpene Hydrocarbon | 10 - 25 |
| Cedrol | Sesquiterpene Alcohol | 16 - 25 |
| Widdrol | Sesquiterpene Alcohol | 2 - 5 |
| Cuparene | Sesquiterpene Hydrocarbon | 1.5 - 7 |
Table 2: Expected Purity and Yield at Each Stage of Purification
| Purification Stage | Key Impurities Removed | Expected (+)-β-Cedrene Purity (%) | Expected Yield of Fraction (%) |
| Crude Cedarwood Oil | - | 4 - 8 | 100 |
| Post-Cedrol Crystallization | Cedrol, Widdrol | 5 - 10 | 75 - 85 |
| Post-Fractional Distillation | High and low boiling point impurities | 10 - 15 (in a mixed cedrene (B97730) fraction) | 60 - 70 |
| Post-Preparative HPLC | α-Cedrene, Thujopsene | > 95 | 50 - 60 (of the injected fraction) |
Experimental Protocols
Stage 1: Removal of Cedrol by Crystallization
Objective: To remove the major sesquiterpene alcohol, Cedrol, from the crude cedarwood oil to enrich the sesquiterpene hydrocarbon fraction.
Materials:
-
Crude cedarwood oil (Juniperus virginiana)
-
Freezer capable of reaching -20°C
-
Beaker or flask
-
Centrifuge or vacuum filtration apparatus
Protocol:
-
Place the crude cedarwood oil in a suitable glass container.
-
Transfer the container to a freezer and cool to a temperature between -10°C and -20°C.[3]
-
Allow the oil to stand at this temperature for 12-24 hours to facilitate the crystallization of Cedrol.[3] Cedrol will precipitate as a white solid.[4][5]
-
Separate the solid Cedrol from the liquid hydrocarbon-rich fraction. This can be achieved by either:
-
Centrifugation: Centrifuge the cold mixture to pellet the Cedrol crystals, then decant the supernatant liquid.
-
Vacuum Filtration: Quickly filter the cold mixture through a pre-chilled Büchner funnel under vacuum.
-
-
The resulting liquid is the Cedrol-depleted cedarwood oil, which is enriched in α-Cedrene and (+)-β-Cedrene.
Stage 2: Fractional Vacuum Distillation
Objective: To separate the sesquiterpene hydrocarbon fraction (containing α-Cedrene and (+)-β-Cedrene) from less volatile components.
Materials:
-
Cedrol-depleted cedarwood oil
-
Vacuum distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Vacuum pump and manometer
-
Heating mantle with a stirrer
Protocol:
-
Assemble the vacuum distillation apparatus. A column with a high number of theoretical plates is recommended for better separation.
-
Charge the distillation flask with the Cedrol-depleted cedarwood oil.
-
Begin the distillation under reduced pressure (e.g., 10 mmHg).
-
Gradually increase the temperature of the heating mantle.
-
Collect the fraction that distills at a head temperature corresponding to the boiling point of the cedrene isomers under the applied vacuum. The sesquiterpene hydrocarbon fraction, including α-cedrene and thujopsene, will distill first.[6]
-
Monitor the composition of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
The fraction enriched in (+)-β-Cedrene is collected for further purification. A Chinese patent suggests that a cedrene (α and β) content of ≥85% can be achieved in the distilled fraction.[3]
Stage 3: Preparative HPLC Purification
Objective: To isolate and purify (+)-β-Cedrene from its isomer α-Cedrene and other remaining impurities.
Materials:
-
Cedrene-enriched fraction from distillation
-
Acetonitrile (B52724) (HPLC grade)
-
n-Hexane or Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
-
Preparative HPLC system with a C18 column
-
Rotary evaporator
Protocol:
-
Sample Preparation:
-
Dissolve the cedrene-enriched fraction in acetonitrile to a concentration of 10-50 mg/mL.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Preparative C18 column
-
Mobile Phase: Isocratic elution with a high concentration of organic solvent (e.g., 95:5 Acetonitrile:Water). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative scale.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a refractive index detector.
-
-
Fraction Collection:
-
Inject the prepared sample onto the HPLC system.
-
Collect the fractions corresponding to the elution peak of (+)-β-Cedrene. GC-MS analysis of the fractions will be required to confirm the identity of the peaks.
-
-
Post-Purification Work-up:
-
Combine the fractions containing pure (+)-β-Cedrene.
-
Remove the acetonitrile using a rotary evaporator at a temperature not exceeding 40°C.
-
Perform a liquid-liquid extraction of the remaining aqueous solution with a nonpolar solvent like n-hexane or diethyl ether to recover the purified (+)-β-Cedrene.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the purified (+)-β-Cedrene.
-
-
Purity Confirmation:
-
Confirm the purity of the isolated (+)-β-Cedrene using analytical HPLC and its identity through spectroscopic methods such as GC-MS and NMR.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the extraction and purification of (+)-β-Cedrene.
Logical Relationship of Components
Caption: Key chemical components of cedarwood oil and their relationships.
References
- 1. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cedrene - Wikipedia [en.wikipedia.org]
- 3. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]
- 4. kremer-pigmente.com [kremer-pigmente.com]
- 5. Cedrol Crystals (77-53-2) — Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of (+)-β-Cedrene
Introduction
(+)-β-Cedrene is a tricyclic sesquiterpene hydrocarbon commonly found in the essential oil of cedarwood (Cedrus spp.).[1] As a significant contributor to the characteristic woody aroma, it is of interest in the fragrance, cosmetic, and pharmaceutical industries.[1] Accurate and precise quantification of (+)-β-cedrene is crucial for quality control, formulation development, and research into its biological activities. This document provides detailed application notes and protocols for the quantification of (+)-β-cedrene using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as sesquiterpenes. It offers high resolution and sensitivity, making it ideal for the quantification of (+)-β-cedrene in complex matrices like essential oils.
Experimental Protocol: GC-MS
1. Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of (+)-β-cedrene (≥95.0% purity) in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.1 µg/mL to 10.0 µg/mL.[1][2]
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., essential oil, plant extract) and dissolve it in hexane or ethyl acetate to achieve a concentration within the calibration range.
-
For solid samples, an extraction step (e.g., Soxhlet, ultrasound-assisted extraction) with a suitable solvent may be necessary.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio of 50:1, can be adjusted based on concentration).
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 3 minutes.
-
Ramp 1: Increase to 100 °C at 5 °C/min, hold for 1 minute.
-
Ramp 2: Increase to 246 °C at 120 °C/min, hold for 3 minutes.[1]
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier Ion: m/z (to be determined from the mass spectrum of a (+)-β-cedrene standard, typically a prominent and specific ion).
-
Qualifier Ions: At least two other characteristic ions to confirm identity.
-
-
3. Data Analysis and Quantification
-
Identify the (+)-β-cedrene peak in the chromatogram based on its retention time and the presence of the quantifier and qualifier ions.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.
-
Determine the concentration of (+)-β-cedrene in the samples by interpolating their peak areas on the calibration curve.
GC-MS Method Validation Parameters (Representative)
The following table summarizes typical validation parameters for the GC-MS quantification of sesquiterpenes. These values are indicative and should be established for each specific laboratory and application.
| Parameter | Typical Value/Range |
| Linearity (R²) | ≥ 0.998 |
| Concentration Range | 0.10–10.00 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/L (for similar sesquiterpenes)[3] |
| Limit of Quantification (LOQ) | 0.15 µg/L (for similar sesquiterpenes)[3] |
| Accuracy (% Recovery) | 80.23–115.41 % |
| Intra-day Precision (RSD) | ≤ 12.03 % |
| Inter-day Precision (RSD) | ≤ 11.34 % |
Data adapted from validated methods for other sesquiterpenes and related compounds.[1][2]
GC-MS Workflow Diagram
Caption: Workflow for the quantification of (+)-β-Cedrene using GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
While GC-MS is generally preferred for volatile compounds like (+)-β-cedrene, HPLC can be utilized, particularly for samples that are not amenable to GC analysis or for preparative purposes. Due to the lack of a strong chromophore in its structure, UV detection is typically performed at low wavelengths (e.g., 210 nm).[1] The following protocol is based on a preparative method and would require optimization and validation for quantitative analysis.
Experimental Protocol: HPLC
1. Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of (+)-β-cedrene (≥95.0% purity) in acetonitrile (B52724) at a concentration of 1000 µg/mL.
-
Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations appropriate for the expected sample concentrations.
-
-
Sample Preparation:
2. HPLC Instrumentation and Conditions
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm I.D.).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program (example):
-
0-5 min: 80% B
-
5-25 min: Linear gradient from 80% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 80% B (re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min (analytical scale).
-
Column Temperature: 30 °C[1]
-
Detector: UV-Vis or Photodiode Array (PDA) Detector.
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 10-20 µL
-
3. Data Analysis and Quantification
-
Identify the (+)-β-cedrene peak based on its retention time compared to a standard.
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify (+)-β-cedrene in the samples using the calibration curve.
HPLC Method Validation Parameters (Representative for Sesquiterpenes)
The following table provides representative validation parameters for the HPLC analysis of other sesquiterpenes, as a specific validated method for (+)-β-cedrene was not identified.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.9987 |
| Concentration Range | 10.0–310.0 µg/mL |
| Limit of Detection (LOD) | 2.00–6.79 µg/mL |
| Limit of Quantification (LOQ) | 6.00–20.40 µg/mL |
| Accuracy (% Recovery) | 74–90 % |
| Precision (RSD) | < 10 % |
Data adapted from a validated HPLC-ELSD method for sesquiterpene lactones.[3][4]
HPLC Workflow Diagram
Caption: Workflow for the quantification of (+)-β-Cedrene using HPLC.
References
Application Notes and Protocols: (+)-β-Cedrene as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-β-Cedrene, a naturally occurring sesquiterpene found in the essential oil of cedar, presents a unique and underexplored scaffold for asymmetric synthesis. Its rigid tricyclic framework and inherent chirality make it an attractive starting material for the synthesis of complex chiral molecules. This document provides detailed application notes and conceptual protocols for the utilization of (+)-β-Cedrene as a chiral building block in organic synthesis. While direct applications are not extensively reported in the literature, this guide outlines potential synthetic transformations based on the known reactivity of (+)-β-Cedrene and related terpenes. These proposed pathways aim to inspire further research into the synthetic utility of this readily available natural product.
Core Synthetic Strategy: Functionalization of the Alkene
The exocyclic double bond in (+)-β-Cedrene is the primary handle for introducing functionality. Stereoselective reactions at this position can generate chiral intermediates that can be further elaborated into a variety of target molecules. The core strategy involves three main functionalization pathways:
-
Hydroboration-Oxidation: To introduce a hydroxyl group, creating a chiral secondary alcohol (Cedranol).
-
Epoxidation and Ring-Opening: To form a chiral epoxide, which can be opened to yield a diol (Cedranediol) or other functionalized derivatives.
-
Ozonolysis: To cleave the double bond and generate a ketone (Cedranone), which can then be used for a variety of C-C bond-forming reactions.
Caption: Core functionalization strategies for (+)-β-Cedrene.
Experimental Protocols: Functionalization of (+)-β-Cedrene
The following are detailed, conceptual protocols for the key functionalization reactions of (+)-β-Cedrene. These are based on general literature procedures and may require optimization.
Protocol 1: Synthesis of (+)-Cedran-9α-ol via Hydroboration-Oxidation
This protocol describes the anti-Markovnikov hydration of the exocyclic double bond of (+)-β-Cedrene to yield the corresponding primary alcohol.
Reaction Scheme:
(+)-β-Cedrene → (+)-Cedran-9α-ol
Materials:
-
(+)-β-Cedrene (1.0 eq)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add (+)-β-Cedrene and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex solution dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.
-
Add diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford (+)-Cedran-9α-ol.
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometry | Typical Yield |
| (+)-β-Cedrene | 204.35 | 1.0 eq | - |
| Borane-THF | ~85.94 | 1.1 eq | - |
| (+)-Cedran-9α-ol | 222.37 | - | 85-95% |
Protocol 2: Synthesis of (+)-Cedrane-8,9-diol via Epoxidation and Hydrolysis
This two-step protocol involves the initial formation of a chiral epoxide, followed by acid-catalyzed hydrolysis to the corresponding diol.
Reaction Scheme:
(+)-β-Cedrene → (+)-β-Cedrene epoxide → (+)-Cedrane-8,9-diol
Materials:
-
(+)-β-Cedrene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Sulfuric acid (10% aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
Step A: Epoxidation
-
Dissolve (+)-β-Cedrene in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude (+)-β-Cedrene epoxide, which can be used in the next step without further purification.
Step B: Hydrolysis
-
Dissolve the crude (+)-β-Cedrene epoxide in a mixture of THF and water.
-
Add 10% aqueous sulfuric acid and stir the mixture at room temperature for 12-24 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield (+)-Cedrane-8,9-diol.[1]
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometry | Typical Yield (Overall) |
| (+)-β-Cedrene | 204.35 | 1.0 eq | - |
| m-CPBA | 172.57 | 1.1 eq | - |
| (+)-Cedrane-8,9-diol | 238.37 | - | 50-60%[1] |
Protocol 3: Synthesis of (+)-Cedran-8-one via Ozonolysis
This protocol describes the oxidative cleavage of the double bond to form a chiral ketone.
Reaction Scheme:
(+)-β-Cedrene → (+)-Cedran-8-one
Materials:
-
(+)-β-Cedrene (1.0 eq)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ozone (O₃)
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust/Acetic acid
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve (+)-β-Cedrene in a mixture of DCM and MeOH in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
Add dimethyl sulfide (DMS) at -78 °C and allow the reaction to slowly warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford (+)-Cedran-8-one.
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometry | Typical Yield |
| (+)-β-Cedrene | 204.35 | 1.0 eq | - |
| Ozone | 48.00 | Excess | - |
| (+)-Cedran-8-one | 206.32 | - | 70-85% |
Applications in Asymmetric Synthesis: Proposed Workflows
The functionalized derivatives of (+)-β-Cedrene can serve as versatile chiral building blocks. The following sections outline potential synthetic applications.
Application 1: Cedranol as a Chiral Auxiliary
The chiral alcohol, (+)-Cedran-9α-ol, can be used as a chiral auxiliary to control stereochemistry in various reactions.
Caption: Workflow for using Cedranol as a chiral auxiliary.
In this workflow, the bulky and rigid cedrane (B85855) skeleton of the auxiliary can effectively shield one face of the reactive system (e.g., an enolate or a dienophile), directing the approach of a reagent to the opposite face, thus inducing high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the enantioenriched target molecule and allow for the recovery of the cedranol.
Application 2: Cedranediol in the Synthesis of Chiral Ligands
The 1,2-diol functionality of (+)-Cedrane-8,9-diol is a common motif in the synthesis of chiral ligands for asymmetric catalysis.
Caption: Proposed synthesis of a chiral ligand from Cedranediol.
The rigid cedrane backbone would provide a well-defined chiral environment around the metal center in a catalyst, potentially leading to high enantioselectivities in various transformations.
Application 3: Cedranone as a Chiral Ketone Synthon
(+)-Cedran-8-one can be used as a starting point for stereoselective alkylations, olefinations, and Baeyer-Villiger oxidations to generate more complex chiral molecules.
Caption: Synthetic transformations of Cedranone.
-
Stereoselective Alkylation: The formation of an enolate from cedranone and its subsequent reaction with an electrophile would likely proceed with high diastereoselectivity due to the steric hindrance of the tricyclic system.
-
Stereoselective Olefination: Reactions like the Peterson olefination could be employed to introduce new stereocenters with control.
-
Baeyer-Villiger Oxidation: Oxidation of cedranone would lead to a chiral lactone, which is a valuable intermediate in natural product synthesis. The regioselectivity of the oxygen insertion would be predictable based on the migratory aptitude of the adjacent carbon atoms.
Conclusion
(+)-β-Cedrene, as a readily available and stereochemically rich natural product, holds significant potential as a chiral building block in organic synthesis. The protocols and synthetic workflows outlined in this document provide a conceptual framework for the functionalization of (+)-β-Cedrene and the subsequent use of its derivatives in asymmetric synthesis. Further experimental investigation is warranted to fully explore and validate the synthetic utility of this promising chiral starting material.
References
Unlocking the Therapeutic Potential of (+)-β-Cedrene: Application Notes and Protocols for Drug Discovery
FOR IMMEDIATE RELEASE
[City, State] – [Date] – (+)-β-Cedrene, a bicyclic sesquiterpene naturally occurring in the essential oils of various plants, including cedar and juniper, is emerging as a promising candidate in the development of new therapeutic agents.[1][2] Its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have garnered significant interest within the scientific community.[1][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to explore the therapeutic applications of (+)-β-Cedrene.
Therapeutic Applications and Mechanism of Action
(+)-β-Cedrene has demonstrated a range of biological activities that position it as a valuable lead compound for drug development. Its primary therapeutic potentials lie in the following areas:
-
Anti-inflammatory Effects: (+)-β-Cedrene has been shown to possess anti-inflammatory properties, suggesting its potential in treating inflammatory disorders.[1][3][5] The proposed mechanism involves the modulation of key inflammatory signaling pathways.
-
Antimicrobial Activity: This sesquiterpene has exhibited antimicrobial effects against various pathogens, indicating its potential as a novel antiseptic or antibiotic agent.[1][3]
-
Anticancer Potential: Preliminary studies suggest that (+)-β-Cedrene may have anti-tumoral and cytotoxic effects against certain cancer cell lines, opening avenues for its investigation in oncology.[4]
-
Cytochrome P450 Inhibition: (+)-β-Cedrene is a known inhibitor of cytochrome P450 enzymes, particularly CYP2B6 and, to a lesser extent, CYP3A4.[1][5] This characteristic is crucial for studying potential drug-drug interactions.
Quantitative Data Summary
The following tables summarize the known quantitative data for (+)-β-Cedrene's biological activities. These tables are intended to serve as a reference for experimental design and data comparison.
Table 1: Cytochrome P450 Inhibition Profile of (+)-β-Cedrene
| CYP Isoform | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |
| CYP2B6 | 1.6 µM | Competitive | [1][5] |
| CYP3A4 | Moderate Inhibition | Not specified | [5] |
| CYP1A2 | Negligible Inhibition at 100 µM | Not specified | [5] |
| CYP2A6 | Negligible Inhibition at 100 µM | Not specified | [5] |
| CYP2D6 | Negligible Inhibition at 100 µM | Not specified | [5] |
| CYP2C8 | No Inhibition | Not specified | [5] |
| CYP2C9 | No Inhibition | Not specified | [5] |
| CYP2C19 | No Inhibition | Not specified | [5] |
Table 2: Exemplar Antiproliferative Activity of Sesquiterpenes against Cancer Cell Lines (for comparative purposes)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) - Example Sesquiterpene |
| A549 | Lung Carcinoma | Data for specific sesquiterpenes vary |
| HT-29 | Colon Adenocarcinoma | Data for specific sesquiterpenes vary |
| MCF-7 | Breast Adenocarcinoma | Data for specific sesquiterpenes vary |
| HepG2 | Liver Carcinoma | Data for specific sesquiterpenes vary |
Table 3: Exemplar Antimicrobial Activity of Sesquiterpenes (for comparative purposes)
| Microorganism | Type | MIC (µg/mL) - Example Sesquiterpene |
| Staphylococcus aureus | Gram-positive bacteria | Data for specific sesquiterpenes vary |
| Escherichia coli | Gram-negative bacteria | Data for specific sesquiterpenes vary |
| Candida albicans | Fungi | Data for specific sesquiterpenes vary |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of (+)-β-Cedrene.
In Vitro Anti-inflammatory Activity
3.1.1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages (Griess Assay)
This assay measures the inhibitory effect of (+)-β-Cedrene on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages).
-
Materials:
-
(+)-β-Cedrene stock solution (dissolved in DMSO).
-
LPS from E. coli.
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium nitrite (B80452) standard solution.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
96-well plates.
-
-
Protocol:
-
Seed macrophages in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (+)-β-Cedrene (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated as: [((NO in LPS group) - (NO in treated group)) / (NO in LPS group)] x 100.
-
3.1.2. Pro-inflammatory Cytokine Production Assay (ELISA)
This protocol quantifies the effect of (+)-β-Cedrene on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Cell Line: Differentiated THP-1 macrophages or primary macrophages.
-
Materials:
-
(+)-β-Cedrene stock solution.
-
LPS.
-
ELISA kits for the specific cytokines.
-
96-well plates.
-
-
Protocol:
-
Seed and differentiate macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of (+)-β-Cedrene for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
In Vitro Anticancer Activity
3.2.1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of (+)-β-Cedrene on cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., A549, HT-29, MCF-7, HepG2).
-
Materials:
-
(+)-β-Cedrene stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Cell culture medium.
-
96-well plates.
-
-
Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of (+)-β-Cedrene for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.
-
In Vitro Antimicrobial Activity
3.3.1. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of (+)-β-Cedrene that inhibits the visible growth of a microorganism.
-
Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Materials:
-
(+)-β-Cedrene stock solution.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
-
Protocol:
-
Prepare a two-fold serial dilution of (+)-β-Cedrene in the broth medium in a 96-well plate.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism with a known antibiotic/antifungal) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is the lowest concentration of (+)-β-Cedrene where no visible growth is observed.
-
Signaling Pathways and Visualizations
The anti-inflammatory effects of many sesquiterpenes are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways. While direct evidence for (+)-β-Cedrene is still emerging, it is hypothesized to follow a similar mechanism.
Caption: Proposed anti-inflammatory mechanism of (+)-β-Cedrene.
The diagram above illustrates the putative mechanism by which (+)-β-Cedrene may exert its anti-inflammatory effects. It is hypothesized to inhibit key upstream kinases like TAK1 and the IKK complex in the NF-κB pathway, and also modulate the MAPK signaling cascade. This dual inhibition prevents the translocation of transcription factors NF-κB and AP-1 to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: General experimental workflow for evaluating (+)-β-Cedrene.
This workflow diagram outlines the general steps for investigating the therapeutic potential of (+)-β-Cedrene in a laboratory setting. It encompasses the initial cell culture, treatment with the compound, incubation, performing the specific bioassays, and final data analysis to determine its efficacy.
Disclaimer: The information provided in this document is for research and informational purposes only and does not constitute medical advice. The experimental protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
References
- 1. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: (+)-β-Cedrene as a Standard for Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-β-Cedrene is a tricyclic sesquiterpene naturally occurring in the essential oils of various plants, most notably cedar (Cedrus spp.) and juniper species.[1][2] Its characteristic woody and balsamic aroma has led to its use in the fragrance industry.[3] In the context of phytochemical analysis, (+)-β-cedrene serves as a valuable analytical standard for the identification and quantification of this and related compounds in complex mixtures such as plant extracts and essential oils. Its well-defined physical and chemical properties, coupled with its commercial availability in high purity, make it an ideal reference material for method development, validation, and routine quality control.[1][4]
This application note provides detailed protocols for the use of (+)-β-Cedrene as a standard in common phytochemical analysis techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it summarizes key quantitative data and explores its relevance in drug development due to its biological activities.[3][5]
Physicochemical and Purity Data
The accurate quantification of phytochemicals relies on the use of well-characterized standards. The following tables summarize the key properties of (+)-β-Cedrene.
Table 1: Physicochemical Properties of (+)-β-Cedrene
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [3] |
| Molecular Weight | 204.35 g/mol | [3] |
| CAS Number | 546-28-1 | [3] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 263-264 °C | |
| Density | 0.932 g/mL at 20 °C | [7] |
| Refractive Index | 1.49800 to 1.50400 @ 20.00 °C | [8] |
| Solubility | Soluble in chloroform | [6] |
| Storage Temperature | 2-8°C | [7] |
| Stability | Stable for at least 2 years when stored at +4°C, protected from light and moisture. | [6] |
Table 2: Purity Specifications from Commercial Suppliers
| Supplier | Purity Specification | Analytical Method |
| Supplier A | ≥95% | GC |
| Supplier B | ≥95.0% (sum of enantiomers) | GC |
| Supplier C | ≥95% (sum of enantiomers) | GC |
Note: Purity may vary between lots and suppliers. It is crucial to consult the certificate of analysis provided with the standard.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile compounds like (+)-β-Cedrene in essential oils and plant extracts.[1]
A. Standard Solution Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of (+)-β-Cedrene standard. Dissolve it in a suitable solvent (e.g., hexane, ethyl acetate, or chloroform) in a 10 mL volumetric flask and make up to the mark.
-
Working Solutions: Prepare a series of calibration standards by serially diluting the stock solution to achieve a concentration range that brackets the expected concentration of β-cedrene in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
B. Sample Preparation:
-
Essential Oils: Dilute the essential oil in a suitable solvent to an appropriate concentration (e.g., 1% v/v).
-
Plant Extracts: For solvent extracts, dilute the extract in the appropriate solvent. For solid plant material, a suitable extraction method such as steam distillation, hydrodistillation, or solvent extraction should be employed first. The resulting extract can then be diluted.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
C. GC-MS Instrumentation and Conditions:
The following conditions are a starting point and may require optimization based on the specific instrument and sample matrix.[9][10]
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio, adjust based on concentration) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 60°C for 1 min, ramp at 3°C/min to 180°C, then ramp at 20°C/min to 280°C and hold for 2 min.[9] |
| MS System | Agilent 5977A or equivalent |
| Ion Source Temperature | 230 °C |
| Interface Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
D. Data Analysis:
-
Identification: Identify the (+)-β-Cedrene peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of β-cedrene will show a characteristic fragmentation pattern with a molecular ion peak at m/z 204.
-
Quantification: Generate a calibration curve by plotting the peak area of the (+)-β-Cedrene standard against its concentration. Use the regression equation of the calibration curve to determine the concentration of β-cedrene in the unknown samples.
High-Performance Liquid Chromatography (HPLC) Analysis
While GC-MS is more common for volatile terpenes, HPLC can be used for purification and analysis, particularly for less volatile derivatives or when coupled with a suitable detector like a mass spectrometer or a charged aerosol detector. A reversed-phase HPLC method is described for the purification of β-cedrene.[11]
A. Standard and Sample Preparation:
-
Dissolve the (+)-β-Cedrene standard or the plant extract in acetonitrile (B52724) to a final concentration of 10-50 mg/mL.[11]
-
Sonicate the solution for 10 minutes to ensure complete dissolution.[11]
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.[11]
B. HPLC Instrumentation and Conditions: [11]
| Parameter | Recommended Setting |
| HPLC System | Preparative HPLC system with UV detector |
| Column | C18 stationary phase |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 80% B; 5-30 min: linear gradient to 100% B; 30.1-35 min: 80% B (re-equilibration) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 500 µL |
C. Post-Purification Processing: [11]
-
Collect the fractions corresponding to the β-cedrene peak.
-
Combine the collected fractions.
-
Remove the acetonitrile using a rotary evaporator.
-
Perform a liquid-liquid extraction of the remaining aqueous solution with a nonpolar solvent like n-hexane.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain purified β-cedrene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for the structural elucidation and confirmation of the identity of (+)-β-Cedrene.
A. Sample Preparation:
-
Dissolve an appropriate amount of the (+)-β-Cedrene standard (typically 5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Transfer the solution to a 5 mm NMR tube.
B. NMR Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 200 MHz for ¹H and 50.323 MHz for ¹³C).[12]
-
Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.[12]
-
For unambiguous assignment of signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be employed.
C. Expected Chemical Shifts:
The chemical shifts will be consistent with the known structure of β-cedrene. For detailed assignments, refer to published literature which provides unambiguous chemical shift data for all carbons and protons.[12][13]
Application in Drug Development
Beyond its role as a phytochemical standard, (+)-β-Cedrene exhibits biological activities that are of interest to drug development professionals.
Table 3: Reported Biological Activities of (+)-β-Cedrene
| Activity | Description | Reference |
| Anti-inflammatory | Demonstrated potential to reduce inflammation. | [3] |
| Antiseptic | Shows activity against various microbes. | [3] |
| Antispasmodic | May help in relieving spasms. | [3] |
| CYP2B6 Inhibition | Acts as a competitive inhibitor of the cytochrome P450 enzyme CYP2B6 with a Ki value of 1.6 µM.[3][5] This is significant for studying potential drug-herb interactions. |
The inhibitory effect on CYP2B6 is particularly noteworthy as this enzyme is involved in the metabolism of a number of clinically important drugs. Therefore, the presence of β-cedrene in herbal remedies or essential oil preparations could potentially lead to drug interactions.
Conclusion
(+)-β-Cedrene is an essential tool for phytochemical analysis, serving as a reliable standard for the identification and quantification of this sesquiterpene in various natural products. The detailed protocols provided in this application note for GC-MS, HPLC, and NMR offer a comprehensive guide for researchers. Furthermore, its documented biological activities, particularly its interaction with metabolic enzymes, highlight its importance for consideration in the field of drug development and safety assessment.
References
- 1. (+)-beta-Cedrene ≥95%|CAS 546-28-1|For Research [benchchem.com]
- 2. This compound | 546-28-1 [chemicalbook.com]
- 3. This compound [cogershop.com]
- 4. scbt.com [scbt.com]
- 5. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adipogen.com [adipogen.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. beta-cedrene, 546-28-1 [thegoodscentscompany.com]
- 9. benchchem.com [benchchem.com]
- 10. phcog.com [phcog.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of (+)-beta-Cedrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the antimicrobial properties of (+)-beta-Cedrene, a sesquiterpene found in various essential oils. The following protocols are based on established methodologies for testing the antimicrobial susceptibility of natural products.
Introduction
This compound is a key constituent of cedarwood essential oil and is recognized for its potential therapeutic properties, including anti-inflammatory, antiseptic, and antimicrobial activities.[1] Proper evaluation of its efficacy against various microorganisms is crucial for its development as a potential antimicrobial agent. Standardized protocols are essential for generating reliable and reproducible data. This document outlines detailed procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, as well as a preliminary screening method using agar (B569324) disk diffusion.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be organized for clarity and comparative analysis. Below are template tables for presenting your results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Gentamicin | ||
| Escherichia coli | ATCC 25922 | Gram-negative | Gentamicin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Gentamicin | ||
| Candida albicans | ATCC 10231 | Fungus | Amphotericin B | ||
| Bacillus subtilis | ATCC 6633 | Gram-positive | Gentamicin |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus | ATCC 29213 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| Bacillus subtilis | ATCC 6633 |
Table 3: Zone of Inhibition Diameters for this compound (Agar Disk Diffusion)
| Test Microorganism | Strain ID | Concentration of this compound on Disk (µg) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition of Positive Control (mm) |
| Staphylococcus aureus | ATCC 29213 | Gentamicin (10 µg) | |||
| Escherichia coli | ATCC 25922 | Gentamicin (10 µg) | |||
| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin (10 µg) | |||
| Candida albicans | ATCC 10231 | Amphotericin B (100 units) | |||
| Bacillus subtilis | ATCC 6633 | Gentamicin (10 µg) |
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Dimethyl sulfoxide (B87167) (DMSO) or Tween 80 (for solubilizing this compound)[2][3]
-
Mueller-Hinton Broth (MHB) for bacteria[4]
-
RPMI-1640 medium for fungi
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile 96-well microtiter plates[5]
-
Sterile Petri dishes
-
Sterile filter paper disks (6 mm diameter)[6]
-
Bacterial and fungal strains (e.g., from ATCC)
-
Positive control antibiotics (e.g., gentamicin, amphotericin B)[7]
-
0.5 McFarland turbidity standard[5]
-
Sterile saline solution (0.85% NaCl)
-
Resazurin (B115843) solution (optional viability indicator)[8]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
3.2.1. Preparation of this compound Stock Solution
-
Due to the hydrophobic nature of this compound, a solvent is necessary. Prepare a stock solution by dissolving this compound in a minimal amount of DMSO. Further dilutions should be made in the appropriate broth (MHB or RPMI-1640) containing a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.5% v/v) to ensure a stable emulsion.[3][10]
3.2.2. Inoculum Preparation
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[7]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
3.2.3. Assay Procedure
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: Broth with inoculum, without this compound.
-
Sterility Control: Broth only.
-
Solvent Control: Broth with the highest concentration of the solvent (e.g., DMSO) used, plus inoculum.
-
Positive Control: Broth with a known antibiotic and inoculum.[4]
-
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[11]
3.2.4. MIC Determination
-
The MIC is the lowest concentration of this compound where no visible growth (turbidity) is observed.[12]
-
Optionally, resazurin can be added to the wells after incubation to aid in determining viability. A color change from blue to pink indicates microbial growth.
Protocol 2: Agar Disk Diffusion for Preliminary Screening
This method is a qualitative or semi-quantitative test to screen for antimicrobial activity.[6][13]
3.3.1. Inoculum Preparation and Plating
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in section 3.2.2.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of an MHA or SDA plate to create a lawn of bacteria.[14]
3.3.2. Disk Preparation and Application
-
Aseptically apply sterile filter paper disks to the surface of the inoculated agar plates.
-
Pipette a known amount (e.g., 10 µL) of different concentrations of the this compound solution onto the disks.
-
Controls:
3.3.3. Incubation and Measurement
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[14]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[12]
3.4.1. Procedure
-
Following the MIC determination from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free MHA or SDA plate.
-
Incubate the plates at 37°C for 18-24 hours (or longer, depending on the microorganism).
3.4.2. MBC Determination
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony formation on the agar plate).[7]
Visualizations
Experimental Workflow
Caption: Workflow for determining the antimicrobial activity of this compound.
Potential Antimicrobial Mechanisms of Action
Caption: Potential mechanisms of antimicrobial action for terpenoid compounds.
Potential Mechanism of Action
The antimicrobial activity of terpenoids, such as this compound, is often attributed to their ability to disrupt the structural integrity and function of the microbial cell membrane.[15] This disruption can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death.[16] Other proposed mechanisms include the inhibition of efflux pumps, prevention of biofilm formation, and interference with essential cellular processes like DNA replication and protein synthesis.[15] Further research is needed to elucidate the specific molecular targets of this compound in various microorganisms.
References
- 1. This compound [cogershop.com]
- 2. Broth micro-dilution method for determining the susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Melaleuca alternifolia (tea tree oil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - ProQuest [proquest.com]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Constituents and Evaluation of Antimicrobial and Cytotoxic Activities of Kielmeyera coriacea Mart. & Zucc. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
- 15. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Activity and Mode of Action of β-caryophyllene on Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of (+)-β-Cedrene
Topic: Formulation of (+)-β-Cedrene for In Vivo Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-β-Cedrene is a naturally occurring tricyclic sesquiterpene found in the essential oil of cedar.[1] Like many sesquiterpenes, it is a highly lipophilic compound, which presents challenges for formulation in aqueous-based systems for in vivo research.[2] Proper formulation is critical to ensure bioavailability and achieve meaningful results in preclinical studies. These application notes provide a comprehensive guide to formulating (+)-β-Cedrene for oral and parenteral administration in rodent models, including detailed protocols for preparation, administration, and stability assessment.
Physicochemical Properties of (+)-β-Cedrene
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | |
| Molecular Weight | 204.35 g/mol | |
| Appearance | Liquid | [1] |
| Density | 0.932 g/mL at 20°C | [1] |
| Boiling Point | 263-264 °C | [1] |
| LogP (estimated) | High (indicative of lipophilicity) | [2] |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and chloroform. | [3] |
Formulation Strategies for Lipophilic Compounds
The low aqueous solubility of (+)-β-Cedrene necessitates the use of specialized formulation strategies to enhance its bioavailability for in vivo studies. Lipid-based drug delivery systems (LBDDS) are a particularly effective approach for such compounds.[4] LBDDS can improve drug solubilization in the gastrointestinal tract, leading to better absorption and increased bioavailability.[4][5] Self-emulsifying drug delivery systems (SEDDS) are a type of LBDDS that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6]
For parenteral administration, a co-solvent system is often employed to maintain the solubility of lipophilic compounds in a formulation suitable for injection.
Oral Formulation Protocol: Self-Emulsifying Drug Delivery System (SEDDS)
This protocol details the development of a SEDDS formulation for the oral administration of (+)-β-Cedrene. A study on a similar sesquiterpene, β-caryophyllene, demonstrated significantly enhanced oral bioavailability using a SEDDS formulation.[7][8]
Excipient Screening
The first step in developing a SEDDS formulation is to screen for suitable oils, surfactants, and co-solvents that provide good solubility for (+)-β-Cedrene.[9]
Table of Commonly Used Excipients for SEDDS Formulation:
| Component | Examples |
| Oils | Medium-chain triglycerides (e.g., Capryol™ 90, Miglyol® 812), Long-chain triglycerides (e.g., sesame oil, corn oil, olive oil), Oleic acid |
| Surfactants | Polyoxyl 40 hydrogenated castor oil (Kolliphor® RH 40), Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Labrasol® |
| Co-solvents | Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol, Transcutol® HP |
Protocol for SEDDS Formulation of (+)-β-Cedrene
-
Solubility Studies:
-
Determine the solubility of (+)-β-Cedrene in a range of oils, surfactants, and co-solvents.
-
Add an excess amount of (+)-β-Cedrene to a known volume of each excipient in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
Centrifuge the samples to separate the undissolved compound.
-
Quantify the amount of dissolved (+)-β-Cedrene in the supernatant using a suitable analytical method (e.g., GC-MS).
-
-
Formulation Preparation:
-
Based on the solubility data, select an oil, surfactant, and co-solvent that show high solubility for (+)-β-Cedrene.
-
Prepare various ratios of the selected excipients. A common starting point is a ratio of 30-60% oil, 20-50% surfactant, and 10-30% co-solvent.
-
Accurately weigh and mix the components in a glass vial.
-
Add the desired amount of (+)-β-Cedrene to the excipient mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary to aid dissolution.
-
-
Characterization of the SEDDS Formulation:
-
Emulsification Study: Add a small amount (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of distilled water or simulated gastric fluid with gentle stirring. Observe the formation of the emulsion. A stable and translucent microemulsion indicates a good formulation.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). Droplet sizes in the nanometer range are desirable for enhanced absorption.
-
Parenteral Formulation Protocol: Co-solvent System
For intravenous (IV) administration, a co-solvent system is often necessary to solubilize lipophilic compounds. A formulation used for the related compound, (-)-α-Cedrene, provides a valuable starting point.[3]
Protocol for Parenteral Formulation of (+)-β-Cedrene
-
Vehicle Preparation:
-
Prepare the co-solvent vehicle by mixing the components in the following ratio:
-
10% Dimethyl sulfoxide (B87167) (DMSO)
-
40% Polyethylene glycol 300 (PEG 300)
-
5% Polysorbate 80 (Tween® 80)
-
45% Saline (0.9% NaCl)
-
-
Add the solvents sequentially, ensuring the solution is clear before adding the next component.[3]
-
-
Dissolving (+)-β-Cedrene:
-
Accurately weigh the required amount of (+)-β-Cedrene.
-
First, dissolve the (+)-β-Cedrene in DMSO.
-
Gradually add the PEG 300 while stirring.
-
Next, add the Tween® 80 and continue to mix.
-
Finally, add the saline to the mixture and stir until a clear, homogenous solution is obtained. Sonication may be used to aid dissolution.[3]
-
The final concentration should be adjusted based on the desired dose and the maximum injection volume for the animal model.
-
-
Sterilization:
-
Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Experimental Protocols for In Vivo Studies
Oral Administration (Gavage) in Rodents
This protocol is for the oral administration of the prepared (+)-β-Cedrene SEDDS formulation to mice or rats.
-
Animal Preparation:
-
Gavage Procedure:
-
Select an appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip to prevent injury.[5]
-
Measure the length of the gavage tube from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.[10]
-
Gently restrain the animal and pass the gavage tube along the upper palate into the esophagus.[5]
-
Slowly administer the formulation.[11]
-
After administration, gently remove the tube and return the animal to its cage.
-
Monitor the animal for any signs of distress.[5]
-
Intravenous (IV) Administration in Rodents
This protocol describes the IV injection of the parenteral formulation of (+)-β-Cedrene into the lateral tail vein of a mouse or rat.
-
Animal Preparation:
-
Injection Procedure:
-
Place the conscious animal in a suitable restrainer. Anesthesia may be used if justified in the animal protocol.[12]
-
Use a sterile 27-30 gauge needle for mice or a 25-27 gauge needle for rats.[12]
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the formulation. There should be no resistance if the needle is correctly placed in the vein.[4]
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to stop any bleeding.[13]
-
Return the animal to its cage and monitor for any adverse reactions.
-
Stability Testing of Formulations
Stability testing is crucial to ensure that the formulation remains physically and chemically stable throughout the duration of the study.[14]
Protocol for Stability Assessment
-
Physical Stability:
-
Store the formulation under different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), visually inspect the formulation for any signs of precipitation, phase separation, or changes in color or clarity.
-
For SEDDS, re-evaluate the emulsification properties and droplet size to ensure they remain within acceptable limits.
-
-
Chemical Stability:
-
At the same time points, analyze the concentration of (+)-β-Cedrene in the formulation using a validated analytical method (e.g., GC-MS) to check for any degradation.
-
For lipid-based formulations, it is also important to monitor for lipid peroxidation, which can be assessed by measuring the peroxide value.[15]
-
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for (+)-β-Cedrene
Sesquiterpenes have been shown to modulate various signaling pathways, including those involved in inflammation and cancer.[16][17] A plausible mechanism of action for (+)-β-Cedrene could involve the inhibition of the NF-κB signaling pathway.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. Terpenes: Effect of lipophilicity in enhancing transdermal delivery of alfuzosin hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Cedrene | Antibacterial | TargetMol [targetmol.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. [PDF] Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) | Semantic Scholar [semanticscholar.org]
- 7. "Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects U" by Yvonne Mödinger, Katharina Knaub et al. [scholar.rochesterregional.org]
- 8. Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research.vt.edu [research.vt.edu]
- 14. ijper.org [ijper.org]
- 15. researchgate.net [researchgate.net]
- 16. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation | MDPI [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of (+)-β-Cedrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-β-Cedrene, a prominent sesquiterpene found in cedarwood oil, is a valuable chiral building block and a significant component in the fragrance industry. Its tricyclic structure and specific stereochemistry make its efficient synthesis a topic of interest for organic chemists. This document provides detailed application notes and protocols for the scale-up synthesis of (+)-β-Cedrene, focusing on two primary strategies: a semi-synthetic approach via the dehydration of (+)-cedrol and a formal total synthesis route featuring a key Pauson-Khand cyclization. These protocols are intended to guide researchers in the preparation of multi-gram quantities of this target molecule.
Introduction
The synthesis of complex natural products like (+)-β-Cedrene on a laboratory and industrial scale presents numerous challenges, including the control of stereochemistry, reaction efficiency, and scalability of procedures. This application note outlines two robust methods to access (+)-β-Cedrene, catering to different starting material availability and synthetic capabilities.
The first approach, a semi-synthesis from the readily available natural product (+)-cedrol, offers a concise and cost-effective route. The second approach, a de novo total synthesis, provides a more versatile pathway that can be adapted for the synthesis of analogues and showcases a powerful method for the construction of the cedrene (B97730) core structure.
Method 1: Semi-synthesis of (+)-β-Cedrene from (+)-Cedrol via Dehydration
This method is the most direct for large-scale production, leveraging the abundant natural precursor, (+)-cedrol, which can be isolated from cedarwood oil. The key transformation is an acid-catalyzed dehydration reaction. While various acids can be employed, phosphoric acid is often preferred for its milder nature and reduced side reactions compared to sulfuric acid.[1][2][3] The reaction typically yields a mixture of α- and β-cedrene isomers, which necessitates an efficient purification step.
Experimental Protocol: Acid-Catalyzed Dehydration of (+)-Cedrol
Materials:
-
(+)-Cedrol (98%+)
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane (B92381) (for chromatography)
-
Silica (B1680970) gel (for column chromatography)
Equipment:
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser, add (+)-cedrol (100 g, 0.45 mol) and toluene (500 mL).
-
Addition of Acid: With vigorous stirring, slowly add 85% phosphoric acid (50 mL). The addition is exothermic, and the rate should be controlled to maintain a moderate temperature.
-
Dehydration: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a 2 L separatory funnel.
-
Neutralization: Wash the organic layer sequentially with water (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.
-
Purification: The crude product, a mixture of α- and β-cedrene, is purified by flash column chromatography on silica gel using hexane as the eluent. The fractions are monitored by TLC or GC-MS to isolate the pure β-cedrene.
Quantitative Data (Representative)
| Parameter | Value |
| Starting Material | 100 g of (+)-Cedrol |
| Crude Yield | ~90-95 g |
| Product Ratio (Crude) | |
| (+)-β-Cedrene | ~15-25% |
| (-)-α-Cedrene | ~70-80% |
| Other isomers | ~5% |
| Purified Yield | |
| (+)-β-Cedrene | 15-20 g (15-20% yield) |
| Purity (by GC) | >98% |
Note: The ratio of β- to α-cedrene can be influenced by the acid catalyst and reaction conditions. The majority of the product is typically the thermodynamically more stable α-isomer.
Method 2: Formal Total Synthesis via Pauson-Khand Cyclization and Wittig Olefination
This route represents a powerful total synthesis approach for constructing the tricyclic cedrene skeleton. A key step is the intramolecular Pauson-Khand reaction, which efficiently forms the cyclopentenone ring of the cedrone intermediate.[4][5][6] The final step to introduce the exocyclic double bond of β-cedrene is achieved through a Wittig reaction.[7] This pathway is particularly valuable for creating structural analogs and for academic exploration of synthetic strategies.
Synthetic Scheme Overview
Caption: Total synthesis pathway to (±)-β-Cedrene.
Experimental Protocol: Key Steps
This protocol is based on the general principles of the Pauson-Khand reaction as applied to cedrene synthesis.[4][8]
Materials:
-
Appropriate enyne precursor
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dichloromethane (DCM), degassed
-
N-Methylmorpholine N-oxide (NMO) (optional, as promoter)
-
Silica gel
Procedure:
-
Complexation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the enyne precursor (1.0 eq) in degassed DCM. Add dicobalt octacarbonyl (1.1 eq) and stir at room temperature for 2-4 hours, or until TLC analysis indicates complete formation of the cobalt-alkyne complex.
-
Cyclization: To the solution of the complex, add N-methylmorpholine N-oxide (3.0 eq) in portions over 30 minutes. The reaction is often exothermic. Stir at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by opening the flask to air and stirring for 1 hour. Filter the mixture through a pad of celite, washing with DCM.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford (±)-cedrone.
Materials:
-
(±)-Cedrone
-
Methyltriphenylphosphonium (B96628) bromide (Ph₃P⁺CH₃ Br⁻)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hexane
Procedure:
-
Ylide Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C and add potassium tert-butoxide (1.4 eq) portion-wise. Stir the resulting yellow-orange mixture at room temperature for 1 hour to form the ylide.
-
Reaction with Cedrone: Cool the ylide solution to 0 °C and add a solution of (±)-cedrone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the addition of water. Extract the mixture with hexane (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with hexane) to yield (±)-β-cedrene.
Quantitative Data (Illustrative)
| Step | Starting Material (Scale) | Product | Typical Yield |
| Pauson-Khand Cyclization | 10 g of Enyne Precursor | (±)-Cedrone | 60-75% |
| Wittig Olefination | 5 g of (±)-Cedrone | (±)-β-Cedrene | 70-85% |
Purification and Characterization
For both synthetic routes, the final product requires careful purification to separate it from isomers and residual reagents.
Purification Workflow
Caption: Purification workflow for (+)-β-Cedrene.
Characterization Data
The identity and purity of the synthesized (+)-β-Cedrene should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| GC-MS | A single major peak with a mass spectrum corresponding to C₁₅H₂₄ (m/z = 204.2). The retention time should match that of an authentic standard. |
| ¹H NMR | Characteristic signals for the exocyclic methylene (B1212753) protons, as well as the methyl groups and other protons of the tricyclic system. The spectrum should be clean of isomer impurities. |
| ¹³C NMR | 15 distinct signals corresponding to the carbon skeleton of β-cedrene. |
| Optical Rotation | A positive specific rotation value, e.g., [α]²⁰D +60° to +70° (in CHCl₃), confirming the desired enantiomer. |
Conclusion
The scale-up synthesis of (+)-β-Cedrene can be effectively achieved through either a semi-synthetic or a total synthesis approach. The choice of method will depend on factors such as the availability of starting materials, cost considerations, and the desired level of synthetic versatility. The protocols and data presented herein provide a comprehensive guide for researchers to produce multi-gram quantities of this valuable sesquiterpene for further application in research and development. Careful execution of the experimental procedures and rigorous purification are crucial for obtaining high-purity (+)-β-Cedrene.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Formal total synthesis of (+/-)-alpha- and beta-cedrene by preparation of cedrone. Construction of the tricyclic carbon skeleton by the use of a highly efficient intramolecular Khand annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
Application Notes and Protocols for (+)-β-Cedrene in Flavor and Fragrance Research
Introduction
(+)-β-Cedrene is a sesquiterpene hydrocarbon, a natural organic compound that is a significant component of the essential oil of cedarwood. Along with its isomer, α-cedrene, it is widely extracted from various species of cedar and juniper trees. Due to its distinct aromatic profile, (+)-β-Cedrene is a valuable ingredient in the flavor and fragrance industries, utilized for its woody and sweet characteristics. These notes will detail its sensory profile, applications, and the experimental protocols used to evaluate its properties.
Sensory Profile and Applications
(+)-β-Cedrene is characterized by its pleasant aromatic and flavor properties, making it a versatile ingredient.
-
Fragrance Profile: The odor of (+)-β-Cedrene is primarily described as woody, reminiscent of cedar, with pine-like nuances. This crisp and clean scent profile makes it a popular component in various fragrance applications, including fine fragrances, personal care products, and cosmetics. Its tenacity and diffusive woody character are highly valued in perfumery.
-
Flavor Profile: In terms of flavor, (+)-β-Cedrene imparts a gentle, sweet taste. This characteristic allows for its use in a range of food and beverage products. Common applications include non-alcoholic beverages, baked goods, and sweeteners, where it adds a subtle complexity.
Applications Summary:
-
Fragrances: Used for its woody and pine notes in perfumes and colognes.
-
Cosmetics: Incorporated into lotions, soaps, and other personal care items for its pleasant scent.
-
Food and Beverages: Used as a flavoring agent in beverages, baked goods, and sweeteners.
Quantitative Data
Quantitative analysis is crucial for standardizing the use of (+)-β-Cedrene in commercial applications. Odor Threshold Value (OTV) is a key metric, representing the minimum concentration at which a substance can be detected by the human olfactory system. While specific OTVs for (+)-β-Cedrene are not widely published, the importance of such measurements is highlighted by the differing thresholds of enantiomers in other terpenes, where stereochemistry significantly impacts sensory perception.
| Parameter | Value | Reference Compound Example |
| Odor Threshold | Data not readily available in public literature. | For comparison, (R)-(+)-limonene has a fresh citrus, orange-like odor with a threshold of 200 ppb. |
| Boiling Point | 263°C (505°F) | N/A |
| Molecular Weight | 204.36 g/mol | N/A |
| Formula | C15H24 | N/A |
Table 1: Physicochemical and Sensory Data for (+)-β-Cedrene.
Experimental Protocols
The evaluation of flavor and fragrance compounds like (+)-β-Cedrene relies on a combination of analytical chemistry and sensory science.
Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify which volatile compounds in a complex mixture are responsible for its aroma. The sample is separated by gas chromatography, and the effluent is split between a chemical detector (like a mass spectrometer) and a human assessor who sniffs the eluting compounds at an "odor port."
Objective: To separate and identify the odor-active compounds in a sample containing (+)-β-Cedrene.
Materials:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Olfactometry port (ODP) connected to the GC effluent via a heated transfer line.
-
Appropriate GC column (e.g., DB-5, HP-INNOWax).
-
Sample of essential oil or fragrance mixture containing (+)-β-Cedrene.
-
Reference standard of (+)-β-Cedrene.
-
Trained sensory panelists (assessors).
Methodology:
-
Sample Preparation: Dilute the essential oil or fragrance mixture in a suitable solvent (e.g., ethanol (B145695) or hexane) to an appropriate concentration.
-
Instrument Setup:
-
Install the GC column and condition it according to the manufacturer's instructions.
-
Set the GC oven temperature program. A typical program might be: start at 40°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
Set injector and detector temperatures (e.g., 250°C).
-
Split the column effluent flow between the MS/FID detector and the olfactometry port (typically a 1:1 split). Ensure the transfer line to the odor port is heated to prevent condensation.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
A trained panelist sniffs the effluent from the odor port throughout the chromatographic run.
-
The panelist records the retention time, duration, and a descriptor for each odor detected.
-
Simultaneously, the MS/FID detector records the chemical data.
-
-
Data Interpretation:
-
Correlate the retention times of the detected odors with the peaks from the MS/FID chromatogram.
-
Identify (+)-β-Cedrene by comparing its retention time and mass spectrum with the reference standard.
-
The panelist's description will confirm its characteristic woody aroma.
-
Other odor-active compounds in the mixture can also be identified.
-
Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.
Protocol 2: Sensory Panel Evaluation for Flavor and Fragrance Profiling
Descriptive sensory analysis is used to quantify the specific flavor and aroma attributes of a substance. A trained panel evaluates the sample and scores the intensity of various descriptors.
Objective: To create a detailed flavor and aroma profile of (+)-β-Cedrene.
Materials:
-
Purified (+)-β-Cedrene sample.
-
Odorless, neutral carriers (e.g., mineral oil for fragrance, sugar water or unsalted crackers for flavor).
-
Odor-free sensory booths with controlled lighting and ventilation.
-
Scent strips (blotters) for fragrance evaluation.
-
Standardized glassware.
-
Water for palate cleansing.
-
A panel of 8-12 trained sensory assessors.
-
Sensory evaluation software or ballots.
Methodology:
-
Panel Training:
-
Train panelists to identify and scale the intensity of key aroma and flavor descriptors relevant to woody and sweet compounds (e.g., cedar, pine, sweet, balsamic, dry).
-
Use reference standards for each descriptor to calibrate the panel.
-
-
Sample Preparation:
-
For Fragrance: Prepare dilutions of (+)-β-Cedrene in the carrier at various concentrations (e.g., 1%, 5%, 10%). Dip scent strips into each solution to a depth of 1 cm and allow the solvent to evaporate for 30 seconds.
-
For Flavor: Prepare solutions of (+)-β-Cedrene in the chosen food-grade carrier at concentrations relevant to its typical use level.
-
-
Evaluation Procedure:
-
Present the coded samples to the panelists in a randomized order to avoid bias.
-
Fragrance: Panelists evaluate the scent strips at different time intervals (top note, middle note, base note) and rate the intensity of each descriptor on a scale (e.g., 0-15).
-
Flavor: Panelists taste the samples, cleansing their palate with water between each one. They rate the intensity of flavor descriptors.
-
-
Data Analysis:
-
Collect the intensity scores from all panelists.
-
Calculate the mean score for each descriptor.
-
Generate a spider plot or bar chart to visualize the sensory profile of (+)-β-Cedrene.
-
Use statistical analysis (e.g., ANOVA) to check for significant differences between concentrations.
-
Caption: Sensory Panel Evaluation Workflow.
Signaling Pathway for Odor Perception
The perception of an odorant like (+)-β-Cedrene begins with its interaction with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal cavity. While the specific ORs that bind to (+)-β-Cedrene are not publicly documented, the general signal transduction cascade is well-understood.
Mechanism of Olfactory Signal Transduction:
-
Binding: An odorant molecule, such as (+)-β-Cedrene, binds to a specific G-protein coupled Olfactory Receptor (OR).
-
G-Protein Activation: This binding causes a conformational change in the OR, which activates an associated G-protein (Gα-olf).
-
Second Messenger Production: The activated Gα-olf subunit stimulates the enzyme adenylyl cyclase III, which converts ATP into cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (Na+ and Ca2+), leading to the depolarization of the OSN's membrane.
-
Signal Transmission: If the depolarization reaches a certain threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain.
-
Brain Processing: In the olfactory bulb, the signal is processed and relayed to higher cortical areas, where the odor is ultimately perceived and identified.
This combinatorial coding, where one odorant can activate multiple receptors and one receptor can be activated by multiple odorants, allows the brain to distinguish between a vast number of different smells.
Caption: Generalized Olfactory Signal Transduction Pathway.
Investigating Drug Interactions with (+)-β-Cedrene: Application Notes and Protocols for Human Liver Microsome-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the potential drug-drug interactions of the natural sesquiterpene (+)-β-Cedrene using human liver microsomes (HLMs). The provided protocols detail the experimental procedures for assessing both the inhibitory and inductive potential of (+)-β-Cedrene on major cytochrome P450 (CYP) enzymes, crucial for predicting its pharmacokinetic behavior and safety profile when co-administered with other therapeutic agents.
Introduction
(+)-β-Cedrene is a bioactive sesquiterpene found in the essential oils of various plants, notably cedarwood. It is utilized in traditional medicine and is valued for its antiseptic, anti-inflammatory, and sedative properties.[1] As with any compound intended for therapeutic or supplemental use, a thorough understanding of its potential to interfere with drug metabolism is paramount. The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition or induction of these enzymes by co-administered substances can lead to significant alterations in drug exposure, potentially resulting in adverse effects or therapeutic failure.
This document outlines in vitro methods using human liver microsomes (HLMs) and primary human hepatocytes to evaluate the effects of (+)-β-Cedrene on the activity and expression of key CYP isoforms. HLMs are a well-established and cost-effective in vitro model for studying Phase I drug metabolism, as they contain a rich complement of CYP enzymes.[2]
Data Presentation
Cytochrome P450 Inhibition by (+)-β-Cedrene
The inhibitory potential of (+)-β-Cedrene against major human CYP isoforms has been investigated, with the primary mechanism identified as competitive inhibition. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.
Table 1: Inhibitory Effects of (+)-β-Cedrene on Human Cytochrome P450 Enzymes
| CYP Isoform | Probe Substrate | Kᵢ (µM) of (+)-β-Cedrene | Inhibition Type | Reference |
| CYP2B6 | Bupropion | 1.6 | Competitive | [1] |
| CYP3A4 | Midazolam | Moderately Blocked* | Not Determined | [1] |
| CYP1A2 | Phenacetin | Negligible Inhibition | Not Applicable | [1] |
| CYP2A6 | Coumarin | Negligible Inhibition | Not Applicable | [1] |
| CYP2D6 | Bufuralol | Negligible Inhibition** | Not Applicable | [1] |
| CYP2C8 | Amodiaquine | No Inhibition | Not Applicable | [1] |
| CYP2C9 | Diclofenac | No Inhibition | Not Applicable | [1] |
| CYP2C19 | (S)-Mephenytoin | No Inhibition | Not Applicable | [1] |
*The term "moderately blocked" suggests an inhibitory effect, but a specific Kᵢ value was not determined in the cited study.[1] **Negligible inhibition was observed at a concentration of 100 µM.[1]
Cytochrome P450 Induction by (+)-β-Cedrene
To date, there is no publicly available data on the potential of (+)-β-Cedrene to induce cytochrome P450 enzymes. The following section provides a general protocol for assessing CYP induction, which can be applied to (+)-β-Cedrene in future studies.
Experimental Protocols
Protocol 1: Cytochrome P450 Inhibition Assay using Human Liver Microsomes
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of (+)-β-Cedrene for various CYP isoforms.
Materials:
-
Pooled human liver microsomes (HLMs)
-
(+)-β-Cedrene
-
CYP isoform-specific probe substrates and their corresponding metabolites (see Table 1)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
-
96-well microplates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of (+)-β-Cedrene, probe substrates, and known inhibitors in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid affecting enzyme activity.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
A series of concentrations of (+)-β-Cedrene or a known inhibitor (positive control).
-
Vehicle control (solvent without inhibitor).
-
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the CYP probe substrate.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of (+)-β-Cedrene compared to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable model using non-linear regression analysis.
-
To determine the Kᵢ and the mechanism of inhibition (e.g., competitive, non-competitive), repeat the experiment with varying concentrations of both the probe substrate and (+)-β-Cedrene. Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.
-
Protocol 2: Cytochrome P450 Induction Assay using Primary Human Hepatocytes
This protocol is designed to evaluate the potential of (+)-β-Cedrene to induce the expression of CYP1A2, CYP2B6, and CYP3A4.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
(+)-β-Cedrene
-
Positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, and rifampicin (B610482) for CYP3A4)
-
Vehicle control (e.g., DMSO)
-
Collagen-coated culture plates
-
RNA isolation kit
-
qRT-PCR reagents and instrument
-
CYP isoform-specific probe substrates (for activity measurement)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Culture and Treatment:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
Treat the hepatocytes with various concentrations of (+)-β-Cedrene, positive control inducers, or vehicle control for 48-72 hours. Replace the medium with fresh compound-containing medium every 24 hours.
-
-
Assessment of CYP Induction (mRNA Level):
-
After the treatment period, harvest the cells and isolate total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of the target CYP genes (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) using qRT-PCR.
-
Calculate the fold induction of CYP mRNA expression relative to the vehicle control.
-
-
Assessment of CYP Induction (Enzyme Activity):
-
After the treatment period, wash the hepatocyte monolayer with buffer.
-
Incubate the cells with a cocktail of CYP isoform-specific probe substrates at 37°C for a defined period.
-
Collect the supernatant and analyze the formation of metabolites using LC-MS/MS.
-
Calculate the fold induction of CYP enzyme activity relative to the vehicle control.
-
-
Data Analysis:
-
Plot the fold induction (mRNA or activity) against the concentration of (+)-β-Cedrene.
-
Determine the EC₅₀ (concentration causing 50% of the maximal induction) and Eₘₐₓ (maximal fold induction) values using non-linear regression analysis.
-
Visualizations
Caption: Workflow for CYP Inhibition Assay.
Caption: Workflow for CYP Induction Assay.
Caption: Signaling Pathway for CYP Induction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-β-Cedrene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of (+)-β-Cedrene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the (+)-β-Cedrene core?
A1: Several successful strategies for the total synthesis of (+)-β-Cedrene have been developed. The main approaches include:
-
Intramolecular Pauson-Khand Reaction: This method involves a [2+2+1] cycloaddition of an enyne in the presence of a cobalt catalyst to construct the tricyclic core of cedrene (B97730). It is often cited as a high-yielding key step.[1][2][3]
-
Stork's Annulation Approach: This classic synthesis relies on the stereocontrolled alkylation of an enamine to construct the fused five-membered rings of the cedrene skeleton.[4]
-
Corey's Syntheses: E.J. Corey and his group have developed multiple approaches, including one that utilizes a spiro-ring system and another based on a biogenetic-type cyclization.
-
Biomimetic Cationic Cyclization: This approach mimics the natural biosynthetic pathway, often starting from a precursor like nerolidol (B1678203), and employs acid-catalyzed cyclization to form the cedrene scaffold. The overall yield for this type of cyclization has been described as moderate.[4]
Q2: What are the common precursors for (+)-β-Cedrene synthesis?
A2: The starting materials vary significantly depending on the chosen synthetic route. For instance, biomimetic approaches often utilize acyclic precursors like nerolidol.[4] Other syntheses may start from more complex, pre-formed ring systems that are then elaborated to the final tricyclic structure.
Q3: How can I purify synthetic (+)-β-Cedrene from its isomers and other reaction byproducts?
A3: Purification of (+)-β-Cedrene, particularly from its isomer α-cedrene, can be challenging due to their similar physical properties. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for isolating and purifying cedrene isomers.[5][6][7][8][9] Reversed-phase HPLC with a C18 column and a mobile phase with a high organic solvent concentration is often effective.[5]
Troubleshooting Guides
Issue 1: Low Yield in the Intramolecular Pauson-Khand Reaction
Q: My intramolecular Pauson-Khand reaction to form the cedrone precursor is giving a low yield. What are the potential causes and solutions?
A: Low yields in the Pauson-Khand reaction can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Inactive Cobalt Catalyst | Ensure the dicobalt octacarbonyl is fresh and has been handled under an inert atmosphere to prevent decomposition. |
| Suboptimal Reaction Temperature | The optimal temperature can be crucial. Experiment with a range of temperatures. Some Pauson-Khand reactions benefit from microwave-assisted heating to reduce reaction times and improve yields. |
| Inefficient Carbon Monoxide Delivery | Ensure a consistent and sufficient supply of carbon monoxide. If using a CO balloon, ensure it is properly sealed and that the gas is of high purity. |
| Presence of Inhibitors | The starting materials and solvent must be pure and dry. Trace impurities can poison the catalyst. |
| Slow Reaction Rate | The addition of N-oxides, such as N-methylmorpholine N-oxide (NMO), can promote the reaction by facilitating the dissociation of a CO ligand from the cobalt complex, which is often the rate-limiting step.[10] |
Issue 2: Poor Stereoselectivity in the Stork Annulation
Q: I am observing the formation of multiple diastereomers in my Stork annulation step. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity in the Stork annulation for the synthesis of the cedrene core is critical. Consider the following:
| Potential Cause | Recommended Solution |
| Incorrect Choice of Amine | The choice of the secondary amine to form the enamine is crucial. Sterically hindered amines can influence the facial selectivity of the alkylation. |
| Suboptimal Reaction Temperature | Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the alkylation. Experiment with a range of aprotic solvents. |
Issue 3: Formation of Side Products in Biomimetic Cationic Cyclization
Q: My biomimetic cyclization of nerolidol is producing a complex mixture of products instead of the desired cedrene skeleton. What can I do to improve the selectivity?
A: Cationic cyclizations are prone to rearrangements and the formation of multiple products. Here are some strategies to improve the outcome:
| Potential Cause | Recommended Solution |
| Inappropriate Acid Catalyst | The strength and type of acid are critical. A very strong acid may lead to undesired rearrangements. Screen a variety of Lewis and Brønsted acids. |
| Suboptimal Solvent | The solvent can play a role in stabilizing or destabilizing carbocationic intermediates. Experiment with solvents of varying polarity. |
| Reaction Temperature | Lowering the temperature can sometimes favor the desired cyclization pathway over competing rearrangement pathways. |
| Water Content | In some biomimetic cyclizations using capsule catalysts, the water content of the reaction mixture is a crucial parameter that needs to be carefully controlled.[11][12] |
Experimental Protocols
Protocol 1: Intramolecular Pauson-Khand Cyclization for Cedrone Precursor
This protocol is a generalized procedure based on the principles of the Pauson-Khand reaction for the synthesis of a key tricyclic intermediate towards (+)-β-Cedrene.
-
Preparation of the Enyne Precursor: Synthesize the appropriate enyne precursor according to established literature methods.
-
Formation of the Cobalt-Alkyne Complex:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the enyne precursor in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene).
-
Add dicobalt octacarbonyl (Co₂(CO)₈) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the formation of the cobalt-alkyne complex is complete (often indicated by a color change).
-
-
Cyclization:
-
To the solution of the cobalt-alkyne complex, add a promoter such as N-methylmorpholine N-oxide (NMO) if desired.
-
Heat the reaction mixture to reflux or use a microwave reactor at a set temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired tricyclic enone.
-
Protocol 2: Purification of (+)-β-Cedrene by Preparative HPLC
This protocol outlines a general procedure for the purification of synthetic (+)-β-Cedrene.
-
Sample Preparation:
-
Dissolve the crude synthetic mixture containing (+)-β-Cedrene in a suitable solvent, such as acetonitrile (B52724), to a concentration of 10-50 mg/mL.[5]
-
Sonicate the solution to ensure complete dissolution.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.[5]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detection at a low wavelength (e.g., 210 nm).
-
Flow Rate and Column Temperature: These parameters should be optimized for the specific column and system being used.
-
-
Fraction Collection and Post-Processing:
-
Collect the fractions corresponding to the (+)-β-Cedrene peak.
-
Combine the collected fractions and remove the organic solvent using a rotary evaporator.
-
Perform a liquid-liquid extraction with a nonpolar solvent (e.g., n-hexane) to recover the purified product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pure (+)-β-Cedrene.
-
Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in (+)-β-Cedrene Synthesis
| Synthetic Strategy | Key Reaction | Reported Yield | Reference |
| Kerr et al. | Intramolecular Pauson-Khand Reaction | High-yielding | [1][2][13][14] |
| Anderson et al. | Biomimetic Cyclization of Nerolidol | Moderate | [4] |
| Breitholle et al. | Diels-Alder Approach | 36% for the cycloaddition step | [4] |
Note: This table provides a qualitative comparison based on the available literature. Specific yields can vary significantly depending on the exact substrate and reaction conditions.
Visualizations
Caption: Workflow for the Intramolecular Pauson-Khand Reaction in (+)-β-Cedrene Synthesis.
Caption: A logical workflow for troubleshooting low yields in (+)-β-Cedrene synthesis.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. ardena.com [ardena.com]
- 10. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Biomimetic tail-to-head terpene cyclizations using the resorcin[4]arene capsule catalyst | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. www1.udel.edu [www1.udel.edu]
Technical Support Center: Overcoming Solubility Challenges of (+)-β-Cedrene in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the effective delivery of hydrophobic compounds like (+)-β-Cedrene in aqueous experimental systems is a critical first step. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of (+)-β-Cedrene, a naturally occurring sesquiterpene with significant therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is (+)-β-Cedrene and why is its solubility in water a concern?
A1: (+)-β-Cedrene is a tricyclic sesquiterpene found in the essential oil of cedar trees.[1] It is a hydrophobic and lipophilic molecule, meaning it has very poor solubility in water.[2][3] This low aqueous solubility can lead to precipitation in cell culture media or other aqueous buffers, resulting in inaccurate and unreliable experimental outcomes.[4] For instance, in vitro studies have shown that (+)-β-Cedrene can inhibit cytochrome P450 enzymes, highlighting its potential for drug-drug interactions, but accurate assessment requires proper solubilization.[5][6]
Q2: What are the common methods to improve the aqueous solubility of (+)-β-Cedrene?
A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds like (+)-β-Cedrene. The most common approaches include:
-
Co-solvent Systems: Using a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to first dissolve the compound before diluting it into the aqueous medium.[7]
-
Cyclodextrin Inclusion Complexes: Encapsulating the (+)-β-Cedrene molecule within the hydrophobic cavity of a cyclodextrin, like hydroxypropyl-β-cyclodextrin (HP-β-CD), to form a water-soluble complex.[8][9]
-
Nanoemulsions: Creating a stable, oil-in-water emulsion where (+)-β-Cedrene is dispersed as nano-sized droplets.[1]
-
Nanoparticle Formulations: Encapsulating (+)-β-Cedrene within polymeric nanoparticles to improve its dispersibility in aqueous solutions.
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with many studies recommending 0.1% or lower for sensitive cell lines or long-term experiments.[7][10][11] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the cells.[11]
Q4: How can I quantify the concentration of solubilized (+)-β-Cedrene in my aqueous solution?
A4: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable method for quantifying (+)-β-Cedrene. Due to its lack of a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.
Troubleshooting Guides
Issue 1: Precipitate Formation When Preparing an Aqueous Solution
Question: I am dissolving my (+)-β-Cedrene in an organic solvent and then adding it to my aqueous buffer, but I see a precipitate forming. What should I do?
Answer: This is a common issue when the concentration of (+)-β-Cedrene exceeds its solubility limit in the final aqueous solution. Here is a step-by-step guide to troubleshoot this problem:
Troubleshooting Workflow for Precipitate Formation
Caption: Troubleshooting workflow for precipitate formation.
Issue 2: Inconsistent or No Biological Effect Observed
Question: I have prepared a solution of (+)-β-Cedrene that appears clear, but I am not observing the expected biological effect in my assay. Could this be a solubility issue?
Answer: Yes, even in a visually clear solution, the compound may not be fully bioavailable. This can be due to the formation of very small, non-visible aggregates or micelles that do not effectively interact with the biological target.
Troubleshooting Steps:
-
Verify the Concentration: Analytically determine the concentration of solubilized (+)-β-Cedrene in your final working solution using a validated method like HPLC-UV.
-
Increase Bioavailability: Consider using a more robust solubilization method that enhances the bioavailability of the compound. Cyclodextrin inclusion complexes are particularly effective at increasing the effective concentration of individual drug molecules.
-
Optimize Incubation Time: For cellular assays, ensure that the incubation time is sufficient for the compound to partition into the cells.
Data Presentation: Estimated Solubility of (+)-β-Cedrene
Direct quantitative solubility data for (+)-β-Cedrene is limited in the scientific literature. The following table provides estimated solubility values based on its hydrophobic nature and data from structurally similar sesquiterpenes like α-pinene and β-caryophyllene.[2][12][13]
| Solvent System | Estimated Solubility of (+)-β-Cedrene | Notes |
| Water | < 1 mg/L | Practically insoluble.[14] |
| Ethanol | > 20 mg/mL | Freely soluble.[2] |
| DMSO | > 20 mg/mL | Freely soluble.[2] |
| 1:1 Ethanol:Water | ~ 0.3 - 0.5 g/L | Sparingly soluble. |
| 10% (w/v) HP-β-CD in Water | ~ 1 - 2 g/L | Significantly enhanced solubility. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol is suitable for preparing a stock solution of (+)-β-Cedrene for in vitro assays.
Materials:
-
(+)-β-Cedrene
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of (+)-β-Cedrene in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex the tube thoroughly until the (+)-β-Cedrene is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For the working solution, dilute the stock solution in the aqueous medium (e.g., cell culture medium) to the desired final concentration, ensuring the final DMSO concentration is below cytotoxic levels (typically ≤ 0.5%).[7] Add the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion.
Protocol 2: Preparation of a (+)-β-Cedrene-HP-β-CD Inclusion Complex
This method enhances the aqueous solubility of (+)-β-Cedrene by forming an inclusion complex.
Materials:
-
(+)-β-Cedrene
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Preparation of HP-β-CD Solution: Dissolve HP-β-CD in the desired aqueous buffer to create a solution (e.g., 10% w/v).
-
Addition of (+)-β-Cedrene: While vigorously stirring the HP-β-CD solution, slowly add (+)-β-Cedrene. A 1:1 molar ratio of (+)-β-Cedrene to HP-β-CD is a good starting point.
-
Complexation: Continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Lyophilization: Freeze the solution and then lyophilize it to obtain a dry powder of the (+)-β-Cedrene-HP-β-CD inclusion complex.[9]
-
Reconstitution: The resulting powder can be readily dissolved in aqueous media to the desired concentration. The concentration of the solubilized (+)-β-Cedrene should be confirmed analytically.
Mechanism of Cyclodextrin Inclusion
Caption: Formation of a water-soluble inclusion complex.
Protocol 3: Quantification of (+)-β-Cedrene by HPLC-UV
This protocol provides a general method for the quantification of (+)-β-Cedrene in an aqueous solution. Method validation is required for specific applications.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of (+)-β-Cedrene in the mobile phase at known concentrations.
-
Sample Preparation: Filter the aqueous sample containing (+)-β-Cedrene through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of (+)-β-Cedrene in the samples.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. (+)-beta-Cedrene ≥95%|CAS 546-28-1|For Research [benchchem.com]
- 6. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Alpha-pinene - Sciencemadness Wiki [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. Showing Compound beta-Cedrene (FDB006258) - FooDB [foodb.ca]
Technical Support Center: Stabilizing (+)-beta-Cedrene for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and stability testing of (+)-beta-Cedrene.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for this compound, a sesquiterpene, is oxidation.[1] Exposure to atmospheric oxygen can lead to the formation of various oxidation products, altering the purity and potentially the biological activity of the compound. Other contributing factors to degradation include exposure to light and elevated temperatures.[2][3]
Q2: What are the ideal storage conditions for long-term stability of this compound?
A2: For optimal long-term stability, this compound should be stored at refrigerated temperatures, ideally between 2°C and 8°C.[4][5] It should be kept in a tightly sealed, airtight container to minimize exposure to oxygen. Using amber glass or other UV-protective containers is also recommended to prevent photodegradation. For maximum protection against oxidation, storing under an inert gas atmosphere, such as nitrogen or argon, is advisable.[4] One supplier suggests that under these conditions, this compound is stable for at least 2 years.[6]
Q3: Can I freeze this compound for very long-term storage?
A3: While refrigeration is the recommended method, freezing may be a viable option for very long-term storage. However, it is crucial to use a suitable solvent and ensure the container is properly sealed to prevent the introduction of moisture upon thawing, which could potentially lead to degradation. There is limited specific data on the effects of freeze-thaw cycles on this compound stability.
Q4: What are the signs that my this compound sample may have degraded?
A4: Signs of degradation can include a change in the physical appearance of the sample, such as color or viscosity. A noticeable change in the characteristic woody aroma can also indicate chemical changes. The most definitive way to assess degradation is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to check for a decrease in the purity of this compound and the appearance of new peaks corresponding to degradation products.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound under long-term storage are not extensively documented in publicly available literature, based on the chemistry of sesquiterpenes, likely degradation products would result from oxidation of the double bond and allylic positions. This could lead to the formation of epoxides, alcohols, ketones, and other oxygenated derivatives.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased purity of this compound detected by GC-MS or HPLC. | Improper storage conditions (exposure to air, light, or high temperatures). | Review and optimize storage protocols. Ensure the sample is stored in a tightly sealed, amber container at 2-8°C, preferably under an inert atmosphere. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products due to oxidation or other reactions. | Attempt to identify the degradation products using mass spectrometry. This information can help elucidate the degradation pathway and refine storage conditions. Consider performing a forced degradation study to intentionally generate and identify potential degradation products. |
| Inconsistent analytical results between samples. | Non-homogeneity of the sample or issues with the analytical method. | Ensure the sample is thoroughly mixed before taking an aliquot for analysis. Verify the robustness and reproducibility of your analytical method. |
| Loss of volatile material over time. | Improperly sealed storage container. | Use high-quality, airtight containers with secure closures. For highly sensitive applications, consider using ampoules sealed under inert gas. |
Quantitative Data on Stability
Comprehensive quantitative data on the long-term stability of this compound under a wide range of conditions is limited in published literature. However, based on supplier information and general knowledge of terpene stability, the following table summarizes expected stability.
| Storage Condition | Temperature | Atmosphere | Container | Expected Stability (Purity >95%) |
| Ideal | 2-8°C[4][5] | Inert Gas (Nitrogen/Argon)[4] | Airtight, Amber Glass | ≥ 2 years[6] |
| Acceptable | 2-8°C | Air | Airtight, Amber Glass | 1-2 years |
| Short-term | Room Temperature (~25°C) | Air | Airtight, Amber Glass | Months |
| Not Recommended | Room Temperature (~25°C) | Air | Open or loosely sealed container | Weeks to months with significant degradation |
| Not Recommended | Elevated Temperature (>30°C) | Air | Any | Rapid degradation expected |
Experimental Protocols
Protocol 1: GC-MS Method for Stability Analysis of this compound
This protocol provides a starting point for the analysis of this compound stability. Optimization may be required based on the specific instrument and column used.
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If an internal standard is used, add it to the sample solution at a known concentration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio of 50:1, can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 204, 189, 161, 133, 119, 105, 91).
-
Calculate the peak area of this compound and any degradation products.
-
Determine the purity of the sample by calculating the percentage of the this compound peak area relative to the total peak area of all components.
Protocol 2: HPLC Method for Stability Analysis of this compound
This protocol provides a basic method for the analysis of this compound and its potential degradation products.
1. Sample Preparation:
-
Dissolve a known amount of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Quantify the peak area of this compound and any new peaks that may correspond to degradation products.
-
Assess the stability by monitoring the decrease in the peak area of this compound over time.
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: General experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for decreased this compound purity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Frontiers | Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis [frontiersin.org]
- 6. adipogen.com [adipogen.com]
Technical Support Center: Troubleshooting (+)-beta-Cedrene Separation
Welcome to the technical support center for the separation and purification of (+)-beta-Cedrene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the isolation of this compound from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from complex mixtures like essential oils?
A1: The primary challenges stem from the inherent chemical similarities between this compound and other co-occurring sesquiterpenes. Key difficulties include:
-
Co-elution with Isomers: this compound is often found with its structural isomer, α-Cedrene.[1] They share the same molecular formula (C₁₅H₂₄) and molecular weight, resulting in very close boiling points and polarities, which makes chromatographic separation difficult.[1]
-
Presence of Other Sesquiterpenes: Other sesquiterpenes, such as Thujopsene, and sesquiterpenoids like Cedrol, are common components of cedarwood oil and can interfere with purification.[2]
-
Thermal Degradation: Sesquiterpenes can be sensitive to high temperatures, leading to degradation or rearrangement, especially during distillation.[3] This necessitates the use of vacuum distillation to lower boiling points.[4]
-
Complex Matrix Effects: Essential oils are complex mixtures, and other components can interfere with the separation process, leading to issues like peak tailing or poor resolution in chromatography.[5]
Q2: Which analytical techniques are most effective for separating this compound?
A2: A multi-step approach is often necessary for achieving high purity. The most effective techniques include:
-
Fractional Distillation: This is a good initial step to separate compounds based on their boiling points. Due to the high boiling points of sesquiterpenes, vacuum fractional distillation is recommended to prevent thermal degradation.[4][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase with a C18 column, is a powerful technique for purifying natural products like β-Cedrene.[7] It allows for scalable purification from milligrams to grams.[7]
-
Gas Chromatography (GC): While primarily an analytical tool, preparative GC can be used for small-scale purification. For analytical purposes, GC coupled with Mass Spectrometry (GC-MS) is essential for identifying and quantifying this compound, especially when dealing with co-eluting isomers.[2][8]
Q3: How can I confirm the purity and identity of my isolated this compound?
A3: A combination of analytical techniques is recommended:
-
Analytical HPLC and GC: To confirm purity, the isolated fraction should be analyzed by high-resolution analytical HPLC or GC. A single, sharp peak at the expected retention time is indicative of high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is crucial for confirming the identity of the compound. The mass spectrum of the isolated compound should be compared to a reference spectrum from a database (e.g., NIST, Wiley) for a positive match.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation, NMR spectroscopy (¹H and ¹³C) is the gold standard.
Troubleshooting Guides
Problem 1: Poor Resolution and Co-elution in Chromatography
Symptoms:
-
In GC or HPLC chromatograms, the peak for this compound overlaps with the peak of α-Cedrene or other components.
-
Peaks are broad or show tailing.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Stationary Phase (GC/HPLC) | The column's stationary phase lacks the selectivity to differentiate between the isomers. For GC, if using a non-polar column (like DB-1), switch to a mid-polarity phase (e.g., DB-5) or a more polar WAX column.[1] For HPLC, a C18 column is a good starting point, but other phases can be explored.[7] |
| Suboptimal Temperature Program (GC) | A slow temperature ramp rate is critical for separating compounds with close boiling points. Try reducing the ramp rate (e.g., to 3°C/min) during the elution window of the cedrene (B97730) isomers.[1] |
| Incorrect Mobile Phase Composition or Gradient (HPLC) | The mobile phase composition is key to achieving separation. For reversed-phase HPLC, optimize the gradient of water and an organic solvent like acetonitrile (B52724). A shallower gradient can improve the resolution of closely eluting peaks. |
| Carrier Gas Flow Rate (GC) | The linear velocity of the carrier gas affects column efficiency. Try reducing the flow rate by 10-20% to increase resolution, though this will lengthen the analysis time.[1] |
| Peak Tailing due to Active Sites | Acidic silanol (B1196071) groups on silica-based columns can cause peak tailing. Adding a small amount of a weak acid, like 0.1% formic acid, to the mobile phase in HPLC can suppress this interaction. |
Below is a logical workflow for troubleshooting poor chromatographic resolution.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Problem 2: Low Yield or Product Degradation During Fractional Distillation
Symptoms:
-
The final yield of this compound is lower than expected.
-
The distilled product appears discolored or has an off-odor, suggesting degradation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Distillation Temperature | High temperatures can cause thermal cracking or isomerization of sesquiterpenes.[9] Always use vacuum distillation to lower the boiling points of the compounds.[4] Aim for a distillation temperature between 45°C and 180°C under vacuum.[10] |
| Inefficient Fractionating Column | The column may not have enough theoretical plates to separate compounds with close boiling points. Use a longer fractionating column or one with a more efficient packing material. |
| Incorrect Reflux Ratio | A low reflux ratio may not provide adequate separation, while a very high ratio can be energy-intensive and time-consuming. The optimal reflux ratio needs to be determined empirically but often falls in the range of 10:1 to 30:1 for separating sesquiterpenes.[11] |
| Leaks in the Vacuum System | A poor vacuum will result in higher boiling temperatures. Ensure all joints are properly sealed (use grease for ground glass joints) and that the vacuum pump is functioning correctly.[7] |
Problem 3: Crystallization Fails or Yields an Oily Product
Symptoms:
-
No crystals form upon cooling the concentrated solution.
-
The product "oils out," forming liquid droplets instead of solid crystals.
-
The resulting crystals are of poor quality or appear impure.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Solution is Too Dilute | If the concentration of this compound is below the saturation point, crystals will not form. Carefully evaporate more solvent to create a supersaturated solution.[12] |
| Solution is Too Concentrated or Cooled Too Quickly | An overly concentrated solution can be too viscous, impeding crystal formation.[12] Rapid cooling can also lead to the product oiling out.[12] Add a small amount of solvent to reduce viscosity and allow the solution to cool slowly. |
| Presence of Impurities | Impurities can inhibit crystallization or become trapped in the crystal lattice, resulting in an oily product. Ensure the starting material for crystallization is of sufficiently high purity (ideally >90%). If necessary, perform an additional chromatographic purification step. |
| Incorrect Solvent Choice | The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. For non-polar compounds like this compound, non-polar solvents or mixtures with a small amount of a more polar co-solvent may be effective. |
Data Presentation
The following table summarizes the key physical properties of this compound and common co-contaminants to aid in the development of separation protocols, particularly fractional distillation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | C₁₅H₂₄ | 204.35 | 263-264[13] |
| α-Cedrene | C₁₅H₂₄ | 204.35 | 261-262[14][15] |
| Thujopsene | C₁₅H₂₄ | 204.35 | 258-260[3][6] |
| Cedrol | C₁₅H₂₆O | 222.37 | 273[10][11] |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol describes a general procedure for the initial enrichment of this compound from a sesquiterpene-rich fraction of an essential oil.
-
Apparatus Setup:
-
Assemble a vacuum fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Ensure all glass joints are properly greased and sealed to maintain a vacuum.[7]
-
Connect the apparatus to a vacuum pump via a vacuum trap.[7]
-
-
Procedure:
-
Place the crude sesquiterpene mixture into the round-bottom flask with a stir bar.
-
Begin stirring and slowly apply vacuum to the system. A typical pressure for sesquiterpene distillation is between 5-15 mmHg.[11][16]
-
Once the desired pressure is stable, begin heating the flask gently using a heating mantle.
-
Observe the temperature at the distillation head. Collect the initial fraction, which will contain lower-boiling point compounds.
-
Slowly increase the temperature. Based on the boiling points in the table above, Thujopsene and α-Cedrene will distill before this compound.
-
Collect the fraction that distills at the boiling point corresponding to this compound at the working pressure. Note that boiling points are pressure-dependent.
-
The reflux ratio should be carefully controlled to optimize separation; a higher reflux ratio (e.g., 24:1) can improve purity.[16]
-
After collecting the desired fraction, turn off the heat and allow the system to cool before slowly releasing the vacuum.
-
Below is a diagram illustrating the general workflow for vacuum fractional distillation.
Caption: General workflow for vacuum fractional distillation.
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the preparative purification of this compound using reversed-phase HPLC.[7]
-
Sample Preparation:
-
Dissolve the this compound enriched fraction from distillation in acetonitrile to a concentration of 10-50 mg/mL.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.[7]
-
-
HPLC Conditions:
-
Column: C18, 5 µm particle size, 250 x 10 mm I.D. (for preparative scale).[7]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 80% B
-
5-25 min: 80% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 80% B (re-equilibration)[7]
-
-
Flow Rate: 4.0 mL/min[7]
-
Column Temperature: 30°C[7]
-
Detection Wavelength: 210 nm[7]
-
Injection Volume: 500 µL (can be adjusted based on concentration and column capacity)[7]
-
-
Post-Purification Processing:
-
Collect the fractions corresponding to the this compound peak.
-
Combine the collected fractions and remove the acetonitrile using a rotary evaporator at a temperature not exceeding 40°C.
-
Perform a liquid-liquid extraction of the remaining aqueous solution with a non-polar solvent like n-hexane to recover the purified this compound.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the pure compound.
-
Protocol 3: Purification by Crystallization
This protocol provides a general guideline for purifying this compound by crystallization.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified this compound oil in a test solvent at room temperature. A good solvent will dissolve the compound when heated but not at room temperature or below.
-
Test various non-polar solvents (e.g., hexane, pentane) and slightly more polar solvents (e.g., isopropanol, acetone) or mixtures thereof.
-
-
Crystallization Procedure:
-
Dissolve the this compound sample in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small or impure crystals.[12]
-
If no crystals form, try scratching the inside of the flask with a glass rod to provide a nucleation site.
-
Once crystals begin to form, cool the flask further in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. abstraxtech.com [abstraxtech.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 6. iipseries.org [iipseries.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. phytochemia.com [phytochemia.com]
- 10. Purification [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. patents.justia.com [patents.justia.com]
- 14. trueterpenes.com [trueterpenes.com]
- 15. hainalab.com [hainalab.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for (+)-β-Cedrene Derivatization
Welcome to the technical support center for the derivatization of (+)-β-Cedrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for (+)-β-Cedrene and other sesquiterpenes?
A1: Common derivatization strategies for sesquiterpenes like (+)-β-Cedrene aim to introduce functional groups to alter their physicochemical properties. This can be useful for improving chromatographic separation, enhancing detectability, or for structure-activity relationship studies. Key strategies include:
-
Oxidation reactions: Epoxidation, dihydroxylation, and hydroboration-oxidation are frequently used to modify the double bond of β-Cedrene.
-
Acetylation: If the derivatization process yields an alcohol, acetylation can be performed to convert the hydroxyl group into an acetate (B1210297) ester.
-
Silylation: This is a common technique to increase the volatility of polar derivatives (like alcohols or diols) for gas chromatography (GC) analysis.
Q2: How can I monitor the progress of my (+)-β-Cedrene derivatization reaction?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material ((+)-β-Cedrene), you can observe the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be employed to determine the ratio of product to starting material over time.[1]
Q3: What are the best practices for purifying (+)-β-Cedrene derivatives?
A3: Purification of (+)-β-Cedrene derivatives is typically achieved through column chromatography on silica (B1680970) gel. The choice of solvent system will depend on the polarity of the derivative. A common approach is to use a gradient of ethyl acetate in hexane, increasing the proportion of the more polar ethyl acetate to elute the derivatized product. For thermally stable and volatile derivatives, distillation can also be an effective purification method. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for isolating high-purity β-Cedrene derivatives.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield of the desired derivative is a common issue in organic synthesis. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low/No Product Yield
Caption: Troubleshooting workflow for low or no product yield.
Possible Causes and Solutions:
-
Inactive Reagents: Oxidizing agents, such as peroxy acids, can degrade over time. It is advisable to use fresh reagents and, when possible, titrate them before use to determine their activity.
-
Insufficient Reaction Time or Temperature: Some reactions are sluggish at room temperature. Monitor the reaction by TLC to determine the optimal reaction time. A moderate increase in temperature may be necessary, but be cautious as this can also lead to the formation of side products.
-
Steric Hindrance: The tricyclic structure of (+)-β-Cedrene can present significant steric hindrance around the double bond. It may be necessary to use less sterically demanding reagents or to employ a catalyst to facilitate the reaction.
-
Solvent Issues: Ensure that the solvent is anhydrous, especially for reactions that are sensitive to water. The choice of solvent is also critical; for instance, epoxidations with peroxy acids are often performed in chlorinated solvents like dichloromethane.
Problem 2: Formation of Multiple Products/Side Reactions
The formation of multiple products can complicate purification and reduce the yield of the desired derivative.
Troubleshooting Workflow for Multiple Products
Caption: Troubleshooting guide for the formation of multiple products.
Common Side Reactions and Mitigation Strategies:
-
Allylic Oxidation: This is a frequent side reaction in the oxidation of terpenes.[1] To minimize allylic oxidation, use milder reaction conditions, such as lower temperatures and shorter reaction times. The choice of oxidant is also crucial.
-
Skeletal Rearrangements: The carbocation intermediates that can form during certain derivatization reactions of terpenes are prone to skeletal rearrangements. Using non-acidic reagents or buffering the reaction mixture can help to suppress these rearrangements.
-
Over-reaction: In some cases, the initial product of the derivatization can react further to form undesired byproducts. To avoid this, it is important to carefully control the stoichiometry of the reagents and to monitor the reaction closely to stop it once the desired product is formed.
Quantitative Data
While specific quantitative data for the derivatization of (+)-β-Cedrene is not extensively available in the literature, the following tables provide examples of reaction conditions and yields for the derivatization of structurally related terpenes. These can serve as a starting point for optimizing your own reaction conditions.
Table 1: Epoxidation of Various Terpenes
| Terpene | Oxidant | Equiv. of Oxidant | Temperature (°C) | Time (h) | Yield (%) |
| β-Elemene | mCPBA | 1.0 | RT | 2 | ~50 (mono-epoxide) |
| β-Elemene | mCPBA | 2.2 | RT | 4 | 97 (di-epoxide) |
| Myrcene | Novozym 435/H₂O₂ | 1.2 | 50 | 1 | >99 |
| Limonene | Novozym 435/H₂O₂ | 2.4 | 50 | 24 | 78 (di-epoxide) |
Data adapted from studies on related terpenes and enzymatic epoxidation.[1] Yields are approximate and may vary based on specific experimental conditions.
Table 2: Hydroboration-Oxidation of Terpenes
| Terpene | Borane Reagent | Temperature (°C) | Yield (%) |
| (-)-β-Pinene | BH₃·SMe₂ | 0 to RT | 92 |
| (+)-Valencene | 9-BBN | 40 | 90 |
| (R)-(+)-Limonene | 9-BBN | 40 | 85 |
Data from studies on the hydroboration-oxidation of related terpenes.[3][4] Yields are for the corresponding alcohol derivative.
Experimental Protocols
Protocol 1: Epoxidation of (+)-β-Cedrene
This protocol is adapted from a general procedure for the epoxidation of terpenes.
Materials:
-
(+)-β-Cedrene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve (+)-β-Cedrene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the (+)-β-Cedrene solution over 30 minutes, while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to decompose the excess peroxy acid.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Hydroboration-Oxidation of (+)-β-Cedrene
This protocol is a general procedure for the hydroboration-oxidation of alkenes and can be adapted for (+)-β-Cedrene.
Materials:
-
(+)-β-Cedrene
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry flask under a nitrogen atmosphere, add a solution of (+)-β-Cedrene (1.0 eq) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (1.1 eq) dropwise to the stirred solution of the alkene.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ can be exothermic.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for (+)-β-Cedrene Derivatization and Purification
References
Preventing degradation of (+)-beta-Cedrene during experimental procedures
Welcome to the Technical Support Center for (+)-beta-Cedrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a tricyclic sesquiterpene naturally found in the essential oils of plants such as cedar and juniper.[1] Its specific isomeric form is crucial for its distinct aromatic properties and potential biological activities, including anti-inflammatory and antiseptic effects. Degradation, through processes like oxidation or isomerization, can alter its chemical structure, leading to a loss of desired properties and the formation of impurities that may interfere with experimental results.
Q2: What are the primary factors that cause degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound are:
-
Exposure to Air (Oxygen): As an air-sensitive compound, this compound is susceptible to oxidation.
-
Exposure to Light: Photochemical reactions can induce degradation.
-
Elevated Temperatures: Heat can accelerate degradation pathways such as oxidation and isomerization.
-
Presence of Acids or Bases: These can catalyze isomerization to other sesquiterpenes.
-
Improper Storage: Incorrect storage conditions can lead to gradual degradation over time.
Q3: How should I properly store this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it is recommended to:
-
Store at low temperatures: Refrigeration at 2-8°C is ideal.
-
Use an inert atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.
-
Protect from light: Use amber glass vials or store in a dark location.
-
Ensure a tight seal: Use a well-sealed container to prevent exposure to air and moisture.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can be indicated by:
-
Changes in physical appearance: Such as a change in color or viscosity.
-
Alteration in aroma: A noticeable change from its characteristic woody scent.
-
Presence of unexpected peaks in analytical data: Chromatographic techniques like GC-MS or HPLC may reveal the presence of new compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected peaks observed in GC-MS analysis after a reaction.
Possible Cause 1: Oxidation
-
Symptoms: Appearance of new peaks with higher molecular weights or those corresponding to oxygenated derivatives (e.g., alcohols, ketones, epoxides).
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all reactions are carried out under a strict inert atmosphere (argon or nitrogen). Use Schlenk lines or a glovebox for handling.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or sparging with an inert gas.
-
Antioxidants: For long-term storage of solutions, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with your experiment.
-
Possible Cause 2: Isomerization
-
Symptoms: Appearance of peaks with the same mass-to-charge ratio (m/z) as this compound but with different retention times. Common isomers could include alpha-cedrene or other sesquiterpenes.
-
Troubleshooting Steps:
-
Control pH: Avoid acidic or basic conditions unless required by the reaction protocol. If acidic or basic reagents are used, consider neutralizing the reaction mixture promptly during workup.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize thermally induced isomerization.
-
Use of Appropriate Catalysts: If a catalyst is used, ensure it is not promoting unwanted side reactions. For instance, some Lewis acids can be strong promoters of terpene isomerization.
-
Issue 2: Low yield of the desired product in a reaction using this compound.
Possible Cause 1: Degradation during reaction setup or workup.
-
Troubleshooting Steps:
-
Pre-reaction Check: Analyze a small aliquot of your this compound starting material by GC-MS to confirm its purity before starting the reaction.
-
Minimize Exposure: Reduce the time the reaction mixture is exposed to potentially degrading conditions (e.g., high temperatures, air, or strong acids/bases).
-
Inert Workup: Conduct the workup procedure under an inert atmosphere where possible, especially if the product is also sensitive.
-
Possible Cause 2: Volatilization of this compound.
-
Symptoms: Lower than expected recovery of starting material or product, especially when heating.
-
Troubleshooting Steps:
-
Use of a Condenser: Ensure a well-chilled condenser is used for reactions performed at elevated temperatures.
-
Sealed Reaction Vessel: Use a properly sealed reaction vessel to prevent the escape of volatile components.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and volatilization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation. |
| Light | Protect from light (Amber vial) | Prevents photochemical degradation. |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive this compound
This protocol outlines the basic steps for handling this compound to minimize degradation.
-
Glassware Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and cooled under a stream of dry inert gas (argon or nitrogen).
-
Inert Atmosphere Setup: Assemble the reaction apparatus and purge with an inert gas using a Schlenk line or by connecting to a balloon filled with the inert gas.
-
Solvent Preparation: Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 30 minutes or by several freeze-pump-thaw cycles.
-
Reagent Transfer: Transfer this compound and other air-sensitive reagents using gas-tight syringes or cannulas under a positive pressure of inert gas.
-
Reaction Execution: Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Workup: If the products are also sensitive, perform the workup under an inert atmosphere. Use degassed water or brine for extractions.
Protocol 2: Monitoring Degradation by GC-MS
This protocol provides a general method for analyzing the purity of this compound and detecting potential degradation products.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent like hexane (B92381) or ethyl acetate.
-
GC-MS Instrumentation:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating sesquiterpenes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components. A typical program could be: hold at 60°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum (prominent ions at m/z 204, 189, 161, 133, 119, 105, 91).
-
Analyze any additional peaks by comparing their mass spectra with libraries (e.g., NIST) to tentatively identify potential degradation products such as isomers (same m/z as beta-cedrene) or oxidation products (containing oxygen atoms).
-
Visualizations
Caption: Workflow for minimizing degradation of this compound.
Caption: Common degradation pathways for this compound.
References
Technical Support Center: Resolving Analytical Challenges in (+)-beta-Cedrene Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges encountered during the detection and quantification of (+)-beta-Cedrene.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of α-Cedrene and (+)-β-Cedrene so challenging?
Alpha-Cedrene and this compound are structural isomers, meaning they have the same chemical formula (C₁₅H₂₄) and molecular weight (204.35 g/mol ).[1][2] They differ only in the position of a double bond within their tricyclic structure.[1][3] This high degree of structural similarity results in very close boiling points and similar polarities, making their separation by gas chromatography (GC) a significant challenge, often leading to co-elution.[1]
Q2: What is the most critical factor for achieving baseline resolution between α- and β-Cedrene?
The single most important factor is the choice of the GC column's stationary phase.[1] The stationary phase determines the column's selectivity, which is its ability to differentiate between analytes based on their chemical properties beyond just their boiling points. For closely related isomers like the cedrenes, a stationary phase that offers alternative interaction mechanisms, such as dipole-dipole interactions or shape selectivity, is crucial for achieving separation.[1]
Q3: Which type of GC stationary phase is recommended for separating α- and β-Cedrene?
While a standard non-polar phase (e.g., 100% dimethylpolysiloxane, like a DB-1 or HP-1) can sometimes work, it separates compounds primarily by boiling point, which may be insufficient for these isomers.[1] A mid-polarity stationary phase is often more effective.[1] Phases containing phenyl groups (e.g., 5% phenyl-methylpolysiloxane like DB-5/HP-5) or cyanopropyl groups introduce different selectivity mechanisms that can better resolve the isomers.[1] For particularly difficult separations, a more polar polyethylene (B3416737) glycol (WAX) phase may also be considered.[1]
Q4: How can I confirm the identity of the (+)-β-Cedrene peak in my chromatogram?
Peak identification should be confirmed using a combination of methods:
-
Mass Spectrometry (MS): Compare the acquired mass spectrum of the peak with a reference spectrum from a spectral library (e.g., NIST, Wiley). The fragmentation pattern of cedrene (B97730) isomers is typically very similar, but minor differences can be diagnostic.
-
Retention Index (RI): Calculate the Kovats Retention Index for your peak and compare it to published values for (+)-β-Cedrene on the same or a similar stationary phase.
-
Co-injection with a Standard: Inject a certified reference standard of (+)-β-Cedrene along with your sample. An increase in the height of the target peak confirms its identity.
Troubleshooting Guides
Problem 1: Poor or No Resolution Between α-Cedrene and β-Cedrene Peaks
This is the most common issue. If you are observing a single broad peak or two poorly resolved peaks for the cedrene isomers, follow this troubleshooting workflow.
Caption: Troubleshooting decision tree for improving α- and β-Cedrene resolution.
Detailed Steps:
-
Optimize GC Method Parameters: Before changing hardware, simple method adjustments can often improve separation.
-
Reduce Oven Temperature Ramp Rate: A slower temperature ramp (e.g., 2-3°C per minute) increases the time analytes spend interacting with the stationary phase, which can significantly enhance the separation of closely eluting compounds.[1]
-
Lower Initial Oven Temperature: Starting at a lower temperature can improve the focusing of early-eluting compounds on the head of the column, leading to sharper peaks and better resolution.
-
Optimize Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Ensure your flow rate is optimal for your column's internal diameter (typically around 1-1.5 mL/min for a 0.25 mm ID column).[1] Sometimes, slightly reducing the flow rate below the optimum can increase resolution, at the cost of a longer analysis time.[1]
-
-
Evaluate GC Column Choice and Condition: If method adjustments are insufficient, the issue may be the column itself.[1]
-
Stationary Phase Selection: As mentioned in the FAQ, a non-polar column may not provide the necessary selectivity. Switching to a mid-polarity column (e.g., DB-5, HP-5) is the most effective way to improve separation.[1]
-
Column Contamination/Bleed: A contaminated inlet or a bleeding column can lead to broad peaks and a high baseline, obscuring separation. Bake out the column according to the manufacturer's instructions. If the problem persists, trim 10-15 cm from the inlet side of the column.[1]
-
Problem 2: Inaccurate Quantification of (+)-β-Cedrene
Inaccurate quantification can arise from sample matrix effects, co-elution with other compounds, or improper calibration.
Troubleshooting Steps:
-
Verify Peak Purity: Ensure the β-Cedrene peak is not co-eluting with another compound. Check the mass spectrum across the entire peak width. If the spectrum changes from the leading edge to the trailing edge, a co-eluting compound is present. Improve chromatographic resolution to separate the interfering peak.
-
Use an Appropriate Internal Standard: Due to the volatility of sesquiterpenes, using an internal standard (IS) is crucial for accurate quantification. The IS should be a stable compound with similar chemical properties to β-Cedrene but not present in the sample.
-
Matrix-Matched Calibration: If analyzing complex samples like essential oils, the sample matrix can affect the instrument's response. Prepare calibration standards in a matrix that closely resembles the actual samples to compensate for these effects.
-
Check for Analyte Adsorption: Active sites in the GC inlet (liner) or column can cause analyte adsorption, leading to poor peak shape and lower-than-expected results.[4] Use a properly deactivated liner and ensure the column is in good condition.
Data Presentation
Table 1: Physicochemical and Chromatographic Properties of Cedrene Isomers
| Property | (+)-β-Cedrene | α-Cedrene | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol | [2] |
| Boiling Point | 263-264 °C | ~261-262 °C | [5] |
| Density | 0.932 g/mL at 20°C | ~0.935 g/mL at 20°C | [5] |
| Kovats RI (Non-polar) | ~1423 | ~1410 | [2] |
Note: Kovats Retention Indices (RI) are approximate and can vary based on the specific column, temperature program, and instrument conditions.
Table 2: Common Mass Spectral Fragments (m/z) for Cedrene Isomers
| m/z | Relative Intensity | General Assignment |
| 204 | Moderate | Molecular Ion (M+) |
| 189 | Low | [M-CH₃]+ |
| 161 | High | [M-C₃H₇]+ |
| 119 | High | Further Fragmentation |
| 105 | High | Further Fragmentation |
| 93 | High | Further Fragmentation |
| 91 | High | Tropylium Ion |
Note: The mass spectra of α- and β-Cedrene are very similar. Identification should always be confirmed with retention time data from an authentic standard.
Experimental Protocols
Protocol 1: GC-MS Analysis of (+)-β-Cedrene in Essential Oils
This protocol provides a starting point for the analysis of (+)-β-Cedrene. Optimization will be required based on the specific sample matrix and instrumentation.
Caption: General experimental workflow for GC-MS analysis of β-Cedrene.
1. Sample Preparation:
-
Dilute the essential oil sample 1:100 (v/v) in a suitable solvent like hexane (B92381) or ethyl acetate.
-
Add an internal standard (e.g., n-alkane like C16 or another stable terpene not present in the sample) to a final concentration of 100 µg/mL.
-
Vortex the sample to ensure homogeneity.
2. GC-MS Instrument Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar mid-polarity column.
-
Inlet: Split/Splitless injector.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 3°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS System: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
Integrate the peaks corresponding to the internal standard and β-Cedrene.
-
Confirm the identity of β-Cedrene by matching its retention time with a known standard and its mass spectrum with a library entry.
-
Calculate the concentration based on the calibration curve constructed using the internal standard method.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial (+)-β-Cedrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the batch-to-batch variability of commercial (+)-β-Cedrene. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (+)-β-Cedrene and what are its common applications?
A1: (+)-β-Cedrene is a tricyclic sesquiterpene naturally found in the essential oil of cedarwood. It, along with its isomer α-cedrene, is a major component of cedarwood oil.[1][2] In research and drug development, it is investigated for various biological activities, including its potential as an anti-inflammatory, antiseptic, and antimicrobial agent. Additionally, β-cedrene and other components of cedarwood oil are known to be inhibitors of cytochrome P450 enzymes, which has implications for drug metabolism studies.[3]
Q2: What causes batch-to-batch variability in commercial (+)-β-Cedrene?
A2: As a natural product, the composition of the source material for (+)-β-Cedrene, primarily cedarwood oil, can vary significantly. Factors influencing this variability include the species of cedar, geographical location, climate, harvest time, and storage conditions of the raw plant material.[4] The extraction and purification methods used by commercial suppliers can also introduce variability.[5] For instance, cedrol (B397079), another sesquiterpene in cedarwood oil, can be dehydrated to cedrene (B97730) during an acid-catalyzed isolation process, potentially altering the isomeric ratio in the final product.[6]
Q3: What level of purity should I expect for commercial (+)-β-Cedrene?
A3: Most commercial suppliers offer (+)-β-Cedrene with a purity of ≥95% as determined by Gas Chromatography (GC).[7] However, the remaining ≤5% can contain various impurities, including structural isomers (like α-cedrene), oxidation products, or other sesquiterpenes from the source material, such as thujopsene (B1203592) and cedrol.[2][8]
Q4: How can batch-to-batch variability of (+)-β-Cedrene impact my experimental results?
A4: Inconsistent purity, isomeric ratios, or impurity profiles can significantly affect experimental outcomes. For example:
-
Altered Biological Activity: Different isomers or minor terpene impurities can have distinct biological activities, potentially leading to variations in the observed efficacy or toxicity of the compound.[9]
-
Variable Enzyme Inhibition: Since β-cedrene and related sesquiterpenes like cedrol and thujopsene can inhibit cytochrome P450 enzymes, variations in their concentrations between batches can lead to inconsistent results in drug metabolism and pharmacokinetic studies.[3]
Troubleshooting Guides
Issue 1: Unexpected or Irreproducible Experimental Results
You have recently started using a new batch of (+)-β-Cedrene and your results are inconsistent with previous experiments or published literature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental results.
Steps:
-
Review Your Protocol: Carefully review your experimental protocol and notes to rule out any procedural errors, miscalculations, or changes in other reagents.[10]
-
Isolate the Variable: Confirm that the new batch of (+)-β-Cedrene is the only significant variable that has changed between the inconsistent experiments.
-
Perform Quality Control (QC): Do not solely rely on the supplier's Certificate of Analysis (CoA). Perform your own QC on the new batch. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and identify major impurities. See the detailed protocol in the "Experimental Protocols" section below.
-
Compare QC Data: Compare the GC-MS profile of the new batch with the CoA and, if available, the profile of a previous batch that yielded expected results. Pay close attention to:
-
The purity percentage of (+)-β-Cedrene.
-
The ratio of α-cedrene to β-cedrene.
-
The presence and relative abundance of other sesquiterpenes like thujopsene and cedrol.
-
-
Contact the Supplier: If you observe significant discrepancies, contact the supplier's technical support with your findings. They may be able to provide information on the specific batch or offer a replacement.
-
Qualify a New Batch: If the supplier cannot resolve the issue, it may be necessary to source (+)-β-Cedrene from a different supplier and perform the same rigorous QC checks before use.
Issue 2: How to Proactively Manage Batch-to-Batch Variability
To avoid experimental delays and ensure long-term reproducibility, it is crucial to have a proactive quality control process for incoming batches of (+)-β-Cedrene.
Incoming Reagent Quality Control Workflow:
Caption: Workflow for proactive quality control of new batches.
Steps:
-
Establish Internal Specifications: Based on your experimental sensitivity, establish acceptable ranges for purity, isomeric ratio, and key impurities. For example, you might specify ≥97% purity for (+)-β-Cedrene and <1% for cedrol.
-
Quarantine Upon Receipt: Do not release a new batch for general lab use until it has passed your internal QC.[12]
-
Perform GC-MS Analysis: Analyze a sample from the new batch using the standardized GC-MS protocol.
-
Compare and Decide: Compare the results to your internal specifications. If the batch meets your criteria, release it for use. If not, reject the batch and contact the supplier.[13]
-
Archive Data and Samples: Keep a record of all QC data and a small aliquot of each batch for future reference and troubleshooting.
Data Presentation
The variability in the composition of natural oils from which (+)-β-Cedrene is derived can be substantial. While specific batch-to-batch data for purified (+)-β-Cedrene is proprietary to suppliers, the following table illustrates the reported variability of its isomers in commercial cedarwood oils, highlighting the need for stringent QC.
Table 1: Reported Variability of α- and β-Cedrene in Commercial Chinese Cedarwood Oils
| Component | Reported Concentration Range (%) |
| α-Cedrene | 3.6 – 44.2 |
| β-Cedrene | 3.5 – 11.5 |
| (Data sourced from Benchchem)[14] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment of (+)-β-Cedrene
This protocol provides a general method for determining the purity and impurity profile of a (+)-β-Cedrene sample. It should be optimized for your specific instrumentation.
1. Objective: To quantify the relative percentage of (+)-β-Cedrene and identify major impurities in a given sample.
2. Materials and Reagents:
-
(+)-β-Cedrene sample
-
High-purity solvent (e.g., Hexane or Ethyl Acetate, GC grade)
-
Internal Standard (IS), optional for quantitative analysis (e.g., n-alkane such as tetradecane)
-
GC vials with caps
3. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent) with a mass selective detector (MSD).
-
Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
MS Transfer Line Temperature: 280°C
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
-
4. Sample Preparation:
-
Prepare a stock solution of the (+)-β-Cedrene sample at approximately 1 mg/mL in the chosen solvent.
-
If using an internal standard, add it to the sample solution at a known concentration.
-
Transfer the solution to a GC vial.
5. Data Analysis:
-
Identify the peak for (+)-β-Cedrene based on its retention time and mass spectrum (major ions: m/z 204, 161, 133, 119, 105, 91).
-
Integrate all peaks in the chromatogram.
-
Calculate the relative percentage of each component by dividing the peak area of that component by the total peak area of all components (Area % method).
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST). Pay special attention to masses corresponding to isomers (α-cedrene) and related sesquiterpenes (thujopsene, cedrol).
Mandatory Visualization
Potential Signaling Pathway Modulation by Sesquiterpenes
While a specific signaling pathway directly modulated by (+)-β-Cedrene is not yet definitively established, related sesquiterpenes found in cedarwood oil, such as cedrol, have been shown to inhibit key cell survival pathways like PI3K/Akt/mTOR.[5][15] This pathway is a critical regulator of cell proliferation, survival, and growth, and its modulation can have significant implications in drug development, particularly in oncology. The diagram below illustrates this inhibitory action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. wholesalebotanics.com [wholesalebotanics.com]
- 3. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. sonraianalytics.com [sonraianalytics.com]
- 11. Project MUSE -- Verification required! [muse.jhu.edu]
- 12. sia-toolbox.net [sia-toolbox.net]
- 13. innovationchem.co.uk [innovationchem.co.uk]
- 14. medium.com [medium.com]
- 15. Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
Managing unexpected side reactions in (+)-beta-Cedrene synthesis
Welcome to the Technical Support Center for the synthesis of (+)-β-Cedrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and unexpected side reactions that can occur during the synthesis of this complex tricyclic sesquiterpene. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of (+)-β-Cedrene?
A1: The most common isomeric impurity encountered during the synthesis of (+)-β-Cedrene is its endocyclic isomer, α-cedrene. Many synthetic routes can produce mixtures of these two isomers. Other potential, though less common, sesquiterpene isomers may also be formed depending on the specific reaction conditions and the chosen synthetic pathway.
Q2: How can I reliably distinguish between α-cedrene and β-cedrene in my reaction mixture?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for distinguishing between α- and β-cedrene. While they share the same molecular ion peak (m/z 204), their fragmentation patterns and, more distinctly, their retention times on a GC column are different.[1] Analytical standards for both isomers are recommended for definitive identification through comparison of retention times. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, as the chemical shifts of the vinylic protons and carbons are distinct for each isomer.[1]
Q3: What are the general strategies for minimizing side product formation?
A3: Minimizing side reactions often involves careful optimization of reaction conditions. Key parameters to consider include:
-
Temperature: Many reactions are sensitive to temperature fluctuations, which can lead to undesired pathways.
-
Catalyst/Reagent Choice: The selection of catalysts (e.g., Lewis acids, transition metals) and reagents can significantly influence the chemo-, regio-, and stereoselectivity of a reaction.
-
Solvent: The polarity and coordinating ability of the solvent can affect reaction rates and selectivity.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or the equilibration to more stable, but undesired, isomers.
Q4: Are there any known issues with the stability of intermediates in cedrene (B97730) synthesis?
A4: Yes, carbocationic intermediates, which are common in many acid-catalyzed cyclization routes to the cedrene skeleton, are prone to rearrangements.[2] This can lead to a mixture of tricyclic isomers. Careful selection of the acid catalyst and reaction conditions is crucial to guide the cyclization cascade toward the desired product.
Troubleshooting Guides for Specific Synthesis Routes
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for constructing the cyclopentenone core of cedrene precursors. However, it can be prone to certain issues.
Q: My intramolecular Pauson-Khand reaction is resulting in a low yield of the desired tricyclic ketone. What are the common causes and solutions?
A: Low yields in the Pauson-Khand reaction can stem from several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Increase reaction time or temperature. Consider using microwave irradiation to accelerate the reaction.[3] |
| Decomposition of the cobalt-alkyne complex | Ensure the reaction is performed under an inert atmosphere (e.g., CO or N2). Use freshly opened or purified dicobalt octacarbonyl. |
| Poor reactivity of the alkene | Sterically hindered or electron-poor alkenes can be less reactive. The use of promoters like N-methylmorpholine N-oxide (NMO) can facilitate the reaction at lower temperatures.[4] |
| Formation of side products | Un-optimized conditions can lead to various side reactions. Analyze the crude product by GC-MS to identify byproducts and adjust conditions accordingly. |
Q: I am observing unexpected regioselectivity in my Pauson-Khand reaction. How can I control this?
A: Regioselectivity is influenced by both steric and electronic factors of the alkene and alkyne. For intramolecular reactions, the tether length and geometry are critical. If you are experiencing issues, consider modifying the substrate to introduce steric bulk or electronic bias that favors the desired regiochemical outcome. The choice of metal catalyst can also influence regioselectivity.[4]
Diels-Alder Reaction
The Diels-Alder reaction is another key strategy for forming the bicyclic core of cedrene.
Q: My intramolecular Diels-Alder reaction is producing a mixture of stereoisomers. How can I improve the stereoselectivity?
A: Stereoselectivity in the Diels-Alder reaction is governed by the principles of endo/exo selectivity and the facial selectivity of the diene and dienophile.
| Issue | Potential Solution |
| Low endo/exo selectivity | The use of Lewis acid catalysts can enhance the endo selectivity. Lowering the reaction temperature may also favor the kinetic endo product. |
| Poor diastereoselectivity | The stereochemistry of the substituents on the diene and dienophile dictates the stereochemistry of the product. Ensure the stereochemical integrity of your starting materials. Chiral auxiliaries or catalysts can be employed to induce facial selectivity. |
| Formation of regioisomers | For unsymmetrical dienes and dienophiles, regioselectivity can be an issue. This is controlled by the electronic properties of the substituents. Computational studies can be helpful to predict the favored regioisomer.[5] |
Radical Cyclization
Tandem radical cyclizations are used to construct the complex polycyclic structure of cedrene.
Q: My tandem radical cyclization is yielding a significant amount of a styrene (B11656) adduct. How can this be prevented?
A: The formation of a styrene adduct suggests that the radical intermediate is being trapped by the solvent or a side reaction is occurring. To minimize this, you can try preparing an aziridinylimine from N-diphenylaziridinylamine, as the resulting stilbene (B7821643) is less reactive towards radical intermediates.[3]
Q: The stereoselectivity of my radical cyclization is poor. What factors can I adjust?
A: The stereoselectivity of radical cyclizations is often controlled by the conformation of the transition state. The formation of a chair-like transition state is generally favored. You can influence this by modifying the substrate to introduce steric biases that favor the desired cyclization pathway.[3]
Quantitative Data Summary
The following table summarizes representative yields for different synthetic routes to cedrene and its precursors. Note that yields can vary significantly based on the specific substrate and reaction conditions.
| Synthesis Route | Key Intermediate/Product | Reported Yield (%) | Major Side Products | Reference |
| Intramolecular Pauson-Khand | Tricyclic enone precursor | ~70-85% | Isomeric enones | [6][7] |
| Intramolecular Diels-Alder | Tricyclic olefin precursor | 36% | Mixture of isomers | [2] |
| Tandem Radical Cyclization | 15-norcedran-8-one | 45% | tricyclo[6.3.1.01,6]dodecane (15%) | [3] |
| Acid-catalyzed cyclization of Nerolidol | Cedrene | Moderate | Isomeric hydrocarbons | [2] |
Experimental Protocols
Protocol 1: GC-MS Analysis of α- and β-Cedrene
This protocol outlines a general method for the analysis of α- and β-cedrene mixtures.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 10 µg/mL.[8]
-
GC-MS Instrumentation:
-
GC Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, with a temperature of 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min.[9]
-
MS Detector: Electron ionization (EI) at 70 eV, with a mass range of 40-450 m/z.
-
-
Analysis: Inject 1 µL of the prepared sample. Identify α- and β-cedrene by comparing their retention times and mass spectra to authentic standards and/or spectral libraries.
Protocol 2: Purification of β-Cedrene using Preparative HPLC
This protocol describes a method for purifying β-cedrene from a mixture.[10]
-
Sample Preparation:
-
Perform an initial fractionation of the crude product using vacuum distillation or flash chromatography to enrich the cedrene isomers.
-
Dissolve the enriched fraction in acetonitrile (B52724) to a concentration of 10-50 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Preparative C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B). A typical gradient might be:
-
0-5 min: 60% A
-
5-25 min: Ramp to 100% A
-
25-30 min: Hold at 100% A
-
-
Flow Rate: Dependent on column dimensions, typically in the range of 4-20 mL/min.
-
Detection: UV detector at 210 nm.
-
-
Fraction Collection and Work-up:
-
Collect the fractions corresponding to the β-cedrene peak.
-
Combine the fractions and remove the acetonitrile using a rotary evaporator.
-
Perform a liquid-liquid extraction with a nonpolar solvent (e.g., n-hexane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain pure β-cedrene.
-
Confirm purity using analytical GC-MS.
-
Visualized Workflows and Pathways
The following diagrams illustrate key workflows and concepts for managing side reactions in (+)-β-Cedrene synthesis.
Caption: Troubleshooting workflow for an unexpected side product.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.winthrop.edu [chem.winthrop.edu]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formal total synthesis of (+/-)-alpha- and beta-cedrene by preparation of cedrone. Construction of the tricyclic carbon skeleton by the use of a highly efficient intramolecular Khand annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uoguelph.ca [uoguelph.ca]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting contamination issues in (+)-beta-Cedrene samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-β-Cedrene. Our aim is to help you identify and resolve contamination issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in (+)-β-Cedrene samples?
A1: Contamination in (+)-β-Cedrene samples can originate from several sources, including the manufacturing process, degradation, and improper handling. Common contaminants include:
-
Isomers and Related Terpenes: When sourced from cedarwood oil, common impurities include α-cedrene, thujopsene, and cedrol.[1][2] The composition of cedarwood oil can be highly variable.[1][3]
-
Synthesis Byproducts: If the (+)-β-Cedrene is produced synthetically, impurities can include unreacted starting materials and byproducts from side reactions. The specific impurities will depend on the synthetic route used.[4][5][6]
-
Solvent Residues: Residual solvents from purification processes are a frequent source of contamination. Common solvents include hexanes, ethyl acetate, and alcohols.
-
Degradation Products: Exposure to air, light, or extreme temperatures can lead to oxidation and rearrangement products.[6]
-
Plasticizers and other leachables: Contaminants can be introduced from storage containers or lab equipment.
Q2: How can I assess the purity of my (+)-β-Cedrene sample?
A2: Several analytical techniques can be used to determine the purity of your sample. The most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like (+)-β-Cedrene and its potential contaminants.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate (+)-β-Cedrene from less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
Q3: What is the expected appearance and stability of pure (+)-β-Cedrene?
A3: Pure (+)-β-Cedrene is typically a colorless liquid.[7] It is a relatively stable compound but can be sensitive to air and light over time. For long-term storage, it is recommended to keep it in a cool, dark place under an inert atmosphere.[7]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common contamination issues.
Issue 1: Unexpected Peaks in GC-MS Chromatogram
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Contamination from the injection port or syringe | 1. Run a blank solvent injection to check for carryover or a contaminated syringe. 2. Clean the injection port and replace the septum and liner if necessary. |
| Presence of isomers or related terpenes | 1. Compare the mass spectra of the unknown peaks with library data for common terpenes found in cedarwood oil (e.g., α-cedrene, thujopsene). 2. If standards are available, run them to confirm retention times and mass spectra. |
| Sample degradation | 1. Ensure the sample has been stored properly (cool, dark, under inert gas). 2. Prepare a fresh sample and re-analyze immediately. |
| Residual solvents | 1. Check the retention time against common solvents used in the purification process. 2. The mass spectra of common solvents are readily available in most MS libraries. |
Issue 2: Poor Peak Shape or Resolution in HPLC
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase | 1. Ensure the mobile phase is of high purity and has been properly degassed. 2. Adjust the solvent strength to achieve better separation. For nonpolar compounds like β-cedrene, a high percentage of organic solvent is typically used in reversed-phase HPLC. |
| Column contamination or degradation | 1. Flush the column with a strong solvent to remove any adsorbed contaminants. 2. If the problem persists, replace the guard column or the analytical column. |
| Sample solvent incompatible with mobile phase | 1. Dissolve the sample in the mobile phase whenever possible. 2. If a different solvent must be used, ensure it is weaker than the mobile phase to avoid peak distortion. |
| Column overloading | 1. Reduce the injection volume or the concentration of the sample. |
Issue 3: Unidentified Signals in NMR Spectrum
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Residual protonated solvent | 1. Identify the solvent peak based on its known chemical shift in the deuterated solvent used.[8][9][10] 2. Ensure the deuterated solvent is of high purity. |
| Water | 1. The chemical shift of water can vary depending on the solvent and temperature. Compare the spectrum to reference data for water in your deuterated solvent.[9][10] |
| Presence of structural isomers | 1. Compare the spectrum with published data for potential isomers like α-cedrene. |
| Degradation products | 1. Look for signals corresponding to oxidized or rearranged products. 2D NMR techniques (like COSY and HMBC) can help in elucidating the structure of unknown impurities. |
Experimental Protocols
Protocol 1: Purity Analysis by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of (+)-β-Cedrene in a volatile solvent such as hexane (B92381) or ethyl acetate.
-
Instrumentation:
-
GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds with different boiling points.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
-
-
Data Analysis:
-
Identify the (+)-β-Cedrene peak based on its retention time and mass spectrum (major ions: m/z 204, 189, 161, 133, 119, 105, 93).
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the relative purity by peak area percentage.
-
Protocol 2: Purification by Preparative HPLC
-
Sample Preparation: Dissolve the crude (+)-β-Cedrene sample in the mobile phase at a high concentration.
-
Instrumentation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The exact ratio will need to be optimized to achieve good separation.
-
Detector: A UV detector (at a low wavelength like 210 nm) or a refractive index (RI) detector can be used.
-
Flow Rate: Adjust the flow rate based on the column dimensions.
-
-
Fraction Collection: Collect fractions corresponding to the (+)-β-Cedrene peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
-
Purity Confirmation: Analyze the purified sample by analytical HPLC or GC-MS to confirm its purity.
Visual Guides
Caption: Workflow for assessing the purity of (+)-β-Cedrene samples.
Caption: Logical flow for troubleshooting contamination issues.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Draft assessment - Terpenes and terpenoids - Tricyclic sesquiterpenes and triterpenoids - Canada.ca [canada.ca]
- 3. High-Purity Cedrene (C15H24) [benchchem.com]
- 4. Key tricyclic synthetic intermediates for the preparation of the sesquiterpenes alpha- and beta-cedrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formal total synthesis of (+/-)-alpha- and beta-cedrene by preparation of cedrone. Construction of the tricyclic carbon skeleton by the use of a highly efficient intramolecular Khand annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Cell-Based Assays for (+)-β-Cedrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cell-based assays involving the sesquiterpene (+)-β-Cedrene. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered when working with the hydrophobic compound (+)-β-Cedrene in aqueous cell culture environments.
Issue 1: My (+)-β-Cedrene precipitates out of solution when added to my cell culture medium.
-
Question: What is the best way to dissolve (+)-β-Cedrene for use in cell-based assays?
-
Answer: (+)-β-Cedrene is a hydrophobic compound with low aqueous solubility. Therefore, it requires an organic solvent for initial dissolution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. For your experiment, perform a serial dilution of the stock solution in your final assay buffer or cell culture medium. This gradual decrease in solvent concentration helps to keep the compound in solution. When adding the compound to the aqueous buffer, do so dropwise while vortexing or stirring to facilitate mixing.
-
-
Question: What is the maximum concentration of DMSO I can use in my cell-based assay?
-
Answer: The final concentration of DMSO in your cell-based assay should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%. However, some cell lines can tolerate up to 1%. It is crucial to perform a solvent tolerance test to determine the maximum concentration of DMSO that does not affect the viability or function of your specific cell line.
-
-
Question: I am still observing precipitation even after using DMSO and serial dilutions. What are my other options?
-
Answer: If precipitation persists, consider alternative solubilization strategies. A mixture of 45% absolute ethanol (B145695) and 55% polyethylene (B3416737) glycol 400 (PEG 400) at a final concentration of 0.1% in the growth medium has been shown to be effective for solubilizing hydrophobic compounds without significant cytotoxicity.[1] Another approach is the use of cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.
-
Issue 2: I am observing high variability in my assay results.
-
Question: How can I reduce variability in my experimental replicates?
-
Answer: High variability can stem from inconsistent compound solubility or improper handling of stock solutions. Ensure your (+)-β-Cedrene stock solution is fully dissolved and free of particulates before each use. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure thorough mixing at each dilution step. Additionally, always include a vehicle control in your experiments.
-
-
Question: What is a vehicle control and why is it important?
-
Answer: A vehicle control is a sample that contains the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound, but without the compound itself. This is essential to distinguish the effects of (+)-β-Cedrene from any potential effects of the solvent on the cells.
-
Issue 3: I am not observing any biological effect of (+)-β-Cedrene in my assay.
-
Question: What could be the reason for the lack of activity?
-
Answer: Several factors could contribute to a lack of observable effect. Firstly, confirm the purity and integrity of your (+)-β-Cedrene sample. Secondly, ensure that the compound is soluble at the tested concentrations. If the compound has precipitated, it will not be available to interact with the cells. Thirdly, the chosen cell line may not express the target of interest, or the biological activity may be downstream of a pathway not active in that cell type. Finally, the incubation time or the concentration range might be inappropriate to elicit a response. Consider performing a dose-response study over a wide range of concentrations and a time-course experiment.
-
Quantitative Data Summary
The following table summarizes key quantitative data for (+)-β-Cedrene and related compounds. This information can be used as a reference for designing experiments and interpreting results.
| Parameter | Compound | Assay System | Value | Reference |
| Inhibition Constant (Ki) | (+)-β-Cedrene | Human Liver Microsomes (CYP2B6) | 1.6 µM | [2] |
| Inhibition | (+)-β-Cedrene | Human Liver Microsomes (CYP3A4) | Moderate | [2] |
| IC50 (Hypothetical) | (+)-β-Cedrene | LPS-stimulated RAW 264.7 Macrophages (NO Production) | ~15 µM | [3] |
| IC50 (Hypothetical) | (+)-β-Cedrene | Various Cancer Cell Lines (Cytotoxicity) | 10-50 µM | [4] |
Note: Some values are hypothetical and should be experimentally determined for your specific assay conditions.
Experimental Protocols
Detailed methodologies for key cell-based assays relevant to the known biological activities of (+)-β-Cedrene are provided below.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of (+)-β-Cedrene to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
(+)-β-Cedrene stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite (B80452) standard
-
96-well cell culture plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of (+)-β-Cedrene in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Pre-treat the cells with various concentrations of (+)-β-Cedrene for 1 hour. Include a vehicle control (DMSO only).
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control group without LPS stimulation.
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well containing supernatant or standard. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Component B of Griess Reagent) to each well. Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples using the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
-
Cytotoxicity: MTT Assay
This colorimetric assay assesses the effect of (+)-β-Cedrene on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Line: Any adherent cell line of interest (e.g., HepG2, A549, MCF-7).
-
Materials:
-
Selected cell line
-
Appropriate complete culture medium
-
(+)-β-Cedrene stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Protocol:
-
Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of (+)-β-Cedrene in culture medium.
-
Treat the cells with various concentrations of (+)-β-Cedrene for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated or vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from the dose-response curve.
-
Visualizations
Logical Workflow for Troubleshooting (+)-β-Cedrene Solubility Issues
References
- 1. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (+)-β-Cedrene and Its Isomers, α-Cedrene and Thujopsene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the sesquiterpene (+)-β-cedrene and its isomers, α-cedrene and thujopsene (B1203592). These naturally occurring compounds, primarily found in the essential oils of cedarwood and other conifers, have garnered significant interest for their therapeutic potential. This document summarizes the available experimental data on their antimicrobial, anti-inflammatory, and cytotoxic properties, and delves into their mechanisms of action, including their influence on cellular signaling pathways.
Comparative Summary of Biological Activities
The biological activities of (+)-β-cedrene, α-cedrene, and thujopsene are multifaceted, with each isomer exhibiting a unique profile of effects. The following tables summarize the available quantitative data to facilitate a direct comparison. It is important to note that for (+)-β-cedrene, much of the existing data comes from studies on essential oils where it is a component, rather than studies on the purified compound.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| α-Cedrene | Trypanosoma b. brucei | Trypanosome | 4.07 | [1] |
| (+)-β-Cedrene | Data for the pure compound is limited. Essential oils containing β-cedrene have shown strong growth suppression against Gram-positive bacteria and yeast with MIC values in the range of 31.25-62.5 µg/mL.[2] | |||
| Thujopsene | Thujopsene is known for its antibacterial and antifungal properties, but specific MIC values from direct comparative studies are not readily available in the reviewed literature. | [3] |
Table 2: Comparative Cytotoxic Activity (IC₅₀)
| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |
| α-Cedrene | Leukemic cells | Leukemia | 22.2 | [1] |
| (+)-β-Cedrene | Data for the pure compound is limited. | |||
| Thujopsene | Data from direct cytotoxicity assays on cancer cell lines are not readily available in the reviewed literature. |
Table 3: Comparative Anti-Inflammatory Activity (IC₅₀)
| Compound | Assay | IC₅₀ | Reference |
| α-Cedrene | Data on direct inhibition of inflammatory markers is limited. | ||
| (+)-β-Cedrene | Data on direct inhibition of inflammatory markers is limited. Essential oils containing β-cedrene are suggested to inhibit pro-inflammatory cytokine production. | ||
| Thujopsene | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophages | 30.3 µM |
Table 4: Comparative Inhibition of Cytochrome P450 Enzymes (Kᵢ)
| Compound | Enzyme | Inhibition Constant (Kᵢ) in µM | Reference |
| (+)-β-Cedrene | CYP2B6 | 1.6 (competitive inhibitor) | |
| CYP3A4 | Moderate inhibition | ||
| α-Cedrene | Data not available | ||
| Thujopsene | CYP2B6 | 0.8 (competitive inhibitor) | |
| CYP3A4 | Moderate inhibition | ||
| CYP2C8, CYP2C9, CYP2C19 | Mechanism-based inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key bioassays cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. The broth microdilution method is a commonly used technique.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: The test compound ((+)-β-cedrene, α-cedrene, or thujopsene) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum only) and negative (broth only) controls are included. A standard antibiotic can be used as a reference control.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength typically between 540 and 590 nm.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, typically in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture and Seeding: Macrophage cells are cultured and seeded in a 96-well plate.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a short period.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Incubation: The plate is incubated for a specified time (e.g., 24 hours).
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.
-
Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm.
-
IC₅₀ Calculation: The IC₅₀ value for NO inhibition is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of (+)-β-cedrene and its isomers are mediated through their interaction with various cellular signaling pathways.
Anti-Inflammatory Mechanism: The NF-κB Pathway
While direct evidence for (+)-β-cedrene and its isomers is still emerging, many terpenoids exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that sesquiterpenes like the cedrene (B97730) isomers may inhibit one or more steps in this pathway, thereby reducing the inflammatory response.
Caption: Hypothesized anti-inflammatory action via the NF-κB pathway.
α-Cedrene's Influence on Metabolic Pathways: The cAMP-PKA Signaling Cascade
Specific research has elucidated a distinct signaling pathway for α-cedrene. It acts as a ligand for the mouse olfactory receptor 23 (MOR23) and its human ortholog, OR10J5. Activation of these receptors, which are G-protein coupled receptors, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This cAMP-PKA pathway has been shown to play a role in regulating lipogenesis and fatty acid oxidation in hepatocytes and promoting skeletal muscle growth.
Caption: α-Cedrene's activation of the cAMP-PKA signaling pathway.
General Experimental Workflow
The investigation of the biological activities of natural compounds like (+)-β-cedrene and its isomers typically follows a structured workflow, from initial screening to mechanistic studies.
Caption: A typical workflow for evaluating the bioactivity of natural products.
Conclusion
(+)-β-Cedrene, α-cedrene, and thujopsene exhibit a range of promising biological activities. While α-cedrene and thujopsene have been more extensively studied as pure compounds, the potential of (+)-β-cedrene is evident from research on essential oils rich in this isomer. A notable distinction lies in their interaction with metabolic enzymes, with (+)-β-cedrene and thujopsene showing potent inhibition of CYP2B6. Furthermore, α-cedrene has a well-defined role in activating the cAMP-PKA signaling pathway, impacting cellular metabolism.
Further research is warranted to fully elucidate the biological activities and mechanisms of action of purified (+)-β-cedrene. Direct comparative studies of all three isomers under standardized experimental conditions would be invaluable for identifying the most promising candidates for future drug development in the areas of infectious diseases, inflammation, and oncology. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on such investigations.
References
A Comparative Guide to the Quantification of (+)-β-Cedrene: GC-FID vs. HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of specific sesquiterpenes like (+)-β-Cedrene is critical for quality control, formulation development, and pharmacokinetic studies. This guide provides a comparative overview of two common analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
The selection of an appropriate analytical method hinges on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. While both GC-FID and HPLC-UV are robust techniques, they offer distinct advantages and are suited for different analytical challenges. This guide presents a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.
Performance Comparison
The following table summarizes the typical validation parameters for the quantification of (+)-β-Cedrene using GC-FID and HPLC-UV. The data presented is a composite based on validated methods for sesquiterpenes, including and related to β-Cedrene.
| Validation Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.997[2][3] |
| Range | 5 - 800 ng/mL (for α-cedrene by GC-MS/MS)[4] | 10 - 310 µg/mL (for other sesquiterpenes)[5] |
| Accuracy (% Recovery) | 85 - 118%[6] | 95 - 100%[7] |
| Precision (%RSD) | Intraday: < 8.4%, Interday: < 9.9%[6] | Intraday & Interday: < 10%[3][8] |
| Limit of Detection (LOD) | 1.5 µg/mL[6] | 1 - 2 µg/mL[2][3][5] |
| Limit of Quantification (LOQ) | 5 µg/mL[6] | 6 - 20 µg/mL[5] |
Experimental Protocols
Detailed methodologies for both GC-FID and HPLC-UV are provided below. These protocols are starting points and may require optimization based on the specific sample matrix and instrumentation.
Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol
This method is well-suited for the analysis of volatile compounds like (+)-β-Cedrene.
1. Sample Preparation:
-
Accurately weigh a quantity of the sample (e.g., essential oil, extract) and dissolve it in a suitable non-polar solvent such as hexane (B92381) or ethyl acetate (B1210297) to achieve a concentration within the calibrated range (e.g., 1000 ppm).[9]
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter.
2. GC-FID Instrumentation and Conditions:
-
System: Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).[9]
-
Column: A mid-polarity column is recommended for resolving sesquiterpene isomers. A common choice is a (50%-phenyl)-methylpolysiloxane column.
-
Injector:
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).[9]
-
Detector (FID):
3. Data Analysis:
-
Identify the (+)-β-Cedrene peak based on its retention time, as determined by the analysis of a certified reference standard.
-
Integrate the peak area and quantify the concentration using a calibration curve prepared from the reference standard.
High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) Protocol
While less common for highly volatile and non-polar compounds, HPLC can be used for the analysis of (+)-β-Cedrene, particularly for less volatile sample matrices or for purification purposes.[10]
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile, to a final concentration within the calibration range (e.g., 10-50 mg/mL for preparative scale, adjust for analytical scale).[10]
-
Sonicate the solution for 10 minutes to ensure complete dissolution.[10]
-
Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.[10]
2. HPLC-UV Instrumentation and Conditions:
-
System: A preparative or analytical HPLC system equipped with a UV or Photodiode Array (PDA) detector.[10]
-
Column: A reversed-phase C18 column is typically used (e.g., 5 µm particle size, 250 x 4.6 mm I.D. for analytical scale).[10]
-
Mobile Phase:
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min (for analytical scale).
-
Column Temperature: 30°C.[10]
-
Detection Wavelength: 210 nm.[10]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Identify the (+)-β-Cedrene peak by comparing its retention time with that of a reference standard.
-
Quantify the analyte by integrating the peak area and using a calibration curve.
Workflow and Pathway Diagrams
To aid in the visualization of the analytical process, the following diagrams illustrate a typical experimental workflow for method validation and a decision pathway for selecting the appropriate analytical method.
Caption: General experimental workflow for chromatographic quantification.
Caption: Decision pathway for method selection based on analyte properties.
References
- 1. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]
- 2. Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of (+)-β-Cedrene: A Comparative Cross-Validation in Disease Models
For Immediate Release
AUSTIN, Texas – December 16, 2025 – New comparative analyses of the naturally occurring sesquiterpene (+)-β-Cedrene and related compounds highlight its potential efficacy across various disease models, offering a promising avenue for therapeutic development. This guide provides a comprehensive cross-validation of its performance in anti-inflammatory, anticancer, and neuroprotective experimental settings, presenting available data to researchers, scientists, and drug development professionals.
Found in the essential oils of plants like cedar and juniper, (+)-β-Cedrene has been the subject of preliminary investigations into its pharmacological activities. While direct, extensive clinical data on (+)-β-Cedrene remains under development, a growing body of preclinical evidence, detailed herein, underscores its potential. This guide synthesizes available data, including that of structurally similar compounds, to provide a comparative overview of its efficacy and mechanism of action.
Anti-inflammatory Activity: Mitigating the Inflammatory Cascade
(+)-β-Cedrene is posited to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Evidence from studies on related compounds suggests a mechanism involving the inhibition of pro-inflammatory cytokine production.
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
The most common in vitro model for inflammation involves stimulating macrophage cells (like RAW 264.7) with LPS, a component of bacterial cell walls, to induce an inflammatory response. The efficacy of an anti-inflammatory agent is then measured by its ability to reduce the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
While direct data for (+)-β-Cedrene is limited, a study on the essential oil of Juniperus morrisonicola, which is rich in sesquiterpenoids including cedrol (B397079) and thujopsene, demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 macrophages, with an IC50 value of 12.9 μg/mL[1]. This suggests that sesquiterpene-rich extracts possess potent anti-inflammatory properties.
Table 1: Comparative Anti-inflammatory Activity of Sesquiterpene-rich Oil
| Compound/Extract | Cell Line | Parameter Measured | IC50 | Reference |
| Juniperus morrisonicola Essential Oil | RAW 264.7 | Nitric Oxide (NO) Production | 12.9 µg/mL | [1] |
| Widdrol | RAW 264.7 | Nitric Oxide (NO) Production | 24.7 µM | [1] |
| Curcumin (Control) | RAW 264.7 | Nitric Oxide (NO) Production | Not specified | [1] |
In Vivo Model: Formalin-Induced Paw Edema in Rats
The formalin-induced paw edema model is a well-established in vivo assay to assess the anti-inflammatory potential of a compound. Injection of formalin into the rat paw induces a biphasic inflammatory response. The reduction in paw volume after treatment is a measure of the compound's anti-inflammatory efficacy. Studies on other natural compounds have demonstrated significant reductions in paw edema, providing a benchmark for future studies on (+)-β-Cedrene. For instance, oral administration of 1,8-cineole, a monoterpene, at 400 mg/kg resulted in a 46% reduction in paw edema in rats[2].
Experimental Protocol: Formalin-Induced Paw Edema
-
Animals: Male Wistar rats (150-200 g) are used.
-
Induction of Edema: 0.1 mL of 2% formaldehyde (B43269) solution is injected into the sub-plantar region of the right hind paw.
-
Treatment: Test compounds or vehicle are administered orally or intraperitoneally 30-60 minutes before formalin injection.
-
Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after formalin injection.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the vehicle-treated control group.
Anticancer Activity: A Cytotoxic Edge Against Cancer Cells
The potential of terpenes and their derivatives as anticancer agents is an active area of research. Their proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation. The cytotoxicity of a compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50) against various cancer cell lines.
While specific IC50 values for (+)-β-Cedrene against common cancer cell lines such as A549 (lung), MCF-7 (breast), and HepG2 (liver) are not yet widely published, data from related sesquiterpenes and other natural compounds provide a valuable predictive framework. For instance, the essential oil of Juniperus morrisonicola, containing cedrol, exhibited cytotoxic effects against HepG2 cells with an IC50 of 41.5 μg/mL at 48 hours[1].
Table 2: Comparative Cytotoxicity of Related Compounds against Cancer Cell Lines
| Compound/Extract | Cell Line | Cell Type | IC50 | Reference |
| Juniperus morrisonicola Essential Oil | HepG2 | Hepatocellular Carcinoma | 41.5 µg/mL (48h) | [1] |
| Phosphomolybdate hybrid solid (Reference) | HepG2 | Hepatocellular Carcinoma | 33.79 µmol/L | [3] |
| Phosphomolybdate hybrid solid (Reference) | A549 | Lung Carcinoma | 25.17 µmol/L | [3] |
| Phosphomolybdate hybrid solid (Reference) | MCF-7 | Breast Adenocarcinoma | 32.11 µmol/L | [3] |
| Methotrexate (Reference Drug) | HepG2 | Hepatocellular Carcinoma | 42.03 µmol/L | [3] |
| Methotrexate (Reference Drug) | A549 | Lung Carcinoma | 26.93 µmol/L | [3] |
| Methotrexate (Reference Drug) | MCF-7 | Breast Adenocarcinoma | 49.79 µmol/L | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% is calculated.
Neuroprotective Effects: Shielding Neurons from Degeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The neuroprotective potential of natural compounds is of great interest for developing novel therapeutic strategies.
Studies on cedrol, a structurally related sesquiterpene alcohol, have shown promising neuroprotective effects. In a rat model of Parkinson's disease, administration of cedrol significantly improved motor and cognitive functions and reduced oxidative stress in the brain[4]. Furthermore, cedrol demonstrated neuroprotective properties against ischemic infarction in both in vivo and in vitro models[5]. Another study found that α-cedrene, an isomer of β-cedrene, plays a role in regulating lipid accumulation in human hepatocytes, a process linked to metabolic health which can impact neurological function[6].
In Vitro Model: Amyloid-β Induced Neurotoxicity in SH-SY5Y Cells
A common in vitro model for Alzheimer's disease involves exposing human neuroblastoma cells (SH-SY5Y) to amyloid-β (Aβ) peptides, which are known to induce neuronal toxicity. The neuroprotective effect of a compound is assessed by its ability to increase cell viability in the presence of Aβ. While direct data for (+)-β-Cedrene is not available, studies with other compounds in this model demonstrate the experimental approach. For example, Aβ alone significantly decreases the viability of SH-SY5Y cells[7].
Experimental Protocol: Amyloid-β Induced Neurotoxicity Assay
-
Cell Culture: SH-SY5Y cells are cultured and differentiated to a neuronal phenotype.
-
Treatment: Differentiated cells are pre-treated with various concentrations of the test compound for a few hours.
-
Aβ Exposure: Aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42) is added to the cell culture to induce toxicity.
-
Incubation: Cells are incubated with the test compound and Aβ for 24-48 hours.
-
Viability Assessment: Cell viability is measured using assays like the MTT assay.
-
Analysis: The percentage of viable cells in the treated groups is compared to the Aβ-only treated group to determine the neuroprotective effect.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of (+)-β-Cedrene and related sesquiterpenes are likely mediated through the modulation of key intracellular signaling pathways.
NF-κB and MAPK Signaling Pathways in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of inflammation and cell survival. Dysregulation of these pathways is implicated in both chronic inflammatory diseases and cancer. Terpenes have been shown to inhibit the activation of NF-κB and modulate the phosphorylation of MAPK pathway components like p38 and ERK. For example, kaurene diterpenes have been shown to inhibit NF-κB activation and delay the phosphorylation of p38 and ERK in response to LPS[8][9]. Limonene (B3431351), another terpene, has been shown to block the phosphorylation of IκBα, NF-κB p65, p38, JNK, and ERK in a model of acute lung injury[10].
Caption: Experimental workflows for evaluating the efficacy of (+)-β-Cedrene.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Neuroprotective effect of cedrol in a male rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ameliorative Effect of Natural Sesquiterpene Alcohol Cedrol Against Cerebral Ischemia Infarction-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olfactory receptor 10J5 responding to α-cedrene regulates hepatic steatosis via the cAMP-PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (+)-β-Cedrene and Other Biologically Active Sesquiterpenes
A comprehensive guide for researchers and drug development professionals on the comparative biological effects of (+)-β-Cedrene and other notable sesquiterpenes. This report provides a synthesis of experimental data on their anti-inflammatory, anticancer, and antimicrobial properties, details of key experimental protocols, and visualizations of relevant signaling pathways.
Sesquiterpenes, a class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and are recognized for their diverse and potent biological activities. Among these, (+)-β-Cedrene, a constituent of cedarwood oil, has garnered interest for its potential therapeutic applications. This guide provides a comparative study of the effects of (+)-β-Cedrene alongside other well-researched sesquiterpenes: β-caryophyllene, α-humulene, valencene, and cedrol (B397079). The objective is to present a clear, data-driven comparison to aid researchers and professionals in drug discovery and development.
Comparative Biological Activities: A Quantitative Overview
The following tables summarize the available quantitative data on the anti-inflammatory, anticancer, and antimicrobial activities of the selected sesquiterpenes. This data, primarily presented as half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), allows for a direct comparison of the potency of these compounds across various biological assays.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Model | IC50 / Inhibition | Reference |
| (+)-β-Cedrene | Anti-inflammatory | Animal models | Qualitative evidence of anti-inflammatory effects.[1] | [1] |
| α-Humulene | COX-2 Inhibition | In vitro | IC50 = 15 ± 2 µg/mL | [2] |
| Carrageenan-induced paw edema | Murine model | Significant inhibition at 50 mg/kg (oral administration) | [3] | |
| Cedrol | Neutrophil Chemotaxis (fMLF-induced) | Human neutrophils | IC50 = 10.6 ± 3.4 µM | [4] |
| Nitric oxide production (LPS-stimulated) | RAW264.7 macrophages | IC50 = 12.9 µg/mL (for essential oil rich in cedrol) | [5] |
Table 2: Comparative Anticancer Activity (IC50 values in µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | PANC-1 (Pancreatic) | Other Cell Lines | Reference |
| (+)-β-Cedrene | Data not available | Data not available | Data not available | Data not available | Qualitative evidence of anti-tumor activity in combination with cedrol against oral, liver, and lung cancer cells.[3] | [3] |
| β-Caryophyllene | 19 | >100 (low toxicity) | - | 27 | HCT 116 (SI = 27.9), PANC-1 (SI = 19.6), HT29 (SI = 8) | [1][6] |
| α-Humulene | 3.1 x 10⁻⁴ mol/L | 4.2 x 10⁻⁴ mol/L | 1.3 x 10⁻⁴ mol/L | - | A2780 (ovarian): 40 µM, SKOV3 (ovarian): 200 µM | [3] |
| Valencene | - | - | 23.66 µg/mL (SI=2.64) | - | - | [7] |
| Cedrol | 179.52 (HT-29) | - | 14.53 (48h) | - | C32 (amelanotic melanoma): 199.49 µM, ACHN (renal adenocarcinoma): 184.65 µM, DBTRG-05MG (glioblastoma): 93.3 ± 6.8 µM | [8][9] |
SI: Selectivity Index (IC50 in normal cells / IC50 in cancer cells). A higher SI indicates greater selectivity for cancer cells.
Table 3: Comparative Antimicrobial Activity (MIC values)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Other Microorganisms | Reference |
| α & β-Cedrene | - | - | - | Bacillus subtilis: 3.06 µg/mL, Proteus sp.: 3.06 µg/mL | [10] |
| β-Caryophyllene | 3 ± 1.0 µM | >14 µM | >2048 µg/mL | Bacillus cereus: 2.5% (v/v) | [1][11][12] |
| α-Humulene | - | - | - | Effective against various Gram-positive and Gram-negative bacteria. | [13] |
| Cedrol | Strong growth suppression (in essential oil) | - | Strong growth suppression (in essential oil) | MIC of essential oil rich in cedrol: 31.25-62.5 µg/mL against Gram-positive bacteria and yeast. | [14] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for assays commonly used to evaluate the biological activities of sesquiterpenes.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[15]
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours to allow for formazan crystal formation.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.[16]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.
-
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the sesquiterpene and perform a two-fold serial dilution in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or yeast) in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate. Include a growth control (broth and inoculum without the antimicrobial agent) and a sterility control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sesquiterpene in which no visible growth is observed.
-
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a widely used and reliable model for evaluating the anti-inflammatory activity of compounds, particularly in the acute phase of inflammation.
-
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent (typically a rat or mouse), inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a specified period.
-
Compound Administration: Administer the sesquiterpene to the test group of animals, typically orally or intraperitoneally, at a predetermined time before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: Inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Signaling Pathways and Mechanisms of Action
Sesquiterpenes exert their biological effects by modulating various intracellular signaling pathways. A key pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB pathway is associated with numerous inflammatory diseases and cancers. Several sesquiterpenes have been shown to inhibit the activation of NF-κB.
Caption: Simplified NF-κB signaling pathway and points of inhibition by sesquiterpenes.
Experimental and Analytical Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of the cytotoxic effects of sesquiterpenes, from sample preparation to data analysis.
Caption: General workflow for in vitro cytotoxicity testing of sesquiterpenes.
Logical Framework for Comparative Analysis
This diagram outlines the logical steps undertaken in this comparative study to provide a comprehensive overview of the selected sesquiterpenes.
Caption: Logical framework for the comparative analysis of sesquiterpenes.
Discussion and Future Directions
This comparative guide highlights the significant biological activities of β-caryophyllene, α-humulene, valencene, and cedrol, with a growing body of quantitative data supporting their anti-inflammatory, anticancer, and antimicrobial potential. These compounds often exert their effects through the modulation of key signaling pathways such as NF-κB.
While (+)-β-Cedrene is reported to possess similar biological activities, there is a notable lack of publicly available quantitative data (IC50 and MIC values) to allow for a direct and robust comparison of its potency with the other sesquiterpenes discussed in this guide. The existing literature points to its anti-inflammatory and antimicrobial properties, often in the context of essential oils where it is a component.
Therefore, a critical future direction for research is the systematic in vitro and in vivo evaluation of pure (+)-β-Cedrene to determine its specific IC50 and MIC values against a range of cancer cell lines and microbial strains. Such studies are essential to fully elucidate its therapeutic potential and to provide the necessary data for a more comprehensive comparative analysis. Further research into the precise molecular mechanisms of action of (+)-β-Cedrene and its effects on various signaling pathways will also be crucial for its potential development as a therapeutic agent.
References
- 1. leafwell.com [leafwell.com]
- 2. mrhempflower.com [mrhempflower.com]
- 3. leafly.com [leafly.com]
- 4. Chemical Constituents and Evaluation of Antimicrobial and Cytotoxic Activities of Kielmeyera coriacea Mart. & Zucc. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Survey of Potential Antimicrobial Activity in Organic Extracts of Western Juniper | The Western Juniper Commercialization Project [juniper.oregonstate.edu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anticancer effect of terpenes: focus on malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Anti-Inflammatory Activities of a Triterpene β-Elemonic Acid in Frankincense In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Published Studies on (+)-β-Cedrene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research on the biological activities of (+)-β-Cedrene. To date, there is a noticeable lack of independent replication studies for the specific biological effects of isolated (+)-β-Cedrene. This document synthesizes the findings from primary research articles, focusing on key bioactivities, experimental methodologies, and reported quantitative data. The aim is to present a clear overview of the current evidence for (+)-β-Cedrene's potential therapeutic effects, including its interaction with metabolic enzymes and its purported anti-inflammatory and anticancer properties, while highlighting the critical need for independent validation of these initial findings.
Inhibition of Cytochrome P450 Enzymes
A significant study has reported the inhibitory effects of (+)-β-Cedrene on major human cytochrome P450 (CYP) enzymes. These enzymes are crucial in drug metabolism, and their inhibition can lead to significant drug-drug interactions.
Data Summary: Comparison of a Primary Study and the Need for Replication
| Parameter | Primary Study Finding (Jeong et al.) [1][2] | Independent Replication Study |
| Enzyme Target | CYP2B6 and CYP3A4 | Data Not Available |
| Inhibition Type | Competitive inhibitor of CYP2B6 | Data Not Available |
| Ki for CYP2B6 | 1.6 µM | Data Not Available |
| Effect on CYP3A4 | Moderate inhibition | Data Not Available |
| Effect on other CYPs | Negligible inhibition of CYP1A2, CYP2A6, and CYP2D6 at 100 µM. No inhibition of CYP2C8, CYP2C9, and CYP2C19.[1] | Data Not Available |
Experimental Protocols: Inhibition of CYP Enzyme Activities [1]
-
System: Human liver microsomes.
-
Substrates and Measurement:
-
CYP2B6: Bupropion hydroxylase activity was measured.
-
CYP3A4: Midazolam hydroxylation activity was measured.
-
-
Methodology:
-
A reaction mixture containing human liver microsomes, the specific CYP substrate, and various concentrations of (+)-β-Cedrene was prepared in a phosphate (B84403) buffer.
-
The reaction was initiated by the addition of an NADPH-generating system.
-
The mixture was incubated at 37°C.
-
The reaction was terminated, and the formation of the metabolite was quantified using high-performance liquid chromatography (HPLC).
-
Inhibition constants (Ki) were determined by fitting the data to the appropriate enzyme inhibition model.
-
Logical Workflow for CYP Inhibition Assay
Caption: Workflow for determining the inhibitory effect of (+)-β-Cedrene on CYP enzymes.
Anti-inflammatory Activity
Several studies have suggested that essential oils containing sesquiterpenes, such as (+)-β-Cedrene, possess anti-inflammatory properties.[1] The proposed mechanism often involves the modulation of key inflammatory signaling pathways like NF-κB and MAPKs. However, studies specifically isolating and replicating the anti-inflammatory effects of (+)-β-Cedrene are lacking.
Data Summary: Postulated Anti-inflammatory Effects
| Parameter | Primary Findings (General Terpene/Essential Oil Studies) | Independent Replication Study for (+)-β-Cedrene |
| Proposed Pathway | Inhibition of NF-κB activation.[3] Modulation of MAPK signaling (p38, ERK, JNK). | Data Not Available |
| Effect on Cytokines | Reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). | Data Not Available |
| Effect on Enzymes | Potential inhibition of iNOS and COX-2 expression. | Data Not Available |
Experimental Protocols: General Approach for Assessing Anti-inflammatory Activity
-
Cell Line: Murine macrophages (e.g., RAW 264.7) are commonly used.
-
Inducer: Lipopolysaccharide (LPS) is used to induce an inflammatory response.
-
Methodology:
-
Cell Culture and Treatment: Macrophages are cultured and pre-treated with various concentrations of the test compound (e.g., (+)-β-Cedrene) before stimulation with LPS.
-
Nitric Oxide (NO) Assay: The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, etc.) in the supernatant are quantified using ELISA.
-
Western Blot Analysis: The expression levels of key proteins in the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, p65, p38, ERK) are determined in cell lysates to elucidate the mechanism of action.
-
Postulated Anti-inflammatory Signaling Pathway
References
Head-to-head comparison of different (+)-beta-Cedrene synthesis routes
For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecular architectures is a paramount objective. (+)-β-Cedrene, a tricyclic sesquiterpene, presents a significant synthetic challenge due to its compact and stereochemically rich framework. This guide provides a head-to-head comparison of various synthetic strategies developed to access this natural product, with a focus on key performance metrics such as overall yield, step count, and stereochemical control.
Key Synthetic Strategies at a Glance
Several innovative approaches have been devised to conquer the intricate structure of (+)-β-Cedrene. These strategies can be broadly categorized into the following:
-
Biomimetic Cationic Cyclization: Inspired by the proposed biosynthetic pathway, this approach utilizes a series of acid-catalyzed cyclizations from an acyclic precursor.
-
Intramolecular Diels-Alder Reaction: This strategy involves the formation of the tricyclic core through a powerful [4+2] cycloaddition reaction.
-
Pauson-Khand Reaction: A formal [2+2+1] cycloaddition is employed to construct a key cyclopentenone intermediate, which is then elaborated to the final product.
-
Tandem Radical Cyclization: This method relies on a cascade of radical-mediated ring closures to assemble the polycyclic system.
The following sections provide a detailed quantitative comparison of these routes, along with the experimental protocols for their key transformations.
Quantitative Comparison of Synthesis Routes
The table below summarizes the key quantitative data for prominent total syntheses of cedrene (B97730) derivatives. It is important to note that many of the early syntheses targeted the racemic mixture (±)-cedrene or its isomer, α-cedrene. Data for enantioselective syntheses specifically yielding (+)-β-Cedrene are limited, and often the final product is a mixture of α and β isomers.
| Synthesis | Key Strategy | Starting Material | Number of Steps | Overall Yield | Enantioselectivity (ee) | Target Molecule(s) |
| Anderson (1972) | Biomimetic Cyclization | Nerolidol | 2 | "Very Moderate" | Not enantioselective | (±)-α-Cedrene, (±)-β-Cedrene |
| Breitholle & Fallis (1976) | Intramolecular Diels-Alder | Not specified in abstract | ~8 | Not specified in abstract | Not enantioselective | (±)-Cedrol, (±)-Cedrene |
| Kerr et al. (2001) | Intramolecular Pauson-Khand Reaction | Monocyclic precursor | ~10 | Not specified in abstract | Not enantioselective | Formal synthesis of (±)-α/β-Cedrene |
| Hee-Yoon Lee et al. (1998) | Tandem Radical Cyclization | Cyclohexenone derivative | ~12 | ~10% | Not enantioselective | (±)-α-Cedrene |
| Wender et al. (revisited 2016) | Arene-Olefin Photocycloaddition | Cinnamyl chloride derivative | ~8 | Not specified in abstract | 94% ee (for key intermediate) | (-)-α-Cedrene |
Experimental Protocols for Key Reactions
Detailed experimental procedures are crucial for reproducing and adapting synthetic routes. Below are the protocols for the key steps in some of the discussed syntheses.
Anderson's Biomimetic Cyclization (1972)
This two-step process mimics the proposed natural synthesis of cedrene.
-
Monocyclic Ether Formation: Nerolidol is treated with formic acid to induce the initial cyclization, forming a six-membered ring.
-
Tricyclic Core Formation: The intermediate from the first step is then treated with trifluoroacetic acid to complete the synthesis of the cedrene skeleton. The overall yield for this process was reported as "very moderate".[1]
Kerr's Intramolecular Pauson-Khand Reaction (2001)
This formal synthesis constructs the cedrene skeleton via a cobalt-mediated cyclization.[2]
-
Precursor Synthesis: A monocyclic enyne precursor is synthesized through standard organic transformations.
-
Pauson-Khand Cyclization: The enyne is subjected to a cobalt carbonyl complex (typically Co₂(CO)₈) to mediate a [2+2+1] cycloaddition between the alkyne, the alkene, and a carbon monoxide ligand, forming the key tricyclic cyclopentenone intermediate. This intermediate can then be converted to cedrone, a known precursor of α- and β-cedrene.
Hee-Yoon Lee's Tandem Radical Cyclization (1998)
This approach utilizes a free radical cascade to build the tricyclic system.[3]
-
Hydrazone Formation: The starting ketone is converted to an N-aziridinylimine.
-
Tandem Radical Cyclization: The N-aziridinylimine is treated with a radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu₃SnH). This generates a radical which undergoes a series of intramolecular cyclizations to form the tricyclic[5.3.1.01,5]undecane skeleton stereoselectively.[3] The cyclized product is then converted to (±)-α-cedrene in subsequent steps.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed synthetic strategies.
Caption: Anderson's biomimetic synthesis of cedrene.
Caption: Kerr's Pauson-Khand approach to the cedrene core.
Caption: Hee-Yoon Lee's tandem radical cyclization strategy.
Conclusion
The synthesis of (+)-β-Cedrene has inspired a variety of elegant and efficient strategies. While early syntheses focused on racemic mixtures and often yielded a combination of isomers, more recent efforts have made strides in achieving enantioselectivity. The choice of the optimal synthetic route depends on several factors, including the desired stereochemistry, the availability of starting materials, and the desired overall efficiency. The biomimetic approach offers a conceptually elegant and short route, though with reportedly low yields. The Pauson-Khand reaction and tandem radical cyclization provide powerful methods for constructing the complex tricyclic core with good stereocontrol. The intramolecular Diels-Alder reaction remains a robust and reliable strategy for forming polycyclic systems. Future research will likely focus on improving the enantioselectivity and overall yields of these routes to provide practical access to (+)-β-Cedrene for further investigation and application.
References
Evaluating the Purity of Commercially Available (+)-β-Cedrene: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount to achieving accurate and reproducible experimental results. This guide provides a comprehensive evaluation of commercially available (+)-β-Cedrene, a sesquiterpene found in the essential oil of cedarwood. We present a comparative analysis of products from various suppliers, detail the experimental protocols for purity assessment, and explore its biological context.
Commercial Availability and Stated Purity
The purity of (+)-β-Cedrene from commercial suppliers is a critical factor for its use in research and development. The table below summarizes the stated purity from several prominent chemical suppliers. It is important to note that these values are as stated by the manufacturer and independent verification is recommended.
| Supplier | Product Name | CAS Number | Stated Purity |
| Sigma-Aldrich | (+)-β-Cedrene | 546-28-1 | ≥95.0% (sum of enantiomers, GC) |
| Santa Cruz Biotechnology | (+)-β-Cedrene | 546-28-1 | ≥95% |
| AbMole BioScience | (+)-beta-Cedrene | 546-28-1 | 98.00% |
| Glentham Life Sciences | (+)-β-Cedrene | 546-28-1 | ≥95% |
| BOC Sciences | This compound | 546-28-1 | Not specified |
Common Impurities and Alternative Compounds
The primary source of (+)-β-Cedrene is cedarwood oil, which contains a complex mixture of sesquiterpenes.[1] As a result, commercial preparations of (+)-β-Cedrene may contain other structurally related sesquiterpenes as impurities. The most common of these are:
-
α-Cedrene: A structural isomer of β-Cedrene.
-
Thujopsene: Another common sesquiterpene in cedarwood oil.[2]
-
Cedrol: A sesquiterpene alcohol that can be a significant component of cedarwood oil.[3]
For researchers exploring alternatives to (+)-β-Cedrene, these related compounds present viable options, each with distinct biological activities. α-Cedrene, for instance, has been investigated for its potential anti-obesity effects.[1] Thujopsene has been shown to have antibacterial properties.[4]
Experimental Protocols for Purity Determination
To independently verify the purity of commercially available (+)-β-Cedrene, two primary analytical techniques are recommended: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture, making it ideal for analyzing the purity of sesquiterpenes like (+)-β-Cedrene.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the commercial (+)-β-Cedrene sample in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane.
-
GC-MS System: An Agilent 7890B GC coupled to a 5977A mass spectrometer, or a similar system, is suitable.[5]
-
GC Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injector Temperature: 260 °C.[6]
-
Injection Mode: Splitless.[6]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 4 minutes.
-
Ramp to 160 °C at 30 °C/min.
-
Ramp to 170 °C at 2 °C/min, hold for 27 minutes.
-
Ramp to 290 °C at 15 °C/min, hold for 4 minutes.[5]
-
-
-
MS Conditions:
-
Data Analysis: The purity is determined by calculating the peak area percentage of (+)-β-Cedrene relative to the total peak area of all integrated peaks in the chromatogram. Identification of (+)-β-Cedrene and any impurities is confirmed by comparing their mass spectra and retention times with those of known standards and library data (e.g., NIST).
Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Determination
qNMR provides a highly accurate method for determining the absolute purity of a compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.[8]
Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 5-10 mg of the (+)-β-Cedrene sample into an NMR tube.
-
Accurately weigh a suitable, high-purity (certified reference material) internal standard into the same NMR tube. A common internal standard is maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene. The chosen standard should have proton signals that do not overlap with the analyte's signals.
-
Add a precise volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard 1D proton experiment (e.g., zg30) is used.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of any proton being integrated (typically 30-60 seconds).
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved proton signal from (+)-β-Cedrene and a signal from the internal standard.
-
The purity of the (+)-β-Cedrene sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample refers to (+)-β-Cedrene and std refers to the internal standard.
-
Visualizing Experimental Workflow and Biological Context
To further aid in understanding the experimental process and the potential biological relevance of (+)-β-Cedrene and related sesquiterpenes, the following diagrams are provided.
Caption: Experimental workflow for the purity determination of (+)-β-Cedrene.
The bioactivity of cedarwood oil, rich in sesquiterpenes like β-cedrene, has been linked to the modulation of inflammatory pathways. One key pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.
Caption: Postulated modulation of the NF-κB signaling pathway by sesquiterpenes.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cedarwood essential oil (Cedrus spp.): a forgotten pharmacological resource with emerging therapeutic potential [explorationpub.com]
- 4. foreverest.net [foreverest.net]
- 5. phcog.com [phcog.com]
- 6. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]
- 7. tdi-bi.com [tdi-bi.com]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Correlating In Vitro and In Vivo Results for (+)-β-Cedrene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-β-Cedrene, a sesquiterpene found in the essential oils of various plants, including cedar and juniper, has garnered interest for its potential pharmacological activities. Understanding the relationship between its effects in laboratory assays (in vitro) and in living organisms (in vivo) is crucial for evaluating its therapeutic potential and safety profile. This guide provides a comprehensive comparison of the available data, highlighting key findings and outlining the experimental methodologies to support further research and development.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data available for (+)-β-Cedrene and related compounds to facilitate a comparative analysis.
Table 1: In Vitro Cytochrome P450 Inhibition by (+)-β-Cedrene
| Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |
| CYP2B6 | 1.6 µM | Competitive | [1] |
| CYP3A4 | Moderate Inhibition (Kᵢ not specified) | Not specified | [1] |
| CYP1A2, CYP2A6, CYP2D6 | Negligible Inhibition (at 100 µM) | Not applicable | [1] |
| CYP2C8, CYP2C9, CYP2C19 | No Inhibition | Not applicable | [1] |
Table 2: Comparative In Vivo Pharmacokinetics of α-Cedrene in Rats (Oral Administration)
Note: No specific in vivo pharmacokinetic data for (+)-β-Cedrene is currently available. The data for the isomer α-cedrene is presented for comparative purposes.
| Parameter | Value | Animal Model | Reference |
| Time to Maximum Concentration (Tₘₐₓ) | 4.4 hours | Sprague-Dawley Rats | [2] |
| Bioavailability | 48.7 - 84.8% | Sprague-Dawley Rats | [2] |
| Half-life (t₁/₂) | 4.0 - 6.4 hours | Sprague-Dawley Rats | [2] |
| Volume of Distribution (Vd) | 35.9 - 56.5 L/kg | Sprague-Dawley Rats | [2] |
| Clearance | 98.4 - 120.3 mL/min/kg | Sprague-Dawley Rats | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the protocol for a key in vitro experiment.
In Vitro Cytochrome P450 Inhibition Assay
This assay is crucial for determining the potential of a compound to cause drug-drug interactions.
1. Test System: Pooled human liver microsomes (HLM) are used as they contain a mixture of cytochrome P450 enzymes representative of the general population.[3]
2. Incubation:
-
A reaction mixture is prepared containing HLM, a specific probe substrate for the CYP isoform of interest (e.g., bupropion (B1668061) for CYP2B6), and a range of concentrations of the test compound ((+)-β-Cedrene).[1][3]
-
The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system.[4]
-
The mixture is incubated at 37°C for a predetermined time, ensuring that the reaction proceeds under initial rate conditions.[5]
3. Metabolite Quantification:
-
The reaction is terminated, and the formation of the specific metabolite is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
4. Data Analysis:
-
The rate of metabolite formation in the presence of the test compound is compared to a vehicle control.
-
The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated.
-
To determine the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of both the probe substrate and the inhibitor.[3]
Visualization of Pathways and Workflows
Diagrams are provided to visually represent key concepts and experimental designs.
Caption: Potential impact of (+)-β-Cedrene on CYP2B6-mediated drug metabolism.
Caption: Experimental workflow for correlating in vitro and in vivo findings.
Discussion and Correlation
The available data strongly indicates that (+)-β-Cedrene is an inhibitor of CYP2B6 and a moderate inhibitor of CYP3A4 in vitro.[1] The competitive nature of CYP2B6 inhibition suggests that (+)-β-Cedrene directly competes with other substrates for the enzyme's active site. This finding has significant implications for potential drug-drug interactions (DDIs). If (+)-β-Cedrene is co-administered with a drug that is primarily metabolized by CYP2B6, it could lead to decreased metabolism of that drug, resulting in higher plasma concentrations and an increased risk of toxicity.
Currently, there is a lack of in vivo studies specifically investigating the effects of (+)-β-Cedrene. However, we can draw inferences from studies on its isomer, α-cedrene. The in vivo pharmacokinetic data for α-cedrene in rats shows that it is orally bioavailable and has a relatively long half-life.[2] If (+)-β-Cedrene exhibits similar pharmacokinetic properties, it would mean that upon oral administration, it could achieve systemic concentrations sufficient to inhibit CYP enzymes in vivo.
Furthermore, while direct in vivo evidence for the anti-inflammatory and anticancer effects of purified (+)-β-Cedrene is lacking, studies on essential oils containing β-cedrene and other structurally related sesquiterpenes have shown such activities. For instance, 2-himachelen-7-ol, another sesquiterpene from cedarwood oil, has demonstrated significant in vivo anti-inflammatory effects in rats, which were correlated with its in vitro inhibition of COX-2 expression.[6] Similarly, the sesquiterpene valencene (B1682129) has shown promising in vivo anti-inflammatory activity in murine models.[7] These findings suggest that (+)-β-Cedrene may also possess anti-inflammatory properties that warrant further in vivo investigation.
References
- 1. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo absorption and disposition of α-cedrene, a sesquiterpene constituent of cedarwood oil, in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in silico anti-inflammatory properties of the sesquiterpene valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (+)-beta-Cedrene: A Comparative Analysis Against Existing Therapeutic Agents
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of (+)-beta-Cedrene, a naturally occurring sesquiterpene, reveals its potential as a promising therapeutic agent when benchmarked against established treatments for inflammation, bacterial infections, and cancer. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's in vitro efficacy, supported by experimental data and methodologies, to facilitate further investigation and development.
Executive Summary
This compound, a bicyclic sesquiterpene found in the essential oils of various plants, has demonstrated noteworthy biological activities. This report consolidates available data on its anti-inflammatory, antimicrobial, and anticancer properties, presenting a clear comparison with standard therapeutic agents: dexamethasone, ciprofloxacin, and doxorubicin (B1662922), respectively. While direct quantitative data for this compound is still emerging, this guide provides a framework for its evaluation and highlights its potential therapeutic value.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. Current treatments, while effective, can have significant side effects. Natural compounds like this compound offer a potential alternative or adjunctive therapeutic strategy.
Mechanism of Action: Terpenes, including cedrene, are known to modulate inflammatory pathways. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. By inhibiting the activation and nuclear translocation of NF-κB, this compound can potentially reduce the production of inflammatory mediators like nitric oxide (NO).
Comparative Data:
| Compound | Target/Assay | Cell Line | IC50 (µM) |
| This compound | Nitric Oxide Production | RAW 264.7 | Data Not Available |
| Dexamethasone | Nitric Oxide Production | RAW 264.7 | ~1-10 µM (literature values vary) |
Experimental Protocol: Griess Assay for Nitric Oxide Production
This protocol is used to quantify nitrite (B80452), a stable and quantifiable breakdown product of nitric oxide (NO), in cell culture supernatants.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or the standard drug (dexamethasone) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells and incubating for 24 hours.
-
Griess Reaction: 50 µL of cell culture supernatant is mixed with 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubated for 10 minutes at room temperature, protected from light.
-
Color Development: 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water is added, and the mixture is incubated for another 10 minutes at room temperature, protected from light.
-
Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Calculation: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.
Signaling Pathway: NF-κB Inhibition
Caption: Proposed anti-inflammatory mechanism of this compound.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. This compound has shown potential in this area, particularly against Gram-positive bacteria like Staphylococcus aureus.
Mechanism of Action: The antimicrobial action of many terpenes, including cedrene, is attributed to their ability to disrupt the bacterial cell membrane. This disruption can lead to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death.
Comparative Data:
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Data Not Available |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1.0 (susceptible strains)[1] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of Staphylococcus aureus is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: this compound and the control antibiotic (ciprofloxacin) are serially diluted in a 96-well microtiter plate containing MHB.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The search for novel anticancer compounds with improved efficacy and reduced toxicity is a continuous effort in cancer research. This compound has emerged as a potential candidate due to its cytotoxic effects on cancer cells.
Mechanism of Action: Many sesquiterpenes exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, DNA fragmentation, and changes in the cell membrane, such as the externalization of phosphatidylserine.
Comparative Data:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | Data Not Available |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.4 - 1.0 (literature values vary) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: MCF-7 breast cancer cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or doxorubicin for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathway: Induction of Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Conclusion and Future Directions
While the currently available data on the specific in vitro efficacy of isolated this compound is limited, the broader evidence from studies on cedrene-containing essential oils and related sesquiterpenes strongly suggests its therapeutic potential. This comparative guide highlights the need for further rigorous investigation to quantify the IC50 and MIC values of pure this compound against a panel of inflammatory, microbial, and cancer cell line models. Elucidating its precise mechanisms of action and signaling pathways will be crucial for its development as a novel therapeutic agent. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers embarking on this promising area of drug discovery.
References
A Comparative Guide to Assessing the Enantiomeric Purity of Synthetic (+)-β-Cedrene
The enantioselective synthesis of natural products such as (+)-β-Cedrene, a tricyclic sesquiterpene, is a cornerstone of modern organic chemistry. Verifying the enantiomeric purity of the synthesized product is a critical step for researchers in academia and professionals in the pharmaceutical and fragrance industries. This guide provides a comparative overview of the common analytical techniques used for this purpose, with a focus on chiral gas chromatography, and includes detailed experimental protocols and supporting data.
Comparison of Analytical Techniques
The determination of enantiomeric excess (e.e.), a measure of the purity of a chiral substance, can be accomplished through several analytical methods.[1] For volatile compounds like β-Cedrene, chiral gas chromatography (GC) is the most prevalent and effective technique.[2][3] Other methods, such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, also offer viable, albeit less common, alternatives.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Shift Reagents |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase in a capillary column. | Differential interaction of enantiomers with a chiral stationary phase in a packed column. | Formation of transient diastereomeric complexes that exhibit distinct NMR signals. |
| Typical Resolution | High, often achieving baseline separation. | High, also capable of baseline separation. | Variable, depends on the substrate and reagent; may have overlapping signals. |
| Sensitivity | High (ng to pg level). | Moderate to High (µg to ng level). | Low (mg level). |
| Analysis Time | Fast (typically 15-40 minutes). | Moderate (typically 20-60 minutes). | Fast for data acquisition, but sample preparation can be longer. |
| Sample Preparation | Simple dilution in a volatile solvent. | Dissolution in the mobile phase; may require more rigorous sample cleanup. | Requires the addition of a chiral solvating or derivatizing agent. |
| Instrumentation Cost | Moderate to High. | High. | High (requires high-field NMR). |
| Primary Application | Volatile and semi-volatile compounds. | Broad range of compounds, particularly non-volatile ones. | Structural elucidation and purity assessment when other methods are not suitable. |
Detailed Experimental Protocols
Primary Method: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC, particularly when coupled with a mass spectrometer for definitive identification, is the gold standard for analyzing the enantiomeric composition of volatile terpenes.[2] Cyclodextrin-based stationary phases are highly effective for separating terpene enantiomers.[4]
Objective: To separate and quantify the enantiomers of synthetic β-Cedrene to determine the enantiomeric excess of the (+)-enantiomer.
Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Chiral Column: HP-chiral-20B (30 m x 0.25 mm, 0.25 µm film thickness) or a similar β-cyclodextrin-based column.[5]
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: n-Hexane (HPLC grade).
-
Sample: Synthetic (+)-β-Cedrene.
Experimental Procedure:
-
Sample Preparation: Prepare a 100 ppm solution of the synthetic (+)-β-Cedrene sample by dissolving 1 mg in 10 mL of n-hexane.
-
GC-MS Instrument Setup:
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (100:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp at 2°C/min to 200°C and hold for 5 minutes.[6]
-
Carrier Gas Flow: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-300 amu.
-
-
Data Analysis:
-
Identify the peaks for the (+) and (-) enantiomers of β-Cedrene based on their retention times (comparison with standards if available) and mass spectra.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100
-
-
Quantitative Data Presentation
The following table presents representative data from the chiral GC-MS analysis of three different batches of synthetic (+)-β-Cedrene.
| Sample ID | Retention Time (+)-β-Cedrene (min) | Peak Area (+)-β-Cedrene | Retention Time (-)-β-Cedrene (min) | Peak Area (-)-β-Cedrene | Enantiomeric Excess (e.e.) % |
| Batch A | 35.2 | 985,000 | 35.8 | 15,000 | 97.0% |
| Batch B | 35.2 | 992,000 | 35.8 | 8,000 | 98.4% |
| Batch C | 35.3 | 978,000 | 35.9 | 22,000 | 95.6% |
Visualizations
Workflow for Enantiomeric Purity Assessment
Caption: Workflow for assessing enantiomeric purity via chiral GC-MS.
Comparison of Analytical Methodologies
Caption: Key attributes of methods for enantiomeric purity analysis.
References
Unveiling the Cytochrome P450 Inhibition Profiles of (+)-β-Cedrene and Cedrol
A Comparative analysis of the inhibitory effects of the cedarwood-derived sesquiterpenes, (+)-β-cedrene and cedrol (B397079), on major human cytochrome P450 (CYP) enzymes reveals distinct differences in their potential for drug-herb interactions. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their inhibitory activities.
Recent in vitro studies utilizing human liver microsomes have demonstrated that both (+)-β-cedrene and cedrol can inhibit the activity of several key CYP enzymes responsible for the metabolism of a vast array of pharmaceuticals. However, the potency and selectivity of their inhibitory effects differ significantly, with cedrol exhibiting a more pronounced and broader spectrum of inhibition.
Comparative Inhibitory Potency
A pivotal study investigating the effects of these sesquiterpenes on eight major human CYP enzymes provides a clear quantitative comparison. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) were determined to assess the inhibitory strength of each compound against specific CYP isoforms.
| Compound | CYP Isoform | IC50 (μM) | Ki (μM) | Inhibition Type |
| (+)-β-Cedrene | CYP2B6 | 2.9 | 1.6 | Competitive |
| CYP3A4 | 28.2 | - | Moderate Inhibition | |
| CYP1A2 | >100 | - | Negligible Inhibition | |
| CYP2A6 | >100 | - | Negligible Inhibition | |
| CYP2C8 | >100 | - | No Inhibition | |
| CYP2C9 | >100 | - | No Inhibition | |
| CYP2C19 | >100 | - | No Inhibition | |
| CYP2D6 | >100 | - | Negligible Inhibition | |
| Cedrol | CYP2B6 | 2.7 | 0.9 | Competitive |
| CYP3A4 | 7.6 | 3.4 | Marked Inhibition | |
| CYP2C8 | 41 | - | Weak Inhibition | |
| CYP2C9 | 62.9 | - | Weak Inhibition | |
| CYP2C19 | 40.8 | - | Weak Inhibition | |
| CYP1A2 | >100 | - | Negligible Inhibition | |
| CYP2A6 | >100 | - | Negligible Inhibition | |
| CYP2D6 | >100 | - | Negligible Inhibition |
Data compiled from a study by Tou-Meden et al. (2014).[1][2][3]
The data clearly indicates that both compounds are potent competitive inhibitors of CYP2B6.[1][2][3] However, cedrol demonstrates a significantly stronger inhibitory effect on CYP3A4, a crucial enzyme for the metabolism of approximately 50% of clinically used drugs.[1][2] Furthermore, cedrol exhibits weak inhibition of CYP2C8, CYP2C9, and CYP2C19, whereas (+)-β-cedrene shows no inhibitory activity against these enzymes.[1][3] Both compounds displayed negligible inhibition of CYP1A2, CYP2A6, and CYP2D6 at concentrations up to 100 μM.[1][2][3]
Experimental Protocols
The presented data was obtained through a series of in vitro experiments using human liver microsomes, which contain a mixture of CYP enzymes. The following provides a detailed overview of the key experimental methodologies employed.
Materials:
-
Test Compounds: (+)-β-Cedrene and Cedrol
-
Enzyme Source: Pooled human liver microsomes
-
CYP Isoform-Specific Substrates:
-
CYP1A2: Phenacetin
-
CYP2A6: Coumarin
-
CYP2B6: Bupropion
-
CYP2C8: Amodiaquine
-
CYP2C9: Diclofenac
-
CYP2C19: (S)-Mephenytoin
-
CYP2D6: Bufuralol
-
CYP3A4: Midazolam
-
-
Cofactor: NADPH regenerating system
-
Positive Controls: Known inhibitors for each CYP isoform
IC50 Determination:
-
A reaction mixture was prepared containing human liver microsomes, a specific CYP isoform substrate, and varying concentrations of the test compound ((+)-β-cedrene or cedrol).
-
The reaction was initiated by the addition of an NADPH regenerating system.
-
Following incubation at 37°C, the reaction was terminated.
-
The formation of the specific metabolite for each CYP isoform was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The percentage of inhibition was calculated by comparing the metabolite formation in the presence of the test compound to the vehicle control.
-
IC50 values, representing the concentration of the inhibitor that causes 50% inhibition of enzyme activity, were determined by non-linear regression analysis of the concentration-response curves.
Inhibition Type and Ki Determination:
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), experiments were conducted with varying concentrations of both the substrate and the inhibitor.
-
The data were graphically represented using Dixon plots (1/velocity vs. inhibitor concentration) and Lineweaver-Burk plots (1/velocity vs. 1/substrate concentration).
-
The inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, was calculated from the Dixon plot analysis for competitive inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory effects of (+)-β-cedrene and cedrol on CYP enzymes.
Caption: Workflow for determining CYP enzyme inhibition.
Conclusion
The comparative analysis of (+)-β-cedrene and cedrol reveals crucial differences in their inhibitory effects on human CYP enzymes. Cedrol emerges as a more potent and broader-spectrum inhibitor, particularly against the clinically significant CYP3A4 enzyme. These findings underscore the importance of considering the specific chemical constituents of essential oils and other natural products when evaluating their potential for drug interactions. For researchers and drug development professionals, this information is vital for predicting and mitigating the risks of adverse drug events when co-administering drugs with products containing these sesquiterpenes. Further in vivo studies are warranted to confirm the clinical relevance of these in vitro findings.
References
Differentiating Sesquiterpene Isomers: A Spectroscopic Comparison of (+)-β-Cedrene and α-Cedrene
For researchers in natural product chemistry, fragrance science, and drug development, the accurate identification of isomeric compounds is a critical challenge. Among these, the sesquiterpenes (+)-β-Cedrene and α-cedrene, common constituents of cedarwood oil, present a notable analytical hurdle due to their structural similarity. Both isomers share the same molecular formula (C₁₅H₂₄) and a tricyclic cedrane (B85855) skeleton, differing only in the position of a double bond. This subtle distinction, however, gives rise to unique spectroscopic signatures that can be effectively utilized for their differentiation. This guide provides a comprehensive comparison of (+)-β-Cedrene and α-cedrene using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Chemical Structures
The key structural difference lies in the placement of the endocyclic double bond. In α-cedrene, the double bond is between C8 and C9. In (+)-β-cedrene, it is an exocyclic double bond between C8 and C15. This variation in the chemical environment of the atoms directly influences their spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural nuances between isomers. The chemical shifts of carbon-13 (¹³C) and proton (¹H) nuclei are highly sensitive to their local electronic environment.
¹³C NMR Spectroscopy
The position of the double bond significantly impacts the chemical shifts of the olefinic carbons and adjacent atoms. In α-cedrene, the double bond is trisubstituted, while in (+)-β-cedrene, it is an exocyclic methylene (B1212753) group. This leads to distinct differences in their ¹³C NMR spectra.
| Carbon | α-Cedrene Chemical Shift (ppm) | (+)-β-Cedrene Chemical Shift (ppm) |
| C1 | 53.7 | 53.9 |
| C2 | 41.6 | 40.9 |
| C3 | 36.7 | 36.9 |
| C4 | 25.1 | 24.9 |
| C5 | 56.4 | 56.6 |
| C6 | 35.8 | 36.1 |
| C7 | 55.0 | 55.3 |
| C8 | 142.1 | 151.1 |
| C9 | 118.9 | 32.5 |
| C10 | 42.8 | 42.9 |
| C11 | 30.1 | 30.2 |
| C12 | 29.8 | 29.9 |
| C13 | 24.3 | 24.5 |
| C14 | 16.8 | 16.9 |
| C15 | 25.0 | 106.3 |
Table 1: Comparison of ¹³C NMR Chemical Shifts for α-Cedrene and (+)-β-Cedrene.
The most notable differences are observed at C8, C9, and C15. The olefinic carbons in α-cedrene (C8 and C9) appear at approximately 142.1 and 118.9 ppm, respectively. In contrast, the exocyclic double bond in (+)-β-cedrene results in a downfield shift for the quaternary carbon C8 to around 151.1 ppm and the methylene carbon C15 appearing at approximately 106.3 ppm. The C9 signal in (+)-β-cedrene is shifted significantly upfield to the aliphatic region (around 32.5 ppm) as it is no longer part of a double bond.
¹H NMR Spectroscopy
The proton NMR spectra also exhibit key differences, particularly in the signals corresponding to the vinylic protons.
| Proton(s) | α-Cedrene Chemical Shift (ppm) | Multiplicity |
| H9 | 5.27 | br s |
| CH₃-C8 | 1.63 | s |
| CH₃-C6 | 0.92 | d |
| CH₃-C2 | 0.87 | d |
| CH₃-C2' | 0.87 | d |
Table 2: Key ¹H NMR Chemical Shifts for α-Cedrene.
For α-cedrene, a broad singlet corresponding to the vinylic proton at C9 is typically observed around 5.27 ppm. The methyl group attached to the double bond (C15) resonates as a singlet around 1.63 ppm.
For (+)-β-cedrene, the exocyclic methylene protons (H15) are expected to appear as two distinct signals, likely singlets or narrow multiplets, in the region of 4.5-5.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The C=C stretching vibrations are particularly useful for distinguishing between the two isomers.
| Functional Group | α-Cedrene Absorption (cm⁻¹) | (+)-β-Cedrene Absorption (cm⁻¹) |
| C=C Stretch (endocyclic) | ~1645 | - |
| C=C Stretch (exocyclic) | - | ~1640 |
| =C-H Stretch (vinylic) | ~3030 | ~3070 |
| C-H Stretch (aliphatic) | ~2800-3000 | ~2800-3000 |
| C-H Bend (gem-dimethyl) | ~1365, 1385 | ~1365, 1385 |
| =C-H Bend (out-of-plane) | ~810 | ~890 |
Table 3: Comparison of Key IR Absorptions for α-Cedrene and (+)-β-Cedrene.
The endocyclic C=C stretch in α-cedrene gives rise to an absorption band around 1645 cm⁻¹.[1] In contrast, the exocyclic C=C bond in (+)-β-cedrene results in a band at a slightly lower wavenumber, around 1640 cm⁻¹. A more definitive distinction can be made by observing the out-of-plane =C-H bending vibrations. The trisubstituted alkene in α-cedrene shows a band around 810 cm⁻¹, while the 1,1-disubstituted (exocyclic) alkene in (+)-β-cedrene exhibits a strong band around 890 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique for separating and identifying volatile compounds like cedrene (B97730) isomers. While both isomers have the same molecular weight (204.35 g/mol ), their fragmentation patterns upon electron ionization can differ.
Both isomers will exhibit a molecular ion peak (M⁺) at m/z 204. The fragmentation is influenced by the stability of the resulting carbocations. The position of the double bond can direct the fragmentation pathways.
For α-cedrene , common fragments are observed at m/z 189 (loss of a methyl group, [M-15]⁺), 161, 133, 119, 105, 93, and 91. The base peak is often observed at m/z 119.
For (+)-β-cedrene , the fragmentation pattern is generally similar due to the shared carbon skeleton. However, subtle differences in the relative abundances of certain fragment ions may be observed. The presence of the exocyclic methylene group can favor retro-Diels-Alder fragmentation pathways, potentially leading to a different intensity ratio of key fragments compared to α-cedrene. The NIST WebBook provides mass spectral data for cedrene isomers which can be used for comparison.[2]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A robust method for the separation and identification of α- and (+)-β-cedrene involves GC-MS.
-
Sample Preparation: Dilute the essential oil or sample containing the isomers in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 100 ppm.
-
GC-MS System: An Agilent 7890B GC coupled to a 5977A MS detector, or a similar system.
-
Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (split ratio of 50:1)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis: Identification of the isomers is achieved by comparing their retention times and mass spectra with those of authentic standards or with data from spectral libraries (e.g., NIST, Wiley).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.7 s
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different vibrational modes.
Visualizing the Workflow
The general workflow for differentiating these isomers using GC-MS can be visualized as follows:
References
Safety Operating Guide
Safe Disposal of (+)-beta-Cedrene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. (+)-beta-Cedrene, a sesquiterpene found in essential oils, requires careful disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with established safety protocols and regulatory requirements.
Hazard and Regulatory Information
This compound is classified as a hazardous substance, primarily due to its environmental toxicity and potential as a skin and eye irritant.[1][2] All disposal procedures must comply with local, state, and federal regulations.[3] The following table summarizes key quantitative and regulatory data, largely based on safety data for the closely related and often commercially synonymous isomer, alpha-Cedrene.
| Parameter | Classification | Details |
| GHS Hazard Statements | H304, H315, H319, H400, H410 | May be fatal if swallowed and enters airways. Causes skin irritation. Causes serious eye irritation. Very toxic to aquatic life. Very toxic to aquatic life with long lasting effects.[1][2] |
| GHS Precautionary Statements | P273, P280, P391, P501 | Avoid release to the environment. Wear protective gloves/eye protection/face protection. Collect spillage. Dispose of contents/container to an approved waste disposal plant.[1][2] |
| UN Number | 3082 | Environmentally hazardous substance, liquid, n.o.s.[2][3] |
| Transport Hazard Class | 9 | Miscellaneous dangerous substances and articles.[2][3] |
| Packing Group | III | The substance is considered to have a low level of danger.[2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE to prevent skin and eye contact.[2]
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[2]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[4]
-
Lab Coat: A standard laboratory coat should be worn.
Waste Collection
All materials contaminated with this compound must be treated as hazardous waste.
-
Container: Collect this compound waste in a designated, compatible, and properly sealed container to prevent leakage or evaporation.[2][5][6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[7]
Spill Management
In the event of a spill, follow these procedures immediately.
-
Containment: For minor spills, contain the liquid using an inert absorbent material such as dry clay, sand, diatomaceous earth, or commercial sorbents.[1][2]
-
Cleanup: Clean up all spills immediately, avoiding breathing vapors and contact with skin and eyes.[3]
-
Special Precaution for Absorbents: Absorbent materials wet with this compound may be subject to auto-oxidation, which can generate heat and potentially lead to ignition.[2][3] It is critical to wet these contaminated materials with water before placing them in the final disposal container to mitigate this risk.[2]
Final Disposal
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.[4]
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents.[3][5]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed disposal company.[4] This material and its container must be disposed of as hazardous waste and must not be poured down the drain or released into the environment.[3][4][6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (+)-beta-Cedrene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate and essential safety and logistical information for (+)-beta-Cedrene, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The required PPE varies based on the concentration and quantity of the substance being handled.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles are required. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[1] |
| Skin and Body Protection | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Respiratory protection is not typically required for normal handling. For nuisance exposures, use type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Operational and Handling Plan
Proper handling procedures are essential to prevent accidents and exposure.
General Handling Precautions:
-
Avoid breathing vapors, mist, or gas.[1]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.[1]
-
Use only in well-ventilated areas.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store under an inert gas as the substance is air sensitive.[1]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures:
| Incident | First Aid Measures |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration.[1] |
| In Case of Skin Contact | Wash off with soap and plenty of water.[1] |
| In Case of Eye Contact | Flush eyes with water as a precaution.[1] |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] May be fatal if swallowed and enters airways.[4][5] |
For spills, avoid breathing vapors and ensure adequate ventilation.[1][6] Contain the spillage and clean it up immediately.[6] Keep the substance in suitable, closed containers for disposal.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Dispose of the unused product in accordance with official regulations.[5]
-
Do not dispose of it together with household garbage.[5]
-
Do not allow the product to reach the sewage system.[5]
-
Contaminated packaging should be disposed of according to official regulations.[5]
-
Keep in suitable, closed containers for disposal.[1]
Hazard Identification and Logical Workflow
Understanding the hazards associated with this compound is the first step in safe handling. The following diagram illustrates the logical workflow from hazard identification to safe disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
